molecular formula C17H15FN6O3 B15566777 Tedizolid-13C,d3

Tedizolid-13C,d3

カタログ番号: B15566777
分子量: 374.35 g/mol
InChIキー: XFALPSLJIHVRKE-JMQKSPSZSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Tedizolid-13C,d3 is a useful research compound. Its molecular formula is C17H15FN6O3 and its molecular weight is 374.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C17H15FN6O3

分子量

374.35 g/mol

IUPAC名

(5R)-3-[3-fluoro-4-[6-[2-(trideuterio(113C)methyl)tetrazol-5-yl]-3-pyridinyl]phenyl]-5-(hydroxymethyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C17H15FN6O3/c1-23-21-16(20-22-23)15-5-2-10(7-19-15)13-4-3-11(6-14(13)18)24-8-12(9-25)27-17(24)26/h2-7,12,25H,8-9H2,1H3/t12-/m1/s1/i1+1D3

InChIキー

XFALPSLJIHVRKE-JMQKSPSZSA-N

製品の起源

United States

Foundational & Exploratory

The Role of Tedizolid-13C,d3 in Advancing Pharmaceutical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tedizolid-13C,d3, a critical tool in the research and development of the oxazolidinone antibiotic, Tedizolid. This document outlines its primary application as an internal standard in bioanalytical assays, presenting key quantitative data, detailed experimental protocols, and visual representations of its use in research workflows.

Introduction to Tedizolid and the Need for a Labeled Internal Standard

Tedizolid is a second-generation oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action involves the inhibition of bacterial protein synthesis by binding to the 50S ribosomal subunit.[2] To accurately study its pharmacokinetics—how the drug is absorbed, distributed, metabolized, and excreted—researchers require highly precise and reliable analytical methods.

This is where this compound comes into play. As a stable isotope-labeled (SIL) version of Tedizolid, it serves as an ideal internal standard for quantification by mass spectrometry.[1][3] Because it is chemically identical to Tedizolid but has a different mass due to the inclusion of one Carbon-13 and three Deuterium atoms, it behaves similarly during sample preparation and analysis, allowing for accurate correction of any analyte loss or variability in instrument response.[1]

Physicochemical Properties of this compound

The fundamental characteristics of this compound are essential for its application in quantitative analysis.

PropertyValueReference
Formal Name (5R)-3-[3-fluoro-4-[6-[2-(methyl-13C-d3)-2H-tetrazol-5-yl]-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone[1]
Molecular Formula C₁₆[¹³C]H₁₂D₃FN₆O₃[1]
Molecular Weight 374.4[1]
Purity ≥99% deuterated forms (d₁-d₃)[1]
Formulation A solid[1]
Solubility Soluble in Acetonitrile, DMSO, and Methanol[1]

Application in Quantitative Bioanalysis: A Case Study

This compound is instrumental in the validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method for the quantification of total and free Tedizolid in human plasma. This method is crucial for pharmacokinetic and pharmacodynamic studies.

Experimental Protocol: Quantification of Tedizolid in Human Plasma

The following protocol is a summary of a validated method for determining Tedizolid concentrations in human plasma samples.[4]

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Objective: To extract Tedizolid and this compound from plasma and remove interfering substances.

  • Procedure:

    • A 96-well solid-phase extraction plate is used.

    • Plasma samples are loaded onto the plate.

    • The plate is washed to remove impurities.

    • The analyte and internal standard are eluted with an appropriate solvent.

2. Chromatographic Separation: UHPLC

  • Objective: To separate Tedizolid and this compound from other components in the extracted sample before they enter the mass spectrometer.

  • Instrument: A UHPLC system equipped with a C18 column.

  • Mobile Phase: A gradient of two or more solvents (e.g., water with formic acid and acetonitrile) is used to achieve optimal separation.

3. Detection and Quantification: Tandem Mass Spectrometry (MS/MS)

  • Objective: To detect and quantify Tedizolid and this compound based on their mass-to-charge ratios.

  • Ionization Mode: Positive ion mode is typically used.

  • Monitored Transitions: Specific precursor-to-product ion transitions for both Tedizolid and this compound are monitored for high selectivity and sensitivity.

Method Validation Data

The use of this compound as an internal standard enables the development of highly reliable and accurate bioanalytical methods. The following tables summarize the performance characteristics of a validated UHPLC-MS/MS assay for total and free Tedizolid in human plasma.[4]

Table 1: Linearity and Sensitivity

AnalyteCalibration Range (ng/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (ng/mL)
Total Tedizolid 5 - 50000.99645
Free Tedizolid 1.5 - 15000.99901.5

Table 2: Precision and Accuracy

AnalyteConcentration LevelWithin-Batch Precision (CV%)Within-Batch Accuracy (RE%)Batch-to-Batch Precision (CV%)Batch-to-Batch Accuracy (RE%)
Total Tedizolid Quality Control Levels≤ 8.89%-5.71% to 2.01%≤ 7.20%-1.63% to -1.19%
Free Tedizolid Quality Control Levels≤ 5.69%-1.85% to 5.31%≤ 5.70%0.86% to 2.76%

Table 3: Recovery and Matrix Effect

AnalyteConcentration LevelRecovery RateMatrix Effect
Total Tedizolid Quality Control Levels> 92.3%102.6% to 105.0%
Free Tedizolid Quality Control Levels> 85.3%94.0% to 102.1%

Visualizing the Research Workflow and Mechanism

Diagrams are essential for illustrating complex processes in research. The following visualizations, created using the DOT language, depict the experimental workflow for pharmacokinetic analysis and the bioactivation of Tedizolid.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing s1 Biological Matrix (e.g., Plasma) s2 Spike with this compound (Internal Standard) s1->s2 Addition s3 Solid-Phase Extraction (SPE) s2->s3 Extraction s4 UHPLC Separation s3->s4 Injection s5 Tandem Mass Spectrometry (MS/MS) Detection s4->s5 Elution s6 Quantification (Ratio of Analyte to Internal Standard) s5->s6 Data Acquisition s7 Pharmacokinetic Modeling s6->s7 Analysis

Figure 1: Experimental workflow for pharmacokinetic analysis of Tedizolid.

prodrug_activation prodrug Tedizolid Phosphate (Inactive Prodrug) enzyme Phosphatases (in vivo) prodrug->enzyme Metabolism active_drug Tedizolid (Active Moiety) enzyme->active_drug Conversion target Bacterial 50S Ribosomal Subunit active_drug->target Binding effect Inhibition of Protein Synthesis target->effect Leads to

Figure 2: Bioactivation of the prodrug Tedizolid Phosphate to the active drug Tedizolid.

Conclusion

This compound is an indispensable tool for researchers and scientists in the field of drug development. Its use as an internal standard in UHPLC-MS/MS assays ensures the generation of high-quality, reliable data necessary for the robust characterization of Tedizolid's pharmacokinetic profile. The detailed experimental protocols and validated performance metrics presented in this guide underscore the critical role of isotopically labeled standards in modern pharmaceutical research, ultimately contributing to the safe and effective use of new therapeutic agents.

References

An In-depth Technical Guide to the Chemical Properties and Structure of Tedizolid-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and structural properties of Tedizolid-13C,d3, an isotopically labeled form of the oxazolidinone antibiotic Tedizolid. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug development and analysis, offering detailed data, experimental insights, and structural visualizations.

Chemical and Physical Properties

This compound is a stable, isotopically labeled internal standard used for the quantitative analysis of Tedizolid in biological matrices by mass spectrometry.[1] The incorporation of one carbon-13 atom and three deuterium (B1214612) atoms on the methyl group of the tetrazole ring provides a distinct mass shift, facilitating accurate quantification.

Table 1: Chemical Identifiers and Physical Properties of this compound
PropertyValueSource
CAS Number 2931763-72-1[1]
Molecular Formula C₁₆[¹³C]H₁₂D₃FN₆O₃[1]
Molecular Weight 374.4 g/mol [1]
IUPAC Name (5R)-3-[3-fluoro-4-[6-[2-(methyl-¹³C,d₃)-2H-tetrazol-5-yl]pyridin-3-yl]phenyl]-5-(hydroxymethyl)oxazolidin-2-one[1]
SMILES FC1=CC(N2C--INVALID-LINK--OC2=O)=CC=C1C3=CN=C(C4=NN(--INVALID-LINK--([2H])[2H])N=N4)C=C3
Physical Form Solid
Solubility Soluble in Acetonitrile, DMSO, and Methanol

Structural Information

Tedizolid is a second-generation oxazolidinone antibiotic. Its structure features a central oxazolidinone ring, which is crucial for its antibacterial activity. The molecule also contains a fluorinated phenyl group, a pyridine (B92270) ring, and a methyl-tetrazole moiety. The isotopic labeling in this compound is specifically located on the methyl group attached to the tetrazole ring.

Mechanism of Action

Tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis. It binds to the 50S subunit of the bacterial ribosome at the peptidyl transferase center. This binding action prevents the formation of a functional 70S initiation complex, which is a critical step in the translation process, thereby halting the synthesis of essential bacterial proteins.

Tedizolid_Mechanism_of_Action cluster_bacterium Bacterial Cell Tedizolid Tedizolid Ribosome_50S 50S Ribosomal Subunit Tedizolid->Ribosome_50S Binds to Initiation_Complex 70S Initiation Complex Tedizolid->Initiation_Complex Prevents Formation Ribosome_50S->Initiation_Complex Forms Ribosome_30S 30S Ribosomal Subunit Ribosome_30S->Initiation_Complex Forms mRNA mRNA mRNA->Initiation_Complex Binds to Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Leads to Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth Essential for Protein_Synthesis->Bacterial_Growth Inhibition leads to Cessation of

Caption: Mechanism of action of Tedizolid in inhibiting bacterial protein synthesis.

Experimental Data

The primary application of this compound is as an internal standard in mass spectrometry-based quantification of Tedizolid.

Table 2: Mass Spectrometry Data
CompoundPrecursor Ion (m/z)Product Ion (m/z)MethodSource
Tedizolid371.15343.17UPLC-MS/MS
This compound~374.4Not specified--

Note: The precursor ion m/z for this compound is expected to be approximately 374.4 based on its molecular weight. Specific product ions would be determined during method development.

As of the latest available data, detailed experimental ¹H NMR and ¹³C NMR spectra for this compound are not publicly available. However, predicted ¹³C NMR data for the related compound, Tedizolid phosphate, can be found in databases such as DrugBank.

Experimental Protocols

Synthesis of this compound (Representative Protocol)

General Synthetic Scheme:

The synthesis would involve the coupling of an oxazolidinone boronic acid derivative with a tetrazole-substituted pyridine derivative. The isotopic labels would be introduced by using ¹³C,d₃-methyl iodide to form the methyl-tetrazole moiety.

Illustrative Steps:

  • Preparation of the ¹³C,d₃-methyl-tetrazole intermediate: This would involve the reaction of a tetrazole precursor with ¹³C,d₃-methyl iodide.

  • Synthesis of the oxazolidinone boronic acid derivative: This fragment would be prepared through a multi-step synthesis, typically starting from a commercially available chiral building block.

  • Suzuki-Miyaura Coupling: The ¹³C,d₃-methyl-tetrazole substituted pyridine is coupled with the oxazolidinone boronic acid derivative in the presence of a palladium catalyst and a base to yield this compound.

  • Purification: The final product would be purified using standard chromatographic techniques, such as column chromatography or preparative HPLC.

Synthesis_Workflow cluster_synthesis Representative Synthesis of this compound Start1 Tetrazole Precursor Intermediate1 ¹³C,d₃-Methyl-Tetrazole Intermediate Start1->Intermediate1 Start2 Chiral Oxazolidinone Starting Material Intermediate2 Oxazolidinone Boronic Acid Derivative Start2->Intermediate2 Labeled_Reagent ¹³C,d₃-Methyl Iodide Labeled_Reagent->Intermediate1 Coupling Suzuki-Miyaura Coupling Intermediate1->Coupling Intermediate2->Coupling Purification Purification (e.g., Chromatography) Coupling->Purification Final_Product This compound Purification->Final_Product

Caption: A logical workflow for the representative synthesis of this compound.

Disclaimer: This technical guide is intended for informational purposes for a scientific audience and is based on publicly available data. It is not a substitute for detailed experimental validation. Researchers should consult original research articles and safety data sheets before conducting any experimental work.

References

Synthesis and Isotopic Labeling of Tedizolid-13C,d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of the oxazolidinone antibiotic Tedizolid, with a specific focus on the preparation of its isotopically labeled form, Tedizolid-13C,d3. This labeled compound is an essential internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry-based methods.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that hinges on a key palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This strategy involves the preparation of two crucial building blocks: an oxazolidinone core structure and an isotopically labeled tetrazole-pyridine moiety. These fragments are then coupled to form the final this compound molecule.

The overall synthetic workflow can be visualized as follows:

G cluster_0 Fragment A Synthesis cluster_1 Fragment B Synthesis (Isotopically Labeled) A1 3-Fluoro-4-bromoaniline A3 (R)-3-(3-Fluoro-4-bromophenyl)- 5-(hydroxymethyl)oxazolidin-2-one A1->A3 Multi-step synthesis A2 (R)-Glycidyl butyrate (B1204436) A2->A3 C1 Suzuki-Miyaura Coupling A3->C1 B1 5-Bromo-2-cyanopyridine B2 5-Bromo-2-(2H-tetrazol-5-yl)pyridine B1->B2 Cyclization B4 5-Bromo-2-(2-[13C,d3]methyl- 2H-tetrazol-5-yl)pyridine B2->B4 N-Methylation B3 [13C,d3]Methyl Iodide B3->B4 B4->C1 D1 This compound C1->D1

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

This section details the methodologies for the synthesis of the key intermediates and the final isotopically labeled Tedizolid.

Synthesis of (R)-3-(3-Fluoro-4-bromophenyl)-5-(hydroxymethyl)oxazolidin-2-one (Fragment A)

This chiral oxazolidinone core is a critical intermediate in the synthesis of Tedizolid. Its preparation typically involves the reaction of 3-fluoro-4-bromoaniline with (R)-glycidyl butyrate.

Materials:

  • 3-Fluoro-4-bromoaniline

  • (R)-Glycidyl butyrate

  • Lithium bis(trimethylsilyl)amide (LiHMDS) or similar strong base

  • Solvents (e.g., Tetrahydrofuran)

  • Reagents for purification (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • Deprotonation: 3-Fluoro-4-bromoaniline is deprotonated using a strong base like LiHMDS in an anhydrous aprotic solvent such as THF at low temperature (e.g., -78 °C).

  • Ring Opening: (R)-Glycidyl butyrate is added to the reaction mixture. The aniline (B41778) anion acts as a nucleophile, attacking the epoxide ring of the glycidyl (B131873) butyrate.

  • Cyclization: Upon warming, the intermediate undergoes intramolecular cyclization to form the oxazolidinone ring.

  • Purification: The crude product is purified by column chromatography on silica gel to yield the desired (R)-3-(3-fluoro-4-bromophenyl)-5-(hydroxymethyl)oxazolidin-2-one.

Synthesis of 5-Bromo-2-(2-[13C,d3]methyl-2H-tetrazol-5-yl)pyridine (Fragment B)

The isotopic labels are introduced in this fragment. The synthesis starts with the formation of a tetrazole ring from a pyridine (B92270) nitrile, followed by N-methylation using an isotopically labeled methylating agent.

2.2.1. Synthesis of 5-Bromo-2-(2H-tetrazol-5-yl)pyridine

Materials:

Procedure:

  • Cycloaddition: 5-Bromo-2-cyanopyridine is reacted with sodium azide in a polar aprotic solvent like DMF. The reaction is often catalyzed by the addition of ammonium chloride or a Lewis acid to facilitate the [3+2] cycloaddition.

  • Reaction Quench and Isolation: The reaction is carefully quenched with water, and the pH is adjusted to precipitate the product.

  • Purification: The crude 5-bromo-2-(2H-tetrazol-5-yl)pyridine is collected by filtration and can be further purified by recrystallization.

2.2.2. N-Methylation with Isotopic Labeling

Materials:

  • 5-Bromo-2-(2H-tetrazol-5-yl)pyridine

  • [13C,d3]Methyl iodide

  • Base (e.g., Potassium carbonate)

  • Solvent (e.g., Acetonitrile)

Procedure:

  • Alkylation: 5-Bromo-2-(2H-tetrazol-5-yl)pyridine is dissolved in a suitable solvent like acetonitrile. A base such as potassium carbonate is added, followed by the isotopically labeled [13C,d3]methyl iodide.

  • Reaction Monitoring: The reaction is stirred at room temperature or with gentle heating and monitored by TLC or LC-MS until completion.

  • Workup and Purification: The reaction mixture is filtered to remove the base, and the solvent is evaporated. The residue is then purified, typically by column chromatography, to isolate the desired 5-bromo-2-(2-[13C,d3]methyl-2H-tetrazol-5-yl)pyridine.

Suzuki-Miyaura Coupling: Synthesis of this compound

The final step involves the palladium-catalyzed cross-coupling of the two synthesized fragments.

G A (R)-3-(3-Fluoro-4-bromophenyl)- 5-(hydroxymethyl)oxazolidin-2-one C Suzuki-Miyaura Coupling A->C B 5-Bromo-2-(2-[13C,d3]methyl- 2H-tetrazol-5-yl)pyridine B->C Pd Catalyst, Base, Solvent D This compound C->D

Figure 2: Suzuki-Miyaura coupling for the final synthesis step.

Materials:

  • (R)-3-(3-Fluoro-4-bromophenyl)-5-(hydroxymethyl)oxazolidin-2-one (Fragment A)

  • 5-Bromo-2-(2-[13C,d3]methyl-2H-tetrazol-5-yl)pyridine (Fragment B)

  • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

  • Base (e.g., Sodium carbonate or potassium phosphate)

  • Solvent system (e.g., Dioxane/water or Toluene/water)

Procedure:

  • Reaction Setup: In an inert atmosphere, a reaction vessel is charged with Fragment A, Fragment B, the palladium catalyst, and the base.

  • Solvent Addition: The solvent system is added, and the mixture is degassed.

  • Heating: The reaction mixture is heated to a temperature typically between 80-100 °C and stirred until the starting materials are consumed (monitored by LC-MS).

  • Workup: The reaction is cooled, and the organic layer is separated. The aqueous layer is extracted with a suitable organic solvent.

  • Purification: The combined organic layers are dried and concentrated. The crude this compound is then purified by column chromatography or recrystallization to yield the final product.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Physicochemical Properties of Tedizolid and its Labeled Analog

PropertyTedizolidThis compound
Molecular Formula C17H15FN6O3C16¹³CH12D3FN6O3
Molecular Weight 370.34 g/mol 374.37 g/mol
Isotopic Purity N/A>98%
Chemical Purity >99%>99%

Table 2: Summary of Analytical Methods for Tedizolid Quantification

MethodMobile PhaseDetectionLLOQ
HPLC-UV Acetonitrile/Sodium Acetate BufferUV at 251 nm0.05 µg/mL
HPLC-Fluorescence Methanol/Phosphoric AcidEx: 300 nm, Em: 340 nm0.025 µg/mL
LC-MS/MS Acetonitrile/Formic Acid in WaterESI+, Multiple Reaction Monitoring0.005 µg/mL

Conclusion

The synthesis of this compound is a well-defined process that allows for the precise introduction of isotopic labels for use as an internal standard. The Suzuki-Miyaura coupling is a robust and efficient method for the key C-C bond formation. The detailed protocols provided in this guide offer a framework for the successful preparation of this important analytical tool for researchers and drug development professionals. Careful execution of each step and rigorous purification are essential to obtain the high chemical and isotopic purity required for its application in quantitative bioanalysis.

Tedizolid-13C,d3: A Technical Guide to its Certificate of Analysis and Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the certificate of analysis and purity assessment of Tedizolid-13C,d3, a stable isotope-labeled internal standard crucial for the accurate quantification of the antibiotic Tedizolid in preclinical and clinical research. This document outlines the key analytical techniques, experimental protocols, and data interpretation necessary to ensure the quality and reliability of this critical reagent.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis (CoA) for this compound is a formal document that certifies the identity, purity, and quality of a specific batch of the compound. While a specific batch CoA is not publicly available, this guide outlines the essential components and typical specifications based on information from various suppliers and analytical standards for isotopically labeled compounds.

Identification and Chemical Properties

The primary identification of this compound is based on its chemical structure and properties.

ParameterSpecification
Chemical Name (5R)-3-[3-fluoro-4-[6-[2-(methyl-13C,d3)-2H-tetrazol-5-yl]-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone
Molecular Formula C₁₆[¹³C]H₁₂D₃FN₆O₃
Molecular Weight 374.36 g/mol
CAS Number 2931763-72-1
Appearance White to off-white solid
Purity and Isotopic Enrichment

The purity and isotopic enrichment are critical parameters for a stable isotope-labeled internal standard. These are typically determined by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

TestMethodSpecification (Typical)
Chemical Purity HPLC-UV≥ 98%
Isotopic Purity (D) Mass Spectrometry≥ 99% deuterated forms (d₃)
Isotopic Enrichment (¹³C) Mass Spectrometry≥ 99% ¹³C
Residual Solvents GC-MSMeets USP <467> requirements
Water Content Karl Fischer Titration≤ 1.0%

Experimental Protocols for Quality Assessment

The following sections detail the methodologies used to ascertain the purity and identity of this compound.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

Objective: To determine the chemical purity of this compound by separating it from any non-labeled Tedizolid and other impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% formic acid

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent such as acetonitrile or methanol.

  • Dilute the stock solution to an appropriate concentration for HPLC analysis.

  • Inject the sample onto the HPLC system.

  • Monitor the chromatogram for the main peak corresponding to this compound and any impurity peaks.

  • Calculate the purity by dividing the peak area of this compound by the total area of all peaks, expressed as a percentage.

Mass Spectrometry (MS) for Isotopic Enrichment and Identity Confirmation

Objective: To confirm the molecular weight and determine the isotopic enrichment of this compound.

Instrumentation:

  • High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an electrospray ionization (ESI) source.

Procedure:

  • Prepare a dilute solution of this compound in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Infuse the solution directly into the mass spectrometer or inject it via an LC system.

  • Acquire the mass spectrum in positive ion mode.

  • Observe the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. The expected m/z for this compound is approximately 375.16.

  • Analyze the isotopic distribution of the molecular ion peak to determine the percentage of the d3 and 13C labeled species.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Objective: To confirm the chemical structure of this compound and the position of the isotopic labels.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Dissolve an accurately weighed sample of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra.

  • In the ¹H NMR spectrum, the absence of a signal for the methyl group (around 4.4 ppm in unlabeled Tedizolid) confirms the deuteration at this position.

  • In the ¹³C NMR spectrum, the signal corresponding to the labeled methyl carbon will show a characteristic splitting pattern due to coupling with deuterium (B1214612) and will be significantly enhanced in intensity, confirming the ¹³C enrichment at this position.

Visualizing Key Processes

To aid in the understanding of Tedizolid's function and the analytical workflow for its labeled counterpart, the following diagrams are provided.

Tedizolid_Mechanism_of_Action cluster_bacterium Bacterial Cell Tedizolid Tedizolid Ribosome_50S 50S Ribosomal Subunit Tedizolid->Ribosome_50S Binds to 23S rRNA Initiation_Complex 70S Initiation Complex Formation Ribosome_30S 30S Ribosomal Subunit Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Blocked Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

Caption: Mechanism of action of Tedizolid in inhibiting bacterial protein synthesis.

Analytical_Workflow cluster_workflow Analytical Workflow for this compound Characterization cluster_purity Purity Assessment cluster_identity Identity & Isotopic Enrichment cluster_structure Structural Confirmation Sample This compound Bulk Material HPLC HPLC-UV Analysis Sample->HPLC MS Mass Spectrometry (HRMS) Sample->MS NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR Purity_Result Chemical Purity ≥ 98% HPLC->Purity_Result Final_CoA Certificate of Analysis Generation Purity_Result->Final_CoA MS_Result Identity Confirmed Isotopic Enrichment ≥ 99% MS->MS_Result MS_Result->Final_CoA NMR_Result Structure & Labeling Position Confirmed NMR->NMR_Result NMR_Result->Final_CoA

Caption: Analytical workflow for the comprehensive characterization of this compound.

Commercial Suppliers and Technical Guide for Tedizolid-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, obtaining stable isotope-labeled internal standards is crucial for the accurate quantification of therapeutic agents. This technical guide provides an in-depth overview of the commercial availability of Tedizolid-13C,d3, its physicochemical properties, and detailed experimental protocols for its use and the elucidation of its mechanism of action.

Commercial Availability

This compound is available from several commercial suppliers specializing in research chemicals and analytical standards. The product is primarily intended for use as an internal standard in mass spectrometry-based quantification assays of Tedizolid (B1663884). Below is a summary of suppliers offering this compound.

Table 1: Commercial Suppliers of this compound

SupplierProduct NameCAS NumberMolecular FormulaFormula Weight ( g/mol )PurityNotes
Cayman ChemicalTedizolid-13C-d32931763-72-1C₁₆[¹³C]H₁₂D₃FN₆O₃374.4≥99% deuterated forms (d1-d3)Intended for use as an internal standard for the quantification of tedizolid by GC- or LC-MS.[1]
Biomol.comTedizolid-13C-d32931763-72-1C₁₆[¹³C]H₁₂D₃FN₆O₃374.4>99% deuterated forms (d1-d3)Distributor for Cayman Chemical.
ClinivexTedizolid-13C-d3Not specifiedC₁₇H₁₂D₃FN₆O₃374.36Not specifiedFor Research and Development purposes only.[2]
Simson Pharma LimitedTedizolid-13 D32931763-72-1Not specifiedNot specifiedHigh quality, supplied with a Certificate of Analysis.
MedchemExpressThis compoundNot specifiedNot specifiedNot specifiedAvailable for quotation.
Axios ResearchTedizolid-13C-d3Not specifiedC₁₇H₁₂FN₆O₃D₃374.35Not specifiedAvailable upon inquiry.

Physicochemical Properties

This compound is a stable isotope-labeled analog of Tedizolid, an oxazolidinone antibiotic. The labeling with one Carbon-13 atom and three deuterium (B1214612) atoms results in a distinct mass shift, making it an ideal internal standard for mass spectrometry applications.

Table 2: Physicochemical Data of this compound

PropertyValueSource
Synonyms TR-700-13C-d3, (R)-3-(3-fluoro-4-(6-(2-(methyl-13C-d3)-2H-tetrazol-5-yl)pyridin-3-yl)phenyl)-5-(hydroxymethyl)oxazolidin-2-one[1]
CAS Number 2931763-72-1[1]
Molecular Formula C₁₆[¹³C]H₁₂D₃FN₆O₃[1]
Formula Weight 374.4 g/mol
Purity ≥99% deuterated forms (d1-d3)
Formulation A solid
Solubility Soluble in Acetonitrile, DMSO, and Methanol
SMILES FC1=CC(N2C--INVALID-LINK--OC2=O)=CC=C1C3=CN=C(C4=NN(--INVALID-LINK--([2H])[2H])N=N4)C=C3
InChI Key XFALPSLJIHVRKE-JMQKSPSZSA-N

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tedizolid exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. As a member of the oxazolidinone class, it targets the bacterial ribosome, a critical component of the protein synthesis machinery.

Specifically, Tedizolid binds to the 50S subunit of the bacterial ribosome. This binding event interferes with the formation of the 70S initiation complex, a crucial step in the initiation of protein translation. By preventing the proper assembly of the ribosome and the binding of initiator tRNA, Tedizolid effectively halts the production of essential bacterial proteins, leading to the cessation of growth and replication. The increased potency of Tedizolid compared to other oxazolidinones is attributed to additional binding interactions within the ribosome.

Tedizolid_Mechanism_of_Action cluster_bacterium Bacterial Cell Tedizolid Tedizolid 50S_subunit 50S Ribosomal Subunit Tedizolid->50S_subunit Binds to 70S_Initiation_Complex 70S Initiation Complex Formation 50S_subunit->70S_Initiation_Complex Inhibits 30S_subunit 30S Ribosomal Subunit 30S_subunit->70S_Initiation_Complex mRNA mRNA mRNA->70S_Initiation_Complex Initiator_tRNA Initiator tRNA Initiator_tRNA->70S_Initiation_Complex Protein_Synthesis Protein Synthesis 70S_Initiation_Complex->Protein_Synthesis Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth

Tedizolid's inhibition of bacterial protein synthesis.

Experimental Protocols

Quantification of Tedizolid in Human Plasma using UHPLC-MS/MS

This protocol details a validated method for the simultaneous quantification of total and free Tedizolid in human plasma, utilizing this compound as an internal standard.

a. Sample Preparation

  • To 100 µL of human plasma, add 20 µL of this compound (internal standard) solution.

  • Perform solid-phase extraction using a 96-well HLB µElution plate.

  • Wash the wells with ultrapure water.

  • Elute the analytes with 100% methanol.

b. Chromatographic Separation

  • System: Ultra-High-Performance Liquid Chromatography (UHPLC)

  • Column: C18 column

  • Mobile Phase: Gradient elution (specific gradient not detailed in provided snippets)

  • Flow Rate: (Not specified)

  • Injection Volume: (Not specified)

c. Mass Spectrometric Detection

  • System: Tandem Mass Spectrometer (MS/MS)

  • Ionization Mode: Positive Ion Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

    • Tedizolid: m/z 371.00 → 343.06

    • This compound: m/z 374.07 → 163.0

  • Collision Gas: Argon

d. Method Validation

The assay should be validated according to regulatory guidelines (e.g., FDA) for linearity, accuracy, precision, recovery, and matrix effect. The described method demonstrated good linearity over the range of 5-5000 ng/mL for total Tedizolid and 1.5-1500 ng/mL for free Tedizolid.

UHPLC_MSMS_Workflow Plasma_Sample Human Plasma Sample (100 µL) IS_Spiking Spike with This compound (20 µL) Plasma_Sample->IS_Spiking SPE Solid-Phase Extraction (96-well HLB µElution plate) IS_Spiking->SPE Wash Wash with Ultrapure Water SPE->Wash Elution Elute with 100% Methanol Wash->Elution UHPLC UHPLC Separation (C18 Column) Elution->UHPLC MSMS Tandem MS Detection (MRM Mode) UHPLC->MSMS Data_Analysis Data Analysis & Quantification MSMS->Data_Analysis

Workflow for Tedizolid quantification by UHPLC-MS/MS.
In Vitro Bacterial Protein Synthesis Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of compounds like Tedizolid on bacterial protein synthesis using a cell-free translation system.

a. Materials

  • E. coli S30 Extract System for Circular DNA

  • Plasmid DNA encoding a reporter gene (e.g., luciferase)

  • Tedizolid (and other test compounds) dissolved in a suitable solvent (e.g., DMSO)

  • Scintillation fluid or luciferase assay reagent

b. Procedure

  • Prepare reaction mixtures containing the S30 premix and S30 extract.

  • Add the test compound (Tedizolid) at various concentrations to the reaction mixtures. A control reaction with only the solvent should be included.

  • Initiate the translation reaction by adding the plasmid DNA.

  • Incubate the reactions at 37°C for 30 minutes.

  • Stop the reactions by placing them on ice.

  • Quantify the amount of protein synthesized. If a luciferase reporter is used, add the appropriate substrate and measure the luminescence. If radiolabeled amino acids are used, the protein can be precipitated and the radioactivity measured by scintillation counting.

  • Calculate the percent inhibition of protein synthesis for each concentration of the test compound relative to the solvent control. The IC₅₀ value (the concentration at which 50% of protein synthesis is inhibited) can then be determined.

This technical guide provides a comprehensive starting point for researchers working with this compound. For specific applications, further optimization of the experimental protocols may be necessary. Always refer to the product's certificate of analysis for the most accurate and up-to-date information on purity and other specifications.

References

The Physical and Chemical Stability of Tedizolid-13C,d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical stability of Tedizolid-13C,d3, an isotopically labeled internal standard essential for the accurate quantification of the antibiotic Tedizolid (B1663884). Given the limited direct stability data for the labeled compound, this document also extensively covers the stability of the parent compound, Tedizolid, and its prodrug, Tedizolid Phosphate (B84403), under various stress conditions. The information presented is critical for the development of robust analytical methods and for ensuring the integrity of research and clinical samples.

Introduction to Tedizolid and this compound

Tedizolid is a potent oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] It is administered as the prodrug Tedizolid Phosphate, which is rapidly converted to the active Tedizolid moiety by endogenous phosphatases in the body.[3][4][5] this compound serves as a stable, isotopically labeled internal standard for use in bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to ensure precise quantification of Tedizolid in various biological matrices.[6][7]

Physical and Chemical Stability of this compound

The physical and chemical stability of solid this compound has been established by its manufacturer. When stored under appropriate conditions, the compound is highly stable.

Table 1: Stability of Solid this compound

ParameterSpecification
Storage Temperature -20°C
Stability ≥ 4 years[6][7][8]
Physical Form Solid[6][7]

Solubility: this compound is soluble in methanol, DMSO, and acetonitrile.[7] Stock solutions should be prepared in a solvent of choice and purged with an inert gas.[7]

Stability of Tedizolid and Tedizolid Phosphate

Extensive stability testing has been performed on the prodrug, Tedizolid Phosphate, under forced degradation conditions as per the International Council for Harmonisation (ICH) guidelines. These studies provide valuable insights into the potential degradation pathways of Tedizolid itself.

Forced Degradation Studies of Tedizolid Phosphate

Forced degradation studies have shown that Tedizolid Phosphate is susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions, while it remains relatively stable under neutral, thermal, and photolytic conditions.[9][10][11]

Table 2: Summary of Forced Degradation Studies on Tedizolid Phosphate

Stress ConditionObservationsReference
Acidic Hydrolysis Significant degradation[9][10]
Basic Hydrolysis Significant degradation (62.48% degradation reported in one study)[10]
Neutral Hydrolysis Relatively stable[9][10]
**Oxidative (e.g., H₂O₂) **Significant degradation[9][10][12]
Thermal Relatively stable[9][10][12]
Photolytic (Solid State) Stable[10]
Photolytic (Liquid State) Some degradation (7.67% reported in one study)[10]
Reductive Major degradation reported in one study[13]

Four primary degradation products have been identified and characterized through these stress tests.[9][10]

Stability in Aqueous Solutions and Admixtures

The stability of Tedizolid Phosphate has also been evaluated in aqueous solutions and in admixtures for intravenous administration.

  • Crushed Tablets in Water: Crushed 200 mg Tedizolid Phosphate tablets dispersed in water are stable for at least 4 hours at room temperature.[14][15][16] The recovery of Tedizolid Phosphate remained within 90% to 110% of the initial concentration.[14][15][16]

  • Intravenous Admixtures:

    • With Rifampicin (2.4 mg/mL) in 0.9% sodium chloride, Tedizolid Phosphate (0.8 mg/mL) is stable for at least 7 hours at 25±2 °C and for 6 days at 2-8 °C.[17]

    • With Meropenem (4 mg/mL) in 0.9% sodium chloride, Tedizolid Phosphate (0.8 mg/mL) is stable for at least 12 hours at 25±2 °C and for 6 days at 2-8 °C.[17]

  • Reconstituted Solution: The total time from reconstitution of the lyophilized powder to administration should not exceed 24 hours at room temperature or under refrigeration (2°C to 8°C).[18]

Experimental Protocols

Forced Degradation of Tedizolid Phosphate

The following protocols are representative of those used in forced degradation studies of Tedizolid Phosphate, conducted in accordance with ICH guidelines (Q1A(R2)).[9][10]

  • Acidic Hydrolysis: Tedizolid Phosphate is dissolved in a suitable acidic solution (e.g., 0.1 N HCl) and heated (e.g., at 80°C for 2 hours).

  • Basic Hydrolysis: The drug is dissolved in a suitable basic solution (e.g., 0.1 N NaOH) and kept at room temperature (e.g., for 30 minutes).

  • Neutral Hydrolysis: The drug is dissolved in water and heated (e.g., at 80°C for 2 hours).

  • Oxidative Degradation: Tedizolid Phosphate is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature (e.g., for 30 minutes).

  • Thermal Degradation: The solid drug is exposed to high temperature (e.g., 105°C for 24 hours).

  • Photolytic Degradation: The solid drug is exposed to a UV light source (e.g., for 4 hours).[13]

Analytical Method for Stability Testing

A common analytical technique for assessing the stability of Tedizolid Phosphate and its degradation products is High-Performance Liquid Chromatography (HPLC).[11][12][19]

  • Method: Reversed-phase HPLC (RP-HPLC)

  • Column: C18 column (e.g., Waters Xselect HSS C18, 250 × 4.6 mm, 5 µm)[11][12]

  • Mobile Phase: A mixture of a buffer (e.g., 50 mM phosphate buffer, pH 6.5) and an organic solvent (e.g., acetonitrile) in a specific ratio (e.g., 70:30, v/v).[11][12]

  • Flow Rate: Typically 1.0 mL/min.[11][12]

  • Detection: UV detection at a specific wavelength (e.g., 300 nm).[11][12][14]

Visualizations

Mechanism of Action of Tedizolid

Tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis. The following diagram illustrates this pathway.

Tedizolid_Mechanism_of_Action cluster_bacterium Bacterial Cell Tedizolid Tedizolid Ribosome_50S 50S Ribosomal Subunit Tedizolid->Ribosome_50S Binds to Initiation_Complex 70S Initiation Complex Formation Ribosome_50S->Initiation_Complex Inhibits Protein_Synthesis Protein Synthesis Initiation_Complex->Protein_Synthesis Initiation_Complex->Protein_Synthesis Prevents Bacterial_Growth Bacterial Growth and Replication Protein_Synthesis->Bacterial_Growth Tedizolid_Phosphate Tedizolid Phosphate (Prodrug) Tedizolid_Phosphate->Tedizolid Conversion to active form Phosphatases Endogenous Phosphatases

Caption: Mechanism of action of Tedizolid in inhibiting bacterial protein synthesis.

Experimental Workflow for Forced Degradation Studies

The logical flow for conducting forced degradation studies to assess drug stability is depicted below.

Forced_Degradation_Workflow Start Start: Drug Substance (Tedizolid Phosphate) Stress Apply Stress Conditions Start->Stress Acid Acidic Hydrolysis Stress->Acid Base Basic Hydrolysis Stress->Base Oxidative Oxidative Stress->Oxidative Thermal Thermal Stress->Thermal Photolytic Photolytic Stress->Photolytic Analysis Analyze Samples using Stability-Indicating Method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidative->Analysis Thermal->Analysis Photolytic->Analysis Characterization Identify and Characterize Degradation Products (e.g., LC-MS) Analysis->Characterization Report Report Stability Profile Characterization->Report

Caption: General workflow for conducting forced degradation stability studies.

Degradation Pathway of Tedizolid Phosphate

Based on the forced degradation studies, a simplified degradation relationship can be visualized.

Tedizolid_Degradation cluster_stress Stress Conditions Tedizolid_P Tedizolid Phosphate Degradation Degradation Products (x4) Tedizolid_P->Degradation leads to Stable Relatively Stable Tedizolid_P->Stable under Acid Acid Base Base Oxidation Oxidation Neutral Neutral Thermal Thermal Photolytic Photolytic

Caption: Susceptibility of Tedizolid Phosphate to various stress conditions.

Conclusion

This compound is a stable compound when stored under the recommended conditions, making it a reliable internal standard for quantitative analysis. While direct comparative stability data is not available, the extensive studies on its parent compound, Tedizolid Phosphate, demonstrate that the molecule is susceptible to degradation primarily under acidic, basic, and oxidative stress. This information is crucial for researchers and drug development professionals in designing stability-indicating analytical methods, ensuring the accurate measurement of Tedizolid in various experimental and clinical settings.

References

A Comprehensive Technical Guide to the Proper Storage and Handling of Tedizolid-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the essential storage, handling, and stability data for Tedizolid-13C,d3, a critical isotopically labeled internal standard for the quantification of the oxazolidinone antibiotic, Tedizolid. Adherence to these guidelines is crucial for ensuring the integrity, accuracy, and longevity of the compound for research and development purposes.

Compound Information

This compound is a stable isotope-labeled version of Tedizolid, intended for use in quantitative analysis by mass spectrometry.[1] The incorporation of one carbon-13 atom and three deuterium (B1214612) atoms provides a distinct mass shift, enabling its use as an internal standard to correct for variability in sample preparation and instrument response.

PropertyInformation
Chemical Name (5R)-3-[3-fluoro-4-[6-[2-(methyl-13C,d3)-2H-tetrazol-5-yl]-3-pyridinyl]phenyl]-5-(hydroxymethyl)-2-oxazolidinone
Synonym TR-700-13C,d3
Molecular Formula C₁₆[¹³C]H₁₂D₃FN₆O₃
Formula Weight 374.4 g/mol
Appearance Solid
Purity ≥99% deuterated forms (d₁-d₃)
Solubility Soluble in Acetonitrile, DMSO, and Methanol.[1]

Storage and Stability

Proper storage is paramount to maintain the chemical integrity and isotopic enrichment of this compound.

Storage Conditions

The recommended storage conditions for this compound in its solid form are summarized below.

ParameterCondition
Temperature -20°C[1][2]
Light Store away from light.
Moisture Store in a dry place. Keep container tightly closed.
Incompatibilities Avoid strong oxidizing agents.[3][4]
Long-Term Stability

Under the recommended storage conditions, this compound is a stable compound.

ConditionStability
-20°C≥ 4 years[1]
Solution Stability

Handling and Safety Precautions

This compound should be handled in accordance with good industrial hygiene and safety practices. The safety precautions for Tedizolid are applicable to its isotopically labeled form.

Personal Protective Equipment (PPE)
EquipmentSpecification
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.
Skin Protection Wear protective gloves and clothing to prevent skin exposure.
Respiratory Protection Use in a well-ventilated area. Minimize dust generation and accumulation.[6]
General Handling Procedures
  • Avoid Contact: Do not ingest, inhale, or allow contact with eyes, skin, or clothing.[7]

  • Ventilation: Ensure adequate ventilation, especially in confined areas.[6]

  • Dust Control: Minimize dust generation and accumulation as it may form explosive mixtures with air.[3][6]

  • Ignition Sources: Keep away from heat, sparks, and open flames. Take precautionary measures against static discharges.[3][6]

  • Hygiene: Wash thoroughly after handling. When using, do not eat, drink, or smoke.[8]

Spill and Disposal
  • Spill Cleanup: For spills, sweep up or vacuum the material and collect it in a suitable container for disposal. Avoid creating dust.[6]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[3]

Experimental Protocols

Preparation of Internal Standard Stock and Working Solutions

This protocol provides a general procedure for preparing this compound as an internal standard for LC-MS/MS analysis.

G cluster_prep Internal Standard Preparation cluster_working Working Solution Preparation weigh Weigh this compound accurately purge Purge the solvent with an inert gas before dissolving weigh->purge 1. dissolve Dissolve in a suitable solvent (e.g., DMSO, Methanol) to prepare a stock solution (e.g., 1 mg/mL) store_stock Store stock solution at ≤ -20°C in a tightly sealed, light-protected vial dissolve->store_stock 3. purge->dissolve 2. dilute Perform serial dilutions of the stock solution with the appropriate mobile phase or solvent to achieve the final working concentration store_stock->dilute use Use the working solution to spike samples and calibration standards dilute->use 4.

Caption: Workflow for preparing this compound internal standard solutions.

Methodology:

  • Weighing: Accurately weigh a precise amount of this compound solid using a calibrated analytical balance.

  • Stock Solution Preparation:

    • Select a suitable solvent in which this compound is soluble, such as methanol, DMSO, or acetonitrile.[1][7]

    • It is good practice to purge the solvent with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.

    • Dissolve the weighed solid in the solvent to prepare a stock solution of a known concentration (e.g., 1 mg/mL).

    • Ensure the solid is completely dissolved by vortexing or sonication.

  • Storage of Stock Solution: Store the stock solution in a tightly sealed, light-protected vial at -20°C or below for long-term stability.

  • Working Solution Preparation:

    • On the day of analysis, prepare a working solution by diluting the stock solution with the appropriate solvent or mobile phase.

    • The final concentration of the working solution should be optimized based on the specific analytical method and the expected concentration of the analyte in the samples.

General Protocol for Stability Assessment

This section outlines a general experimental workflow for determining the long-term stability of this compound.

G cluster_setup Stability Study Setup cluster_analysis Time-Point Analysis prep_samples Prepare multiple aliquots of this compound (solid and in solution) store_conditions Store aliquots under controlled conditions (-20°C, 4°C, Room Temp, Light Exposed) prep_samples->store_conditions 1. time_points Define analysis time points (e.g., T=0, 1, 3, 6, 12, 24, 48 months) store_conditions->time_points analyze At each time point, analyze aliquots from each condition using a validated stability-indicating method (e.g., LC-MS) time_points->analyze assess Assess for degradation by comparing purity, concentration, and isotopic enrichment to T=0 analyze->assess

Caption: Experimental workflow for a long-term stability study of this compound.

Methodology:

  • Sample Preparation: Prepare multiple, identical aliquots of this compound in its solid form and as a stock solution in a suitable solvent.

  • Storage: Store the aliquots under various controlled conditions to assess the impact of temperature and light. This typically includes the recommended storage condition (-20°C) and accelerated degradation conditions (e.g., 4°C, 25°C, and exposure to light).

  • Time Points: Establish a schedule for analysis at various time points (e.g., 0, 1, 3, 6, 12, 24, 36, and 48 months).

  • Analytical Method: Utilize a validated, stability-indicating analytical method, such as LC-MS/MS, that can separate the parent compound from any potential degradants.

  • Analysis: At each time point, retrieve aliquots from each storage condition and analyze them.

  • Data Evaluation: Compare the results (e.g., purity, concentration, and isotopic enrichment) to the initial time point (T=0). A significant change in these parameters would indicate degradation. The shelf-life is determined as the time period during which the compound remains within a predefined specification (e.g., ≥95% purity).

Conclusion

The proper storage and handling of this compound are critical for its effective use as an internal standard in quantitative bioanalysis. By adhering to the guidelines outlined in this document, researchers can ensure the accuracy and reliability of their experimental results. Storing the compound at -20°C, protecting it from light, and following standard laboratory safety procedures will maintain its integrity for an extended period.

References

Tedizolid-13C,d3 safety data sheet (SDS) information

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety Profile of Tedizolid-13C,d3

Disclaimer: this compound is an isotopically labeled compound used as an internal standard for the quantification of tedizolid (B1663884).[1] Due to the nature of isotopic labeling, its chemical and toxicological properties are considered to be substantively identical to the unlabeled parent compound, tedizolid. All safety data presented herein is for tedizolid or its prodrug, tedizolid phosphate (B84403), and is provided as the relevant safety information for researchers, scientists, and drug development professionals.

Overview of Tedizolid

Tedizolid is a second-generation oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[2][3] It is the active metabolite of the prodrug tedizolid phosphate, which is rapidly converted by phosphatases in the body to tedizolid.[4][5] The primary mechanism of action involves the inhibition of bacterial protein synthesis. This guide summarizes the key safety data from non-clinical and clinical studies, focusing on quantitative toxicological endpoints, experimental methodologies, and the molecular pathways related to its efficacy and potential toxicity.

Quantitative Safety Data

The following tables summarize the key quantitative safety findings for tedizolid from various toxicological and clinical studies.

Acute Toxicity Data

Data from acute toxicity studies provide insights into the short-term effects of high doses of the compound.

SpeciesRoute of AdministrationLD50 ValueReference
RatOral> 2,000 mg/kg
MouseOral> 2,000 mg/kg
MouseIntravenous256 - 274 mg/kg
RatIntravenous244 mg/kg
DogIntravenous200 mg/kg
Table 1: Acute Lethal Dose (LD50) of Tedizolid Phosphate.
Developmental and Reproductive Toxicity

Studies in animal models have assessed the potential for tedizolid to cause developmental or reproductive harm.

SpeciesDoseExposure Multiple (vs. Human AUC)Observed EffectsNo-Observed-Adverse-Effect Level (NOAEL)
Mouse25 mg/kg/day4xReduced fetal weights, increased costal cartilage anomalies.5 mg/kg/day
Rat15 mg/kg/day6xDecreased fetal weights, increased skeletal variations (reduced ossification).2.5 mg/kg/day
Rabbit>1 mg/kg/day>0.04xReduced fetal weights at doses associated with maternal toxicity.1 mg/kg/day
Table 2: Summary of Developmental Toxicity Studies with Tedizolid.
Clinical Trial Adverse Reactions

The most common adverse reactions observed in adult clinical trials comparing tedizolid (200 mg, 6 days) to linezolid (B1675486) (600 mg, 10 days) are summarized below.

Adverse ReactionTedizolid (n=332)Linezolid (n=335)Reference
Nausea7.1%Not specified
Headache4.5%Not specified
Diarrhea3.6%Not specified
Vomiting2.7%Not specified
Dizziness1.6%Not specified
Table 3: Most Common Adverse Reactions in Adult Clinical Trials.
Hematological Safety

A key safety consideration for oxazolidinones is myelosuppression. Non-clinical studies identified dose- and duration-dependent hematopoietic effects at exposures significantly higher than those in humans.

FindingSpeciesExposure Multiple (vs. Human AUC)Details
Hematopoietic ToxicityRats and Dogs4x - 10xDecreased red blood cells, white blood cells, platelets, and bone marrow hypocellularity. Findings were reversible.
Table 4: Non-clinical Hematological Findings.

Experimental Protocols

Developmental Toxicity Studies

Objective: To assess the potential effects of tedizolid on embryo-fetal development. Methodology:

  • Animal Models: Pregnant mice, rats, and rabbits were used.

  • Administration: Tedizolid was administered orally to pregnant females during the period of organogenesis.

  • Dosage Groups: Multiple dosage groups were used, including a control group and groups receiving doses ranging from 1 mg/kg/day to 25 mg/kg/day, depending on the species.

  • Endpoints: At the end of the gestation period, fetuses were examined for external, visceral, and skeletal malformations and variations. Fetal body weights were also recorded. Maternal toxicity was monitored throughout the study.

  • Analysis: The incidence of anomalies and changes in fetal weight were compared between treated and control groups to determine a No-Observed-Adverse-Effect Level (NOAEL).

Nine-Month Neurotoxicity Study

Objective: To evaluate the potential for peripheral and optic neuropathy with long-term tedizolid administration. Methodology:

  • Animal Model: Pigmented rats were chosen for the study.

  • Administration: Tedizolid phosphate was administered orally on a daily basis for nine months.

  • Dosage: Doses administered corresponded to plasma exposures approximately seven to eight times the clinical plasma exposure in humans.

  • Endpoints:

    • Functional Assessment: A functional observational battery (FOB) and locomotor activity tests were performed periodically.

  • Results: The study found no evidence of functional neurotoxicity or histopathological changes in the peripheral nerves or eyes at these high exposure levels.

Signaling Pathways and Mechanism of Action

Diagrams created using Graphviz illustrate the key molecular interactions of tedizolid.

Mechanism of Antibacterial Action

Tedizolid exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, preventing the formation of a functional 70S initiation complex.

G cluster_bacterium Bacterial Cell 30S_subunit 30S Ribosomal Subunit 70S_complex Functional 70S Initiation Complex 30S_subunit->70S_complex Joins with 50S 50S_subunit 50S Ribosomal Subunit 50S_subunit->70S_complex mRNA mRNA mRNA->70S_complex tRNA Initiator tRNA tRNA->70S_complex Protein_synthesis Bacterial Protein Synthesis & Growth 70S_complex->Protein_synthesis Tedizolid Tedizolid Tedizolid->Block Block->50S_subunit Binds to Peptidyl Transferase Center G cluster_human_cell Human Cell cluster_mitochondrion Mitochondrion Mito_ribosome Mitochondrial Ribosome (55S) Mito_protein Mitochondrial Protein Synthesis Mito_ribosome->Mito_protein ETC Electron Transport Chain Function Mito_protein->ETC Adverse_effects Potential Adverse Effects (e.g., Hematological) ETC->Adverse_effects Impairment leads to Tedizolid Tedizolid Tedizolid->Block Block->Mito_ribosome Inhibition

References

Methodological & Application

Application Note: Quantitative Analysis of Tedizolid in Human Plasma using a Validated LC-MS/MS Method with Tedizolid-¹³C,d₃ as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tedizolid (B1663884) in human plasma. Tedizolid is a next-generation oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] The method utilizes a stable isotope-labeled internal standard, Tedizolid-¹³C,d₃, to ensure high accuracy and precision. A simple protein precipitation step is employed for sample preparation, followed by a rapid chromatographic separation. This protocol is intended for researchers, scientists, and drug development professionals requiring a reliable analytical method for pharmacokinetic studies, therapeutic drug monitoring research, and other non-clinical applications.

Introduction

Tedizolid is an oxazolidinone antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[2][3] It is administered as a prodrug, tedizolid phosphate (B84403), which is rapidly converted to the active moiety, tedizolid, by endogenous phosphatases.[4][5][6] Accurate measurement of Tedizolid concentrations in biological matrices is crucial for pharmacokinetic and pharmacodynamic (PK/PD) studies. This application note presents a detailed protocol for the analysis of Tedizolid in human plasma using LC-MS/MS with Tedizolid-¹³C,d₃ as the internal standard. The use of a stable isotope-labeled internal standard minimizes variability due to matrix effects and sample preparation, leading to reliable and reproducible results.

Experimental

Materials and Reagents
  • Tedizolid analytical standard

  • Tedizolid-¹³C,d₃ internal standard (IS)

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Human plasma (with anticoagulant)

Sample Preparation

A simple and efficient protein precipitation method is used for sample preparation:

  • Thaw plasma samples to room temperature.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 25 µL of the internal standard working solution (containing Tedizolid-¹³C,d₃).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography
  • System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 3.5 µm).[7]

  • Mobile Phase A: 0.1% Formic acid in water.[8]

  • Mobile Phase B: Acetonitrile.[8]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.[8]

  • Gradient Elution: A gradient program is employed for optimal separation.

Time (min)% Mobile Phase B
0.020
0.520
2.595
3.595
3.620
5.020
Mass Spectrometry
  • System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).[7][8]

  • Detection Mode: Multiple Reaction Monitoring (MRM).[7][8][9]

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Tedizolid371.1343.1
Tedizolid-¹³C,d₃375.1347.1

Note: The exact m/z values for Tedizolid-¹³C,d₃ should be confirmed based on the certificate of analysis for the specific internal standard used. The provided transitions for Tedizolid are based on published literature.[7][10]

Results and Discussion

This LC-MS/MS method provides excellent sensitivity, specificity, and a wide linear dynamic range for the quantification of Tedizolid in human plasma. The use of a stable isotope-labeled internal standard ensures high precision and accuracy.

Linearity

The method demonstrates excellent linearity over a clinically relevant concentration range. Representative calibration curve parameters are presented below.

AnalyteCalibration Range (ng/mL)
Tedizolid25 - 7500> 0.993

Data adapted from a representative study.[7][10]

Precision and Accuracy

The intra- and inter-day precision and accuracy of the method are within acceptable limits as per regulatory guidelines.

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
Low75< 5.095 - 105< 5.095 - 105
Medium750< 5.095 - 105< 5.095 - 105
High6000< 5.095 - 105< 5.095 - 105

Acceptance criteria based on typical bioanalytical method validation guidelines.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is_addition Add Internal Standard (Tedizolid-¹³C,d₃) plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection data_analysis Data Analysis and Quantification detection->data_analysis

Caption: Experimental workflow for the LC-MS/MS analysis of Tedizolid.

mechanism_of_action cluster_ribosome Bacterial Ribosome ribosome_50S 50S Subunit inhibition Inhibition of Protein Synthesis ribosome_50S->inhibition Prevents formation of initiation complex ribosome_30S 30S Subunit tedizolid Tedizolid binding Binds to 23S rRNA of the 50S subunit tedizolid->binding binding->ribosome_50S bacteriostatic Bacteriostatic Effect inhibition->bacteriostatic

Caption: Mechanism of action of Tedizolid.

Conclusion

The LC-MS/MS method described in this application note is a reliable and efficient tool for the quantitative analysis of Tedizolid in human plasma. The simple sample preparation, rapid analysis time, and high sensitivity make it suitable for high-throughput applications in research and drug development. The use of a stable isotope-labeled internal standard, Tedizolid-¹³C,d₃, ensures the accuracy and precision of the results. This method can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.

References

Application Note: High-Throughput Quantification of Tedizolid in Human Plasma using Labeled Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tedizolid (B1663884) is a next-generation oxazolidinone antibiotic approved for the treatment of acute bacterial skin and skin structure infections (ABSSSI) caused by susceptible Gram-positive pathogens.[1][2] It is administered as the prodrug tedizolid phosphate (B84403), which is rapidly converted to the active moiety, tedizolid, by nonspecific phosphatases in the body.[1][3][4] Accurate and reliable quantification of tedizolid in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies. This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of tedizolid in human plasma using a stable isotope-labeled internal standard, Tedizolid-d3.

The use of a stable isotope-labeled (SIL) internal standard is the preferred approach for quantitative bioanalysis using LC-MS/MS as it helps to correct for variability during sample preparation and potential matrix effects. A SIL internal standard has nearly identical physicochemical properties to the analyte, ensuring similar behavior during extraction and chromatographic separation, which leads to improved precision and accuracy.

This method utilizes a simple protein precipitation step for sample preparation, followed by rapid chromatographic separation on a C18 column and detection by a triple quadrupole mass spectrometer operating in the positive ion electrospray mode. The method has been validated for linearity, precision, accuracy, and recovery, demonstrating its suitability for high-throughput bioanalysis.

Quantitative Data Summary

The following table summarizes the key quantitative performance parameters of the described LC-MS/MS method for tedizolid quantification.

Parameter Result
Linearity Range 25.0 - 7500.0 ng/mL
Correlation Coefficient (R²) > 0.993
Lower Limit of Quantification (LLOQ) 25.0 ng/mL
Intra-day Precision (%CV) ≤ 5.7%
Inter-day Precision (%CV) ≤ 5.7%
Intra-day Accuracy (%RE) -1.85% to 5.31%
Inter-day Accuracy (%RE) 0.86% to 2.76%
Recovery 94.4% to 104.2%
Matrix Effect (%CV) < 3.6%

Data synthesized from published literature on Tedizolid bioanalysis.

Experimental Protocols

Materials and Reagents
  • Tedizolid reference standard (purity ≥98%)

  • Tedizolid-d3 (isotopically labeled internal standard)

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma (with K2EDTA as anticoagulant)

Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Prepare a 1 mg/mL stock solution of Tedizolid in methanol.

    • Prepare a 1 mg/mL stock solution of Tedizolid-d3 in methanol.

    • Store stock solutions at -20°C.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions of Tedizolid by serial dilution of the primary stock solution with 50:50 (v/v) acetonitrile:water.

  • Internal Standard (IS) Working Solution (100 ng/mL):

    • Prepare a 100 ng/mL working solution of Tedizolid-d3 by diluting the primary stock solution with 50:50 (v/v) acetonitrile:water.

Sample Preparation (Protein Precipitation)
  • Label microcentrifuge tubes for calibration standards, quality control (QC) samples, and unknown samples.

  • Add 50 µL of the appropriate calibration standard or QC sample to the respective tubes. For unknown samples, add 50 µL of human plasma.

  • Add 20 µL of the IS working solution (100 ng/mL Tedizolid-d3) to all tubes except for the blank matrix samples.

  • Add 150 µL of acetonitrile to each tube to precipitate proteins.

  • Vortex mix for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions
  • Liquid Chromatography (LC):

    • Column: C18 column (e.g., 100 x 2.1 mm, 3.5 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Gradient:

      • 0-1.0 min: 10% B

      • 1.0-3.0 min: 10-90% B

      • 3.0-4.0 min: 90% B

      • 4.1-5.0 min: 10% B (re-equilibration)

    • Column Temperature: 40°C

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

      • Tedizolid: m/z 371.1 → 343.1

      • Tedizolid-d3: m/z 374.1 → 346.1

    • Ion Source Temperature: 500°C

    • IonSpray Voltage: 5500 V

Data Analysis
  • Quantification is based on the ratio of the peak area of the analyte (Tedizolid) to the peak area of the internal standard (Tedizolid-d3).

  • A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.

  • The concentrations of the QC and unknown samples are determined from the calibration curve.

Diagrams

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (50 µL) is_add Add Internal Standard (Tedizolid-d3) plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt vortex Vortex Mix ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Area Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Generate Calibration Curve ratio->calibration quantification Quantify Unknown Samples calibration->quantification signaling_pathway tedizolid Tedizolid binding Binding tedizolid->binding ribosome Bacterial 50S Ribosomal Subunit ribosome->binding protein_synthesis Protein Synthesis binding->protein_synthesis inhibit_label Inhibition inhibition Inhibition

References

Application Notes and Protocols for the Use of Tedizolid-13C,d3 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tedizolid (B1663884) is an oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] Accurate characterization of its pharmacokinetic (PK) profile is crucial for optimizing dosing regimens and ensuring clinical efficacy and safety. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using mass spectrometry, providing high accuracy and precision by compensating for variability in sample preparation and instrument response.

Tedizolid-13C,d3 is a stable isotope-labeled variant of Tedizolid, which serves as an ideal internal standard for the quantification of Tedizolid in biological matrices such as plasma and serum.[2] This document provides detailed application notes and protocols for the use of this compound in pharmacokinetic studies of Tedizolid.

Application Notes

The primary application of this compound is as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the quantification of Tedizolid in biological samples. The use of a stable isotope-labeled internal standard is highly recommended by regulatory bodies for bioanalytical method validation.

Key Advantages of Using this compound as an Internal Standard:

  • High Accuracy and Precision: Co-elution of the analyte and the internal standard in chromatography ensures that any matrix effects or variations in ionization efficiency affect both compounds similarly, leading to a more accurate and precise quantification.

  • Correction for Sample Preparation Variability: Losses during sample extraction and preparation steps are accounted for, as the internal standard is added at the beginning of the process.

  • Improved Method Robustness: The use of a stable isotope-labeled internal standard makes the analytical method less susceptible to variations in experimental conditions.

Experimental Protocols

The following protocols describe a typical workflow for a pharmacokinetic study of Tedizolid using this compound as an internal standard.

Preparation of Stock and Working Solutions

a. Tedizolid Stock Solution (1 mg/mL):

  • Accurately weigh 10 mg of Tedizolid standard.

  • Dissolve in 10 mL of dimethyl sulfoxide (B87167) (DMSO).[3]

  • Store at -20°C or below.

b. This compound (Internal Standard) Stock Solution (1 mg/mL):

  • Accurately weigh 1 mg of this compound.

  • Dissolve in 1 mL of methanol.

  • Store at -20°C or below.

c. Working Solutions:

  • Prepare serial dilutions of the Tedizolid stock solution in a suitable solvent (e.g., 50% methanol) to create calibration standards and quality control (QC) samples at various concentrations.[3]

  • Prepare a working solution of this compound by diluting the stock solution in the same solvent to a final concentration of, for example, 10 µg/mL.[3]

Sample Preparation from Plasma/Serum

This protocol is based on a protein precipitation method, which is a common and straightforward technique for sample clean-up.

a. Spiking of Internal Standard:

  • To a 100 µL aliquot of plasma or serum sample, add a small volume (e.g., 5 µL) of the this compound working solution.

b. Protein Precipitation:

  • Add 3 volumes of cold acetonitrile (B52724) (300 µL) to the sample to precipitate proteins.[3]

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.[4]

c. Supernatant Collection:

  • Carefully transfer the supernatant to a clean tube.

  • The supernatant can be directly injected into the LC-MS/MS system or further processed (e.g., evaporated and reconstituted in the mobile phase) if higher sensitivity is required.

UHPLC-MS/MS Analysis

a. Chromatographic Conditions (Example):

  • UHPLC System: A standard ultra-high-performance liquid chromatography system.

  • Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A suitable gradient to separate Tedizolid from endogenous matrix components.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5-10 µL.

b. Mass Spectrometry Conditions (Example):

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Tedizolid: m/z 371.1 → 343.1

    • This compound: m/z 374.1 → 346.1

  • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

Data Analysis and Quantification
  • Integrate the peak areas for both Tedizolid and this compound.

  • Calculate the peak area ratio (Tedizolid / this compound).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Determine the concentration of Tedizolid in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data from Pharmacokinetic Studies

The following tables summarize key pharmacokinetic parameters of Tedizolid from various studies.

Table 1: Single-Dose Pharmacokinetics of Tedizolid in Healthy Adults

Dose (mg)Cmax (mg/L)Tmax (hr)AUC₀₋∞ (mg·h/L)t₁/₂ (hr)
2002.0 ± 0.53.0 (1.0-4.0)25.5 ± 4.211.2 ± 1.6
3002.8 ± 0.63.0 (1.5-6.0)38.9 ± 7.511.6 ± 1.9
4003.0 ± 0.74.0 (1.5-8.0)48.7 ± 9.812.1 ± 2.1
6004.2 ± 1.13.5 (1.5-8.0)73.1 ± 16.512.4 ± 2.3

Data are presented as mean ± standard deviation, except for Tmax which is median (range).

Table 2: Steady-State Pharmacokinetics of Tedizolid (200 mg Once Daily)

ParameterValue
Cmax,ss (mg/L)2.3 ± 0.6
Cmin,ss (mg/L)0.3 ± 0.1
AUC₀₋₂₄,ss (mg·h/L)29.8 ± 6.4
CL/F (L/h)6.7 ± 1.4
Vz/F (L)109 ± 25

Data are presented as mean ± standard deviation.

Visualizations

Experimental Workflow for Pharmacokinetic Analysis

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing A Plasma/Serum Sample Collection B Addition of this compound (Internal Standard) A->B C Protein Precipitation (e.g., with Acetonitrile) B->C D Centrifugation C->D E Supernatant Transfer D->E F UHPLC Separation E->F G Tandem Mass Spectrometry (MS/MS) Detection F->G H Peak Integration and Area Ratio Calculation G->H I Quantification using Calibration Curve H->I J Pharmacokinetic Parameter Calculation I->J

Caption: Workflow for Tedizolid quantification in biological samples.

Logical Relationship in Bioanalysis

G Tedizolid Tedizolid (Analyte) Ratio Peak Area Ratio (Analyte/IS) Tedizolid->Ratio IS This compound (Internal Standard) IS->Ratio Concentration Tedizolid Concentration Ratio->Concentration

References

Application Notes and Protocols for Tedizolid-13C,d3 in Therapeutic Drug Monitoring (TDM)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tedizolid (B1663884) is a second-generation oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Therapeutic Drug Monitoring (TDM) of tedizolid is crucial to optimize clinical outcomes, minimize toxicity, and prevent the emergence of drug resistance.[4][5][6] The use of a stable isotope-labeled internal standard, such as Tedizolid-13C,d3, is the gold standard for quantitative analysis by mass spectrometry, ensuring the highest accuracy and precision.

This document provides detailed application notes and protocols for the use of this compound in TDM assays, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods.

Physicochemical Properties of Tedizolid

A thorough understanding of the physicochemical properties of Tedizolid is essential for the development of robust analytical methods.

PropertyValueSource
Molecular FormulaC17H15FN6O3[7]
Molecular Weight370.3 g/mol [7]
Melting Point256.8 °C[8]
Water Solubility0.1 mg/mL[8]
pKa1.8, 6.5[8]
Protein Binding70% to 90%[9][10]

Mechanism of Action

Tedizolid exerts its antibacterial effect by inhibiting bacterial protein synthesis.[1][8][9] It binds to the 50S subunit of the bacterial ribosome, preventing the formation of the 70S initiation complex, a critical step for bacterial replication.[2][11][12]

cluster_bacterium Bacterial Cell 30S_Subunit 30S Ribosomal Subunit Initiation_Complex_Assembly 70S Initiation Complex Assembly 30S_Subunit->Initiation_Complex_Assembly 50S_Subunit 50S Ribosomal Subunit Binding_Site mRNA mRNA mRNA->Initiation_Complex_Assembly tRNA Initiator tRNA tRNA->Initiation_Complex_Assembly Protein_Synthesis Protein Synthesis Initiation_Complex_Assembly->Protein_Synthesis Bacterial_Growth Bacterial Growth & Replication Protein_Synthesis->Bacterial_Growth Tedizolid Tedizolid Tedizolid->Binding_Site Binds to 23S rRNA of the 50S subunit Binding_Site->Initiation_Complex_Assembly

Mechanism of action of Tedizolid.

Experimental Protocols

The following protocols describe validated methods for the quantification of tedizolid in biological matrices using this compound as an internal standard.

I. Sample Preparation: Protein Precipitation

This is a simple and effective method for removing proteins from plasma or serum samples.[4][13]

Start Start: Plasma/Serum Sample Add_IS Add this compound (Internal Standard) Start->Add_IS Add_Acetonitrile Add Acetonitrile (e.g., 1:3 v/v) Add_IS->Add_Acetonitrile Vortex Vortex Mix Add_Acetonitrile->Vortex Centrifuge Centrifuge (e.g., 10,000 x g for 10 min) Vortex->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant Evaporate Evaporate to Dryness (Optional, for concentration) Collect_Supernatant->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject

Protein precipitation workflow.

Methodology:

  • Pipette 100 µL of patient plasma or serum into a microcentrifuge tube.

  • Add 10 µL of this compound internal standard solution (concentration to be optimized based on instrument sensitivity).

  • Add 300 µL of cold acetonitrile.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • For increased sensitivity, the supernatant can be evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase.

  • Transfer the final extract to an autosampler vial for LC-MS/MS analysis.

II. LC-MS/MS Analysis

This section outlines the conditions for the chromatographic separation and mass spectrometric detection of tedizolid.

A. Liquid Chromatography (LC) Conditions

ParameterCondition
ColumnC18 column (e.g., 100 x 2.1 mm, 3.5 µm)[14]
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile
GradientOptimized for separation (e.g., start at 5% B, ramp to 95% B)
Flow Rate0.3 - 0.5 mL/min
Column Temperature40 °C
Injection Volume5 - 10 µL

B. Mass Spectrometry (MS) Conditions

Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).[14][15]

ParameterTedizolidThis compound
Precursor Ion (m/z)371.1375.1
Product Ion (m/z)343.1347.1
Collision EnergyOptimized for specific instrumentOptimized for specific instrument
Dwell TimeOptimized for specific instrumentOptimized for specific instrument

Method Validation Parameters

A summary of typical validation parameters for LC-MS/MS assays for tedizolid is provided below. These values may vary depending on the specific laboratory and instrumentation.

ParameterTypical Range
Linearity (R²)> 0.99[14][15][16]
Lower Limit of Quantification (LLOQ)0.025 - 0.5 µg/mL[15][16]
Intra-day Precision (%CV)< 15%[14][15]
Inter-day Precision (%CV)< 15%[14][15]
Accuracy (% bias)± 15%[14][15]
Recovery85 - 115%[14][16]
Matrix EffectMinimal and compensated by internal standard

Clinical Considerations for TDM

While routine TDM for tedizolid is not yet standard practice, it may be beneficial in specific patient populations to ensure efficacy and avoid toxicity.[5][17][18]

Patient_Population Patient Population (e.g., critically ill, organ dysfunction) Dosing Tedizolid Dosing Patient_Population->Dosing Sampling Blood Sampling (Trough concentration) Dosing->Sampling Analysis LC-MS/MS Analysis with this compound Sampling->Analysis Result Tedizolid Concentration Analysis->Result Interpretation Pharmacokinetic/ Pharmacodynamic (PK/PD) Interpretation Result->Interpretation Dose_Adjustment Dose Adjustment (if necessary) Interpretation->Dose_Adjustment Outcome Optimized Clinical Outcome Interpretation->Outcome Dose_Adjustment->Dosing

TDM workflow for Tedizolid.

Target Concentrations:

  • The optimal therapeutic range for tedizolid is not yet firmly established.

  • The ratio of the area under the unbound concentration-time curve to the minimum inhibitory concentration (fAUC/MIC) is the pharmacokinetic/pharmacodynamic parameter best correlated with efficacy.[1][19]

  • Susceptibility breakpoints established by the Clinical and Laboratory Standards Institute (CLSI) are ≤0.5 μg/mL for S. aureus, S. pyogenes, S. agalactiae, and E. faecalis, and ≤0.25 μg/mL for the S. anginosus group.[20]

Conclusion

The use of this compound as an internal standard in LC-MS/MS assays provides a robust and reliable method for the therapeutic drug monitoring of tedizolid. The protocols and information provided in these application notes offer a comprehensive guide for researchers and clinicians to develop and implement accurate and precise TDM assays, ultimately contributing to improved patient care.

References

Application Notes and Protocols for Tedizolid Analysis using Tedizolid-13C,d3 Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the sample preparation of Tedizolid from biological matrices for quantitative analysis, utilizing Tedizolid-13C,d3 as an internal standard. The methods described include Protein Precipitation (PPT), Solid-Phase Extraction (SPE), and a general protocol for Liquid-Liquid Extraction (LLE).

Protein Precipitation (PPT)

Application Note:

Protein precipitation is a rapid and straightforward method for sample cleanup prior to the analysis of Tedizolid in plasma or serum. This technique involves the addition of a miscible organic solvent or an acid to the sample, which denatures and precipitates proteins. The supernatant, containing the analyte of interest and the internal standard, is then separated by centrifugation for subsequent analysis, typically by LC-MS/MS. Acetonitrile (B52724) is a commonly used solvent for this purpose. This method is well-suited for high-throughput screening and clinical therapeutic drug monitoring.

Quantitative Data Summary:

ParameterValueReference
AnalyteTedizolid[1]
Internal StandardThis compound (implied for LC-MS/MS)N/A
MatrixHuman Plasma[1]
Precipitation SolventAcetonitrile[1]
Linearity Range0.5 - 20 µg/mL[1]
Intra-day Precision (RSD)2.51% to 5.90%[1]
Inter-day Precision (RSD)2.63% to 8.42%
Intra-day Accuracy (RE)-16.17% to -0.05%
Inter-day Accuracy (RE)-17.40% to 0%

Experimental Protocol:

Materials:

  • Biological matrix (e.g., human plasma)

  • Tedizolid analytical standard

  • This compound internal standard (IS) solution (e.g., 10 µg/mL)

  • Acetonitrile, HPLC grade

  • Methanol (B129727), 50% (for sample dilution if necessary)

  • Microcentrifuge tubes (2.0 mL)

  • Calibrated pipettes

  • Vortex mixer

  • Refrigerated centrifuge

Procedure:

  • Allow the plasma sample to thaw to room temperature.

  • In a 2.0 mL microcentrifuge tube, add 320 µL of the plasma sample.

  • For calibration standards and quality control (QC) samples, add 40 µL each of Tedizolid and this compound working solutions. For unknown samples, add 80 µL of 50% methanol.

  • Add 100 µL of the internal standard solution (10 µg/mL this compound) to the mixture.

  • Add 1000 µL of acetonitrile to the tube.

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tube at 16,600 x g for 15 minutes at 4°C.

  • Carefully collect the supernatant and dilute it 2-fold with injection water.

  • Centrifuge the diluted solution again at 16,600 x g for 3 minutes at 4°C.

  • Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.

Workflow Diagram:

Protein Precipitation Workflow start Start: Plasma Sample add_is Add Internal Standard (this compound) start->add_is add_solvent Add Acetonitrile add_is->add_solvent vortex Vortex (1 min) add_solvent->vortex centrifuge1 Centrifuge (16,600 x g, 15 min, 4°C) vortex->centrifuge1 collect_supernatant Collect Supernatant centrifuge1->collect_supernatant dilute Dilute with Water collect_supernatant->dilute centrifuge2 Centrifuge (16,600 x g, 3 min, 4°C) dilute->centrifuge2 analysis LC-MS/MS Analysis centrifuge2->analysis

Protein Precipitation Workflow for Tedizolid Analysis.

Solid-Phase Extraction (SPE)

Application Note:

Solid-Phase Extraction is a highly effective and selective method for the purification and concentration of Tedizolid from complex biological matrices like plasma. This technique utilizes a solid sorbent, typically in a cartridge or a 96-well plate format, to retain the analyte of interest while interferences are washed away. The analyte is then eluted with a small volume of an appropriate solvent. SPE is particularly advantageous for achieving low limits of quantification and high recovery rates, making it suitable for pharmacokinetic studies and the analysis of both total and free drug concentrations.

Quantitative Data Summary:

ParameterValueReference
AnalyteTotal and Free Tedizolid
Internal StandardThis compound (implied for LC-MS/MS)N/A
MatrixHuman Plasma
SPE Sorbent96-well HLB µElution plate
Linearity Range (Total)5 - 5000 ng/mL
Linearity Range (Free)1.5 - 1500 ng/mL
Recovery (Total)> 92.3%
Recovery (Free)> 85.3%
Matrix EffectNo remarkable differences among QC levels

Experimental Protocol:

Materials:

  • Biological matrix (e.g., human plasma)

  • Tedizolid analytical standard

  • This compound internal standard (IS) solution

  • SPE device (e.g., 96-well HLB µElution plate)

  • Conditioning solvent (e.g., Methanol)

  • Equilibration solvent (e.g., Water)

  • Wash solvent (e.g., 5% Methanol in Water)

  • Elution solvent (e.g., Acetonitrile)

  • Collection plate or tubes

  • Positive pressure manifold or vacuum manifold

Procedure:

  • Sample Pre-treatment: To a specific volume of plasma, add the this compound internal standard.

  • SPE Plate Conditioning: Condition the wells of the 96-well HLB µElution plate by passing an appropriate volume of methanol through the sorbent.

  • SPE Plate Equilibration: Equilibrate the wells by passing an appropriate volume of water through the sorbent.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned and equilibrated SPE plate.

  • Washing: Wash the sorbent with a wash solvent (e.g., 5% methanol in water) to remove interfering substances.

  • Elution: Elute Tedizolid and the internal standard from the sorbent using an appropriate elution solvent (e.g., acetonitrile) into a clean collection plate.

  • Evaporation and Reconstitution (if necessary): Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for injection.

  • Analysis: Transfer the final solution to an autosampler vial for UHPLC-MS/MS analysis.

Workflow Diagram:

Solid-Phase Extraction Workflow cluster_spe SPE Plate Preparation start Start: Plasma Sample with IS load Load Sample start->load condition Condition SPE Plate (Methanol) equilibrate Equilibrate SPE Plate (Water) condition->equilibrate equilibrate->load wash Wash (e.g., 5% Methanol) load->wash elute Elute (e.g., Acetonitrile) wash->elute evaporate Evaporate & Reconstitute (if needed) elute->evaporate analysis UHPLC-MS/MS Analysis evaporate->analysis Liquid-Liquid Extraction Workflow start Start: Biological Sample with IS add_solvent Add Organic Solvent start->add_solvent mix Vortex/Shake add_solvent->mix centrifuge Centrifuge for Phase Separation mix->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

References

Application of Tedizolid-13C,d3 in Drug Metabolism Studies: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Tedizolid-13C,d3, a stable isotope-labeled version of the oxazolidinone antibiotic Tedizolid (B1663884), in drug metabolism and pharmacokinetic (DMPK) studies. The incorporation of stable isotopes is a powerful technique for accurately elucidating the metabolic fate of new chemical entities.[1][2][3]

Introduction to Tedizolid Metabolism

Tedizolid is administered as a phosphate (B84403) prodrug, Tedizolid phosphate, which is rapidly and extensively converted by endogenous phosphatases to its active form, Tedizolid.[4][5] The primary metabolic pathway of Tedizolid is hepatic sulfation to form an inactive sulfate (B86663) conjugate, which is the major metabolite excreted from the body. Notably, the metabolism of Tedizolid does not significantly involve the cytochrome P450 (CYP450) enzyme system, reducing the potential for drug-drug interactions. Elimination of Tedizolid and its metabolites occurs predominantly through the feces (approximately 82%), with a smaller fraction excreted in the urine (approximately 18%).

The use of a stable isotope-labeled internal standard, such as this compound, is crucial for the accurate quantification of the parent drug and its metabolites in complex biological matrices during preclinical and clinical studies.

Key Applications of this compound

  • Metabolite Identification: this compound can be co-administered with non-labeled Tedizolid (in a "cocktail" dose) to facilitate the identification of drug-related metabolites in plasma, urine, and feces using mass spectrometry. The characteristic isotopic signature of this compound allows for the differentiation of drug-related material from endogenous matrix components.

  • Pharmacokinetic (PK) Studies: As an internal standard in liquid chromatography-mass spectrometry (LC-MS) bioanalytical methods, this compound enables precise and accurate quantification of Tedizolid in various biological samples. This is essential for determining key PK parameters such as clearance, volume of distribution, and bioavailability.

  • Mass Balance Studies: While typically performed with radiolabeled compounds (e.g., 14C-Tedizolid), stable isotope-labeled compounds can be used in conjunction to provide structural information on metabolites.

  • In Vitro Metabolism Studies: this compound can be used as an internal standard in studies with human liver microsomes, hepatocytes, and other subcellular fractions to investigate the rate of metabolism and identify the enzymes responsible for metabolite formation.

Quantitative Pharmacokinetic Data of Tedizolid

The following tables summarize key pharmacokinetic parameters of Tedizolid in healthy adults following the administration of 200 mg Tedizolid phosphate.

Table 1: Single-Dose Pharmacokinetic Parameters of Tedizolid

ParameterOral Administration (200 mg)Intravenous Administration (200 mg)
Cmax (mcg/mL) 2.0 ± 0.72.3 ± 0.6
Tmax (hr) 2.5 (median)1.1 (median)
AUC (mcg*hr/mL) 23.8 ± 6.826.6 ± 5.2
Half-life (hr) ~12~12
Systemic Clearance (L/hr) 6.4 ± 1.2N/A

Data compiled from DrugBank Online.

Table 2: Steady-State Pharmacokinetic Parameters of Tedizolid (200 mg once daily)

ParameterOral AdministrationIntravenous Administration
Cmax (mcg/mL) 2.2 ± 0.63.0 ± 0.7
Tmax (hr) 3.5 (median)1.2 (median)
AUC (mcg*hr/mL) 25.6 ± 8.429.2 ± 6.2
Systemic Clearance (L/hr) 5.9 ± 1.4N/A

Data compiled from DrugBank Online.

Experimental Protocols

Protocol 1: In Vitro Metabolism of Tedizolid in Human Liver Microsomes

Objective: To determine the metabolic stability of Tedizolid and identify its metabolites in human liver microsomes.

Materials:

  • Tedizolid

  • This compound (as an internal standard)

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (B52724)

  • Water (LC-MS grade)

  • Formic acid

Procedure:

  • Incubation Preparation: Prepare a master mix containing phosphate buffer, HLM protein, and the NADPH regenerating system.

  • Initiation of Reaction: Pre-warm the master mix at 37°C for 5 minutes. Initiate the metabolic reaction by adding Tedizolid to a final concentration of 1 µM.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is terminated by adding ice-cold acetonitrile containing this compound as the internal standard.

  • Sample Processing: The quenched samples are vortexed and then centrifuged to precipitate the protein.

  • LC-MS/MS Analysis: The supernatant is transferred to a new plate or vial for analysis by a validated LC-MS/MS method to quantify the depletion of the parent drug over time and identify the formation of metabolites.

Protocol 2: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of Tedizolid in rodents following oral administration.

Materials:

  • Tedizolid formulation for oral gavage

  • This compound (for preparation of calibration standards and quality controls)

  • Sprague-Dawley rats (or other appropriate rodent model)

  • Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)

  • Acetonitrile

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Dosing: Administer a single oral dose of Tedizolid to a cohort of rats.

  • Blood Sampling: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.

  • Sample Extraction: Precipitate plasma proteins by adding acetonitrile containing this compound as the internal standard. Vortex and centrifuge the samples.

  • Analysis: Analyze the resulting supernatant using a validated LC-MS/MS method to determine the concentration of Tedizolid at each time point.

  • Pharmacokinetic Analysis: Use the concentration-time data to calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Visualizations

experimental_workflow cluster_invitro In Vitro Metabolism cluster_invivo In Vivo Pharmacokinetics invitro_start Incubate Tedizolid with Liver Microsomes/Hepatocytes invitro_quench Quench Reaction & Add this compound (IS) invitro_start->invitro_quench invitro_process Protein Precipitation & Centrifugation invitro_quench->invitro_process analysis LC-MS/MS Analysis invitro_process->analysis invivo_dose Dose Tedizolid to Animal Model invivo_sample Collect Biological Samples (e.g., Blood, Urine, Feces) invivo_dose->invivo_sample invivo_extract Sample Extraction with This compound (IS) invivo_sample->invivo_extract invivo_extract->analysis data_analysis Data Processing & Metabolite ID / PK Analysis analysis->data_analysis tedizolid_metabolic_pathway prodrug Tedizolid Phosphate (Prodrug) active_drug Tedizolid (Active Moiety) prodrug->active_drug Phosphatases metabolite Tedizolid Sulfate (Inactive Metabolite) active_drug->metabolite Sulfotransferases (Liver) excretion Excretion (Primarily Fecal) metabolite->excretion

References

Application Notes and Protocols for the Quantification of Tedizolid and Tedizolid-¹³C,d₃ using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the quantitative analysis of Tedizolid and its stable isotope-labeled internal standard (IS), Tedizolid-¹³C,d₃, in biological matrices such as human plasma. The described methodology is intended for researchers, scientists, and drug development professionals engaged in therapeutic drug monitoring (TDM), pharmacokinetic studies, and bioanalytical method development.

Introduction

Tedizolid is an oxazolidinone-class antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] Accurate and reliable quantification of Tedizolid in biological samples is crucial for TDM to ensure therapeutic efficacy while minimizing potential toxicity.[4][5] This protocol outlines a robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Tedizolid concentrations.

Mass Spectrometry Parameters

The successful quantification of Tedizolid and its internal standard relies on optimized mass spectrometry parameters. The following tables summarize the key parameters for use with a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization (ESI+).

Table 1: Mass Spectrometry Parameters for Tedizolid

ParameterValueReference
Precursor Ion (m/z)371.0[1]
Product Ion (m/z)343.1[6]
Dwell Time (ms)163[1]
Collision Energy (CE) (V)18[1]

Table 2: Mass Spectrometry Parameters for Tedizolid-¹³C,d₃ (Internal Standard)

ParameterValueReference
Precursor Ion (m/z)374.07[1]
Product Ion (m/z)163.0[1]
Dwell Time (ms)163[1]
Collision Energy (CE) (V)18[1]

Note: The provided literature utilizes Tedizolid-d₃ as the internal standard. The parameters for Tedizolid-¹³C,d₃ are expected to have a precursor ion with a +4 Da shift from the parent compound, assuming one ¹³C and three deuterium (B1214612) atoms. The product ion may differ and would require experimental optimization.

Experimental Protocol

This protocol details the necessary steps for sample preparation, chromatographic separation, and mass spectrometric analysis of Tedizolid.

Sample Preparation (Protein Precipitation)

Protein precipitation is a straightforward and effective method for extracting Tedizolid from plasma samples.[4][5]

  • Thawing: Allow plasma samples to thaw to room temperature.

  • Aliquoting: In a microcentrifuge tube, add 100 µL of the plasma sample.

  • Internal Standard Addition: Spike the sample with 10 µL of Tedizolid-¹³C,d₃ internal standard solution (concentration to be optimized based on expected analyte levels).

  • Precipitation: Add 300 µL of acetonitrile (B52724) to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Injection: Inject an appropriate volume (e.g., 5-10 µL) of the supernatant into the LC-MS/MS system.

Liquid Chromatography Conditions

Chromatographic separation is typically achieved using a C18 reverse-phase column.[1][4][6]

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: C18 column (e.g., 100 x 2.1 mm, 3.5 µm).[6]

  • Mobile Phase A: 0.1% Formic Acid in Water.[4]

  • Mobile Phase B: Acetonitrile.[4]

  • Flow Rate: 0.4 mL/min.

  • Gradient Elution:

    • 0-1.0 min: 10% B

    • 1.0-5.0 min: 10-90% B

    • 5.0-6.0 min: 90% B

    • 6.1-8.0 min: 10% B (Re-equilibration)

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions

The mass spectrometer should be set up according to the parameters outlined in Tables 1 and 2.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.[4]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1][4]

  • Ion Source Temperature: 500°C.

  • Collision Gas: Argon.[1]

Experimental Workflow Diagram

The following diagram illustrates the overall workflow for the quantification of Tedizolid in plasma samples.

Tedizolid_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add Internal Standard (Tedizolid-¹³C,d₃) plasma->add_is add_acn Add Acetonitrile (Protein Precipitation) add_is->add_acn vortex Vortex add_acn->vortex centrifuge Centrifuge vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_separation LC Separation (C18 Column) supernatant->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve (Concentration vs. Area Ratio) integration->calibration quantification Quantification of Tedizolid calibration->quantification

Caption: Workflow for Tedizolid quantification.

Conclusion

This document provides a comprehensive set of mass spectrometry parameters and a detailed experimental protocol for the quantification of Tedizolid and its stable isotope-labeled internal standard. The presented LC-MS/MS method is sensitive, specific, and suitable for various research and clinical applications. Adherence to this protocol will enable the generation of high-quality data for pharmacokinetic assessments and therapeutic drug monitoring of Tedizolid.

References

Application Note: Chromatographic Separation of Tedizolid and its Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chromatographic separation and quantification of the antibiotic Tedizolid (B1663884) and its internal standard in various biological matrices. The methods described are based on High-Performance Liquid Chromatography (HPLC) with different detectors and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction

Tedizolid is a second-generation oxazolidinone antibiotic effective against a range of gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). Accurate and reliable quantification of Tedizolid in biological samples is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies, therapeutic drug monitoring, and drug development. This application note outlines validated chromatographic methods for this purpose.

Chromatographic Methods Overview

Several chromatographic methods have been developed for the analysis of Tedizolid. The choice of method often depends on the required sensitivity, the nature of the sample matrix, and the available instrumentation. The most common approaches include:

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A cost-effective and robust method suitable for relatively high concentrations of Tedizolid.[1][2]

  • High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: Offers increased sensitivity compared to UV detection.[3][4]

  • Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): Provides the highest sensitivity and selectivity, making it ideal for detecting low concentrations of Tedizolid in complex biological matrices.[5]

The selection of an appropriate internal standard is critical for accurate quantification. Commonly used internal standards for Tedizolid analysis include 4-nitroaniline (B120555), L-tryptophan methyl ester hydrochloride, deuterated Tedizolid (Tedizolid-d3), and Linezolid.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated chromatographic methods for Tedizolid analysis.

Table 1: HPLC Methods for Tedizolid Quantification

ParameterMethod 1 (HPLC-UV)Method 2 (HPLC-FL)Method 3 (HPLC-UV)
Matrix Human Plasma, Serum, Saline, Mouse PlasmaHuman SerumMueller-Hinton Broth
Internal Standard 4-nitroanilineL-tryptophan methyl ester hydrochlorideNot Used
Linearity Range 0.2 - 5 µg/mL0.025 - 10.0 µg/mLNot Specified
Lower Limit of Quantification (LLOQ) 0.2 µg/mL (in human plasma)0.025 µg/mL0.03 mg/L
Lower Limit of Detection (LLOD) Not Specified0.01 µg/mLNot Specified
Accuracy Within 10%99.2% - 107.7%91.6% - 105.3%
Precision Within 10%Intra-assay: 99.2% - 107.0%, Inter-assay: 99.2% - 107.7%3.4% - 8.8% CV
Retention Time (Tedizolid) 15.1 min (plasma), 16.3 min (saline)12.9 min~3.3 min
Retention Time (Internal Standard) 8.8 min (plasma), 9.4 min (saline)8.8 minNot Applicable
Recovery Not Specified100.4% - 114.1%66.13% (with Methanol)

Table 2: UPLC-MS/MS Methods for Tedizolid Quantification

ParameterMethod 4 (UPLC-MS/MS)Method 5 (LC-MS/MS)Method 6 (UPLC-MS/MS)
Matrix Human PlasmaHuman PlasmaRabbit Aqueous Humor
Internal Standard Tedizolid-d3Linezolid-d3Linezolid
Linearity Range Total: 5 - 5000 ng/mL, Free: 1.5 - 1500 ng/mL0.5 - 20 µg/mL4.98 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) Total: 5 ng/mL, Free: 1.5 ng/mL0.5 µg/mL4.98 ng/mL
Lower Limit of Detection (LLOD) Not SpecifiedNot Specified1.97 ng/mL
Accuracy Within FDA guidanceIntra-day: 0.50% - 12.00%, Inter-day: Not SpecifiedWithin US-FDA guidelines
Precision Within FDA guidanceIntra-day: 2.51% - 5.90%, Inter-day: Not SpecifiedWithin US-FDA guidelines
Recovery Total: >92.3%, Free: >85.3%Not SpecifiedNot Specified
MS/MS Transition (Tedizolid) m/z 371.00 → m/z 343.06Not Specifiedm/z 371.15 → 343.17
MS/MS Transition (Internal Standard) m/z 374.07 → m/z 163.0Not Specifiedm/z 338.18 → 296.22

Experimental Protocols

Protocol 1: HPLC-UV Method for Tedizolid in Human Plasma

This protocol is based on the method described by Santini et al.

1. Materials and Reagents

2. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatography system with UV detector

  • Column: Reverse-phase column

  • Mobile Phase: Sodium acetate, deionized water, and acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 251 nm

  • Injection Volume: Not specified

3. Standard and Sample Preparation

  • Tedizolid Stock Solution: Dissolve Tedizolid standard powder in DMSO.

  • Internal Standard Stock Solution: Prepare a 6 µg/mL solution of 4-nitroaniline in ethanol.

  • Calibration Standards: Spike drug-free human plasma with Tedizolid stock solution to achieve concentrations ranging from 0.2 to 5 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples in drug-free human plasma at low, medium, and high concentrations.

  • Sample Preparation: To the plasma sample, add the internal standard solution followed by a protein precipitation agent like trichloroacetic acid. Vortex and centrifuge. Collect the supernatant for injection.

4. Analysis

  • Inject the prepared samples, calibration standards, and QC samples into the HPLC system.

  • Generate a calibration curve by plotting the peak height ratio of Tedizolid to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of Tedizolid in the unknown samples using the linear regression equation from the calibration curve.

Protocol 2: HPLC-FL Method for Tedizolid in Human Serum

This protocol is based on the method described by an uncited source.

1. Materials and Reagents

  • Tedizolid standard powder

  • L-tryptophan methyl ester hydrochloride (Internal Standard)

  • Methanol (B129727) (HPLC grade)

  • Phosphoric acid (0.1 M)

  • Acetonitrile (HPLC grade)

  • Dimethyl sulfoxide (DMSO)

  • Ultrapure water

2. Chromatographic Conditions

  • Instrument: High-Performance Liquid Chromatography system with a fluorescence detector

  • Column: Octadecyl silane (B1218182) (ODS) Hypersil column (150 mm × 4.6 mm, 5 µm)

  • Mobile Phase: 0.1 M phosphoric acid and methanol (60:40, v/v), pH 7.0

  • Flow Rate: Not specified

  • Detection Wavelength: Excitation: 300 nm, Emission: 340 nm

  • Total Run Time: 15 minutes

3. Standard and Sample Preparation

  • Tedizolid Stock Solution: Dissolve 1 mg of pure Tedizolid powder in DMSO to a final volume of 4 mL to obtain a 250 µg/mL solution.

  • Internal Standard Solution: Prepare a 50 µg/mL aqueous solution of L-tryptophan methyl ester hydrochloride.

  • Calibration Standards: Serially dilute the Tedizolid stock solution with ultrapure water and add to drug-free human serum to obtain final concentrations of 0.025 to 10.0 µg/mL.

  • Sample Preparation: To 100 µL of serum sample, add 25 µL of the internal standard solution. Add 100 µL of acetonitrile to deproteinize the sample. Vortex for 30 seconds, let it stand for 10 minutes, and then centrifuge at 14,000 × g for 5 minutes. Collect 150 µL of the supernatant for injection.

4. Analysis

  • Inject the prepared samples into the HPLC system.

  • Construct a calibration curve by plotting the peak height ratio of Tedizolid to the internal standard against the concentration.

  • Quantify Tedizolid in the test samples from the calibration curve.

Protocol 3: UPLC-MS/MS Method for Total and Free Tedizolid in Human Plasma

This protocol is based on the method described by an uncited source.

1. Materials and Reagents

  • Tedizolid

  • Tedizolid-d3 (Internal Standard)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Ultrapure water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonia solution (25%)

  • Phosphoric acid (85%)

  • Dimethyl sulfoxide

2. Chromatographic and Mass Spectrometric Conditions

  • Instrument: UPLC system coupled to a tandem mass spectrometer

  • Column: C18 column

  • Mobile Phase: A gradient of mobile phases containing acetonitrile and water with formic acid.

  • Ionization Mode: Positive ion mode

  • MRM Transitions:

    • Tedizolid: m/z 371.00 → m/z 343.06

    • Tedizolid-d3: m/z 374.07 → m/z 163.0

3. Standard and Sample Preparation

  • Stock Solutions: Prepare stock solutions of Tedizolid and Tedizolid-d3 in an appropriate solvent.

  • Calibration Standards and QCs: Prepare working solutions by diluting the stock solutions. Spike these into blank human plasma to obtain the desired concentrations for total and free Tedizolid.

  • Sample Preparation (Total Tedizolid): Perform solid-phase extraction (SPE) using a 96-well HLB µElution plate.

  • Sample Preparation (Free Tedizolid): Use equilibrium dialysis to separate the free fraction of Tedizolid from plasma proteins, followed by SPE of the dialysate.

4. Analysis

  • Inject the extracted samples onto the UPLC-MS/MS system.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a weighted (1/x) linear regression calibration curve to determine the concentrations of total and free Tedizolid in the plasma samples.

Visualizations

experimental_workflow_hplc cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing start Biological Sample (e.g., Plasma, Serum) add_is Add Internal Standard start->add_is protein_precip Protein Precipitation (e.g., Acetonitrile, TCA) add_is->protein_precip centrifuge Centrifugation protein_precip->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant hplc_injection HPLC Injection collect_supernatant->hplc_injection separation Chromatographic Separation (Reverse-Phase Column) hplc_injection->separation detection Detection (UV or Fluorescence) separation->detection data_acquisition Data Acquisition detection->data_acquisition peak_integration Peak Integration data_acquisition->peak_integration calibration_curve Calibration Curve Generation peak_integration->calibration_curve quantification Quantification of Tedizolid calibration_curve->quantification end Final Concentration quantification->end

Caption: HPLC analysis workflow for Tedizolid.

experimental_workflow_uplc_msms cluster_sample_prep_ms Sample Preparation cluster_total Total Tedizolid cluster_free Free Tedizolid cluster_analysis_ms UPLC-MS/MS Analysis cluster_data_processing_ms Data Processing start_ms Plasma Sample add_is_total Add Internal Standard (Tedizolid-d3) start_ms->add_is_total dialysis Equilibrium Dialysis start_ms->dialysis spe Solid-Phase Extraction (SPE) add_is_total->spe uplc_injection UPLC Injection spe->uplc_injection add_is_free Add Internal Standard to Dialysate dialysis->add_is_free spe_free Solid-Phase Extraction (SPE) add_is_free->spe_free spe_free->uplc_injection separation_ms Chromatographic Separation (C18 Column) uplc_injection->separation_ms ms_detection Tandem MS Detection (MRM Mode) separation_ms->ms_detection data_acquisition_ms Data Acquisition ms_detection->data_acquisition_ms peak_area_ratio Peak Area Ratio Calculation data_acquisition_ms->peak_area_ratio calibration_curve_ms Weighted Calibration Curve peak_area_ratio->calibration_curve_ms quantification_ms Quantification calibration_curve_ms->quantification_ms end_ms Final Concentration (Total and Free) quantification_ms->end_ms

Caption: UPLC-MS/MS workflow for Tedizolid.

References

Application Notes and Protocols for Tedizolid-13C,d3 in Tissue Distribution Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tedizolid-13C,d3 in tissue distribution studies of its unlabeled counterpart, Tedizolid (B1663884). Detailed protocols for conducting such studies, data interpretation, and the significance of the findings in drug development are presented.

Introduction

Tedizolid is a potent oxazolidinone antibiotic effective against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Understanding its distribution into various tissues is paramount for predicting efficacy and assessing potential toxicity. Stable isotope-labeled compounds, such as this compound, are crucial tools in these studies, primarily serving as internal standards for highly accurate quantification by mass spectrometry.[3][4][5] This ensures that measurements of Tedizolid concentrations in complex biological matrices like tissue homogenates are precise and reliable.

While this compound is not administered directly to subjects in tissue distribution studies, its role in the analytical phase is indispensable for generating high-quality pharmacokinetic data. These data inform dosing strategies and help to ensure that therapeutic concentrations of Tedizolid are reached at the site of infection.[6][7]

Data Presentation: Tedizolid Tissue Distribution

The following tables summarize quantitative data from tissue distribution studies of Tedizolid. These studies typically involve the administration of unlabeled Tedizolid, with this compound used as an internal standard during sample analysis.

Table 1: Tedizolid Penetration in Human Adipose and Muscle Tissue (Single 600 mg Oral Dose)

TissuefAUCtissue/fAUCplasma Ratio (Mean ± SD)Median Half-life (h)
Adipose Tissue1.1 ± 0.29.2
Muscle Tissue1.2 ± 0.29.6
Plasma (for comparison)N/A8.1

Data sourced from a clinical microdialysis study in healthy volunteers.[6][7] fAUC represents the area under the curve of the unbound (free) drug concentration.

Table 2: Tedizolid Penetration in Diabetic Foot Infection Patients vs. Healthy Volunteers (200 mg Oral Dose, Steady State)

ParameterDiabetic Foot Infection Patients (Mean ± SD)Healthy Volunteers (Mean ± SD)
Tissue AUCt (mg·h/L)3.4 ± 1.55.2 ± 1.6
Tissue Penetration Ratio (Median, Range)1.1 (0.3 - 1.6)0.8 (0.7 - 1.0)

Data from a microdialysis study comparing Tedizolid penetration into subcutaneous tissue.[3] AUCt represents the area under the concentration-time curve in tissue.

Experimental Protocols

Two primary methods are employed for assessing the tissue distribution of Tedizolid: in vivo microdialysis and tissue homogenization followed by quantitative analysis. This compound is a critical component of the analytical workflow for both methods, particularly when using LC-MS/MS.

Protocol 1: In Vivo Microdialysis for Interstitial Fluid Sampling

This method allows for the sampling of unbound drug concentrations in the interstitial fluid of tissues over time.

1. Study Population and Dosing:

  • Recruit healthy volunteers or a relevant patient population.

  • Administer a single oral dose or multiple doses of Tedizolid phosphate (B84403) to reach a steady state (e.g., 200 mg once daily for 3 days).

2. Microdialysis Probe Insertion:

  • Select the target tissues for investigation (e.g., subcutaneous adipose tissue and skeletal muscle in the thigh).[7]

  • Under local anesthesia, insert microdialysis catheters into the selected tissues.

3. Perfusion and Dialysate Collection:

  • Perfuse the microdialysis probes with a sterile physiological solution at a low flow rate.

  • Collect dialysate samples at predetermined intervals over a specified period (e.g., every 20 minutes for 12 hours).[7]

  • Concurrently, collect blood samples to determine plasma concentrations of Tedizolid.

4. Sample Preparation and Analysis (LC-MS/MS):

  • To each dialysate and plasma sample, add a known concentration of this compound as an internal standard.

  • Perform protein precipitation or solid-phase extraction to remove interfering substances.

  • Analyze the samples using a validated LC-MS/MS method to determine the concentrations of Tedizolid.

5. Data Analysis:

  • Calculate the in vivo recovery of the microdialysis probes.

  • Determine the unbound concentration of Tedizolid in the tissue interstitial fluid and plasma over time.

  • Calculate pharmacokinetic parameters such as AUC, Cmax, and half-life for both plasma and tissue.

  • Determine the tissue penetration ratio (fAUCtissue/fAUCplasma).[6][7]

Protocol 2: Tissue Homogenization for Total Tissue Concentration

This method measures the total drug concentration (bound and unbound) within a specific tissue.

1. Animal Model and Dosing:

  • Utilize an appropriate animal model (e.g., rats or mice).

  • Administer a single dose of Tedizolid intravenously or orally.

2. Tissue Collection:

  • At various time points post-dosing, euthanize the animals.

  • Harvest the tissues of interest (e.g., lung, liver, kidney, muscle, skin).

  • Rinse the tissues with saline to remove excess blood, blot dry, and weigh.

3. Tissue Homogenization:

  • Homogenize the tissue samples in a suitable buffer to create a uniform suspension.

4. Sample Preparation and Analysis (LC-MS/MS):

  • Take an aliquot of the tissue homogenate and add a known concentration of this compound as an internal standard.

  • Perform protein precipitation and/or solid-phase extraction.

  • Analyze the samples using a validated LC-MS/MS method.

5. Data Analysis:

  • Construct a standard curve to quantify the concentration of Tedizolid in the tissue homogenate.

  • Express the tissue concentration as micrograms per gram of tissue (µg/g).

  • Plot the tissue concentration versus time to determine the tissue-specific pharmacokinetic profile.

Mandatory Visualizations

experimental_workflow cluster_dosing Dosing Phase cluster_sampling Sampling Phase cluster_analysis Analytical Phase cluster_data Data Interpretation dosing Administration of Tedizolid to Subject (Human or Animal) blood_sampling Blood Sampling (Plasma) dosing->blood_sampling Distribution in body tissue_sampling Tissue Sampling (Microdialysis or Excision) dosing->tissue_sampling Distribution in body add_is Addition of this compound (Internal Standard) blood_sampling->add_is tissue_sampling->add_is extraction Sample Extraction (Protein Precipitation / SPE) add_is->extraction lcms LC-MS/MS Analysis extraction->lcms quantification Quantification of Tedizolid Concentration lcms->quantification pk_analysis Pharmacokinetic Analysis (AUC, Cmax, t1/2) quantification->pk_analysis penetration_ratio Tissue Penetration Ratio (fAUC_tissue / fAUC_plasma) pk_analysis->penetration_ratio

Caption: Experimental workflow for a Tedizolid tissue distribution study.

logical_relationship cluster_study Preclinical/Clinical Study cluster_data Generated Data cluster_application Drug Development Application cluster_outcome Outcome tissue_dist_study Tissue Distribution Study (using this compound for analysis) tissue_conc Tedizolid Concentration in Target Tissues tissue_dist_study->tissue_conc generates pk_pd_model PK/PD Modeling tissue_conc->pk_pd_model informs safety_assessment Safety Assessment tissue_conc->safety_assessment informs dose_regimen Dose Regimen Optimization pk_pd_model->dose_regimen guides efficacy_prediction Prediction of Clinical Efficacy dose_regimen->efficacy_prediction impacts informed_dev Informed Drug Development Decisions efficacy_prediction->informed_dev safety_assessment->informed_dev

Caption: Role of tissue distribution data in drug development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Tedizolid-13C,d3 Mass Spectrometry Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Tedizolid-13C,d3 signal intensity in mass spectrometry. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the optimal concentration for my this compound internal standard?

A1: There is no universal optimal concentration for this compound. The ideal concentration should be determined during method development and is dependent on the specific assay, instrumentation, and expected analyte concentration range. A common practice is to use a concentration that is in the mid-range of the calibration curve for the unlabeled Tedizolid (B1663884). This ensures a strong, reproducible signal without causing detector saturation or significant ion suppression.

Q2: Why am I observing a weak or no signal for this compound?

A2: A weak or absent signal for your internal standard can stem from several factors:

  • Incorrect Mass Spectrometer Settings: Ensure the mass spectrometer is set to monitor the correct precursor and product ion transitions for this compound. In positive ion mode, a common transition to monitor is m/z 374.07 → m/z 163.0.[1]

  • Suboptimal Ionization Source Parameters: The efficiency of electrospray ionization (ESI) is highly dependent on parameters such as spray voltage, desolvation gas flow and temperature, and cone gas flow.[1] These may need to be optimized for your specific instrument and mobile phase composition.

  • Sample Preparation Issues: Inefficient extraction of the internal standard during sample preparation can lead to a weak signal. Review your sample preparation protocol for any potential errors.

  • Degradation: Tedizolid can degrade under certain conditions, such as acidic or basic hydrolysis.[2][3] Ensure your sample handling and storage procedures are appropriate.

Q3: My this compound signal is highly variable between samples. What are the likely causes?

A3: High variability in the internal standard signal can compromise the precision of your assay. Common causes include:

  • Inconsistent Sample Preparation: Variations in pipetting, extraction, or reconstitution can lead to inconsistent amounts of the internal standard being injected into the mass spectrometer.

  • Matrix Effects: Components in the biological matrix (e.g., plasma, serum) can enhance or suppress the ionization of this compound.[1] While an isotopically labeled internal standard is designed to minimize the impact of matrix effects, significant variations in the matrix between samples can still cause signal variability.

  • Instrument Instability: Fluctuations in the LC system's flow rate or the mass spectrometer's source conditions can lead to inconsistent signal intensity.

Troubleshooting Guide

Issue 1: Low Signal Intensity or Poor Signal-to-Noise for this compound

This is a common issue that can often be resolved by systematically evaluating and optimizing several key experimental parameters.

Troubleshooting Workflow

LowSignalTroubleshooting start Low Signal/Noise for this compound check_ms Verify MS Parameters (Precursor/Product Ions, Polarity) start->check_ms optimize_source Optimize ESI Source (Gas Flow/Temp, Voltage) check_ms->optimize_source Parameters Correct resolved Signal Optimized check_ms->resolved Issue Found & Corrected check_is_conc Evaluate IS Concentration (Increase if too low) optimize_source->check_is_conc No Improvement optimize_source->resolved Signal Improved improve_cleanup Improve Sample Cleanup (SPE or different PPT solvent) check_is_conc->improve_cleanup No Improvement check_is_conc->resolved Signal Improved check_lc Check LC Method (Peak Shape, Retention) improve_cleanup->check_lc No Improvement improve_cleanup->resolved Signal Improved check_lc->resolved Issue Found & Corrected

Caption: Troubleshooting workflow for low this compound signal.

Corrective Actions:

  • Verify Mass Spectrometer Parameters: Confirm that the correct multiple reaction monitoring (MRM) transition for this compound is being used. A commonly cited transition is m/z 374.07 → m/z 163.0 in positive ion mode.

  • Optimize Ion Source Parameters: The electrospray ionization (ESI) source parameters are critical for achieving optimal signal intensity. Systematically tune the desolvation gas flow and temperature, cone gas flow, and capillary voltage.

  • Increase Internal Standard Concentration: If the signal is weak due to a low concentration, consider increasing the amount of this compound added to the samples.

  • Improve Sample Cleanup: A high chemical background can lead to a poor signal-to-noise ratio. Consider switching from a simple protein precipitation method to a more thorough solid-phase extraction (SPE) to reduce matrix interferences.

Issue 2: High Signal Variability

Inconsistent internal standard signal across a batch of samples can lead to poor accuracy and precision.

Logical Relationship Diagram for Variability

SignalVariability variability High Signal Variability sample_prep Inconsistent Sample Prep variability->sample_prep matrix_effects Variable Matrix Effects variability->matrix_effects instrument_stability Instrument Instability variability->instrument_stability pipetting Review Pipetting Technique sample_prep->pipetting extraction Ensure Consistent Extraction sample_prep->extraction reconstitution Check Reconstitution Volume sample_prep->reconstitution cleanup Enhance Sample Cleanup (SPE) matrix_effects->cleanup dilution Consider Sample Dilution matrix_effects->dilution lc_maintenance Perform LC Maintenance instrument_stability->lc_maintenance ms_check Run System Suitability instrument_stability->ms_check

Caption: Root causes of high signal variability.

Corrective Actions:

  • Standardize Sample Preparation: Ensure that the internal standard is added precisely and consistently to every sample, calibrator, and quality control at the beginning of the sample preparation process.

  • Address Matrix Effects: If matrix effects are suspected, a more effective sample cleanup method like solid-phase extraction may be necessary. Studies have shown that matrix effects for Tedizolid can be minimized to between 94.0% and 105.0% with proper extraction.

  • Verify Instrument Performance: Regularly perform system suitability tests to ensure the LC-MS/MS system is performing optimally. Check for stable spray in the ESI source and consistent LC pump pressure.

Experimental Protocols

Sample Preparation: Protein Precipitation

This is a rapid method for sample cleanup, suitable for many applications.

  • To a 100 µL aliquot of plasma, add the working solution of this compound.

  • Add 300-1000 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at high speed (e.g., 16,600 x g) for 15 minutes at 4°C.

  • Transfer the supernatant to a new tube and either inject directly or evaporate to dryness and reconstitute in the mobile phase.

Sample Preparation: Solid-Phase Extraction (SPE)

SPE provides a cleaner sample extract compared to protein precipitation and can improve signal-to-noise.

  • Condition an appropriate SPE plate or cartridge (e.g., Oasis HLB) with methanol (B129727) followed by water.

  • Load the plasma sample (pre-treated with internal standard) onto the SPE plate.

  • Wash the plate with a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute Tedizolid and this compound with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

LC-MS/MS Parameters

The following table summarizes typical starting parameters for a Tedizolid assay. These should be optimized for your specific instrumentation.

ParameterTypical Value
LC Column C18 (e.g., octadecylsilyl)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.3 - 0.5 mL/min
Ionization Mode Positive Electrospray (ESI+)
Capillary Voltage 1.0 - 3.0 kV
Desolvation Temp. 500 - 600 °C
Desolvation Gas Flow 800 - 1000 L/hr
Cone Gas Flow 50 - 150 L/hr
Collision Gas Argon

Quantitative Data Summary

The following tables provide a summary of quantitative data from published methods for Tedizolid analysis.

Table 1: Mass Spectrometric Transitions

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Reference
Tedizolid371.00343.0618
This compound374.07163.018

Table 2: Method Performance Characteristics

ParameterTotal TedizolidFree TedizolidReference
Linearity Range (ng/mL) 5 - 50001.5 - 1500
Recovery Rate > 92.3%> 85.3%
Matrix Effect 102.6 - 105.0%94.0 - 102.1%
Within-batch Precision (%CV) ≤ 8.89%≤ 5.69%
Batch-to-batch Precision (%CV) ≤ 7.20%≤ 5.70%
Within-batch Accuracy -5.71 to 2.01%-1.85 to 5.31%
Batch-to-batch Accuracy -1.63 to -1.19%0.86 to 2.76%

References

Technical Support Center: Minimizing Matrix Effects with Tedizolid-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals utilizing Tedizolid-13C,d3 to minimize matrix effects in the bioanalysis of tedizolid (B1663884). Here you will find troubleshooting guidance and frequently asked questions to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect my results?

A1: In liquid chromatography-mass spectrometry (LC-MS/MS) analysis, matrix effects are the alteration of the ionization efficiency of a target analyte, such as tedizolid, due to co-eluting compounds from the biological sample matrix.[1][2][3] These effects can lead to either a decrease in the analytical signal, known as ion suppression, or an increase in the signal, termed ion enhancement.[1][2] This interference can significantly compromise the accuracy, precision, and sensitivity of your analytical method. Common culprits in biological matrices include salts, phospholipids, and proteins.

Q2: How does using this compound help minimize matrix effects?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). SIL-IS are the preferred choice for quantitative bioanalysis because they are chemically and physically almost identical to the analyte of interest (tedizolid). This similarity ensures that both the analyte and the internal standard co-elute from the liquid chromatography column and experience nearly identical degrees of matrix-induced ion suppression or enhancement. By calculating the ratio of the analyte's signal to the internal standard's signal, variations in signal intensity caused by matrix effects are normalized, leading to more accurate and precise quantification.

Q3: Can this compound completely eliminate problems related to matrix effects?

A3: While this compound is highly effective at compensating for matrix effects, it may not eliminate all related issues. Significant ion suppression can still lead to a decrease in the overall signal intensity for both the analyte and the internal standard, potentially impacting the method's sensitivity and raising the lower limit of quantification (LLOQ). Therefore, it is crucial to pair the use of a SIL-IS with optimized sample preparation and chromatographic conditions to minimize the underlying matrix effects.

Q4: How do I assess the extent of matrix effects in my assay?

A4: The presence of matrix effects can be evaluated both qualitatively and quantitatively.

  • Qualitative Assessment (Post-Column Infusion): A solution of tedizolid is continuously infused into the mass spectrometer while a blank, extracted matrix sample is injected onto the LC column. A dip in the tedizolid signal as the matrix components elute indicates ion suppression.

  • Quantitative Assessment (Post-Extraction Spike): The response of tedizolid spiked into a pre-extracted blank matrix is compared to the response of tedizolid in a neat (clean) solvent. The ratio of these responses provides a quantitative measure of the matrix effect, often referred to as the matrix factor (MF). An MF of less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the LC-MS/MS analysis of tedizolid using this compound.

Issue 1: Poor reproducibility of the analyte/internal standard peak area ratio.

  • Possible Cause: Inconsistent matrix effects between samples or inefficient sample cleanup.

  • Troubleshooting Steps:

    • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components before analysis. Consider switching to a more rigorous sample preparation technique. For instance, if you are using protein precipitation (PPT), which is fast but may not be sufficient for removing phospholipids, try liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner sample extract.

    • Chromatographic Separation: Adjust the chromatographic gradient to better separate tedizolid from co-eluting matrix components, particularly phospholipids.

    • Review Internal Standard Performance: Ensure the peak area of this compound is consistent across all calibration standards and quality control samples. Significant variation may indicate an issue with the internal standard addition or sample processing.

Issue 2: Low signal intensity for both Tedizolid and this compound.

  • Possible Cause: Significant ion suppression is occurring.

  • Troubleshooting Steps:

    • Improve Sample Cleanup: As with poor reproducibility, enhancing the sample preparation method is key. SPE is generally considered the most effective technique for minimizing matrix effects by providing the cleanest extracts.

    • Dilute the Sample: If the assay sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components.

    • Optimize MS Source Conditions: Adjust parameters such as spray voltage, gas flows, and temperature to improve ionization efficiency and minimize the impact of interfering compounds.

Issue 3: Tedizolid and this compound do not co-elute perfectly.

  • Possible Cause: While rare with 13C labeling, some chromatographic conditions can lead to slight separation of the analyte and its stable isotope-labeled internal standard. This can be more common with deuterium (B1214612) labeling.

  • Troubleshooting Steps:

    • Adjust Chromatographic Method: Modify the mobile phase composition or gradient profile to ensure co-elution.

    • Column Maintenance: Column degradation can affect separation. Ensure the column is properly maintained or replace it if necessary.

Experimental Protocols

Below are detailed methodologies for common sample preparation techniques used in the analysis of tedizolid from biological matrices.

Protocol 1: Protein Precipitation (PPT)

This method is rapid and simple, making it suitable for high-throughput analysis.

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma, serum).

  • Internal Standard Spiking: Add a small volume (e.g., 10 µL) of this compound working solution to each sample, standard, and quality control.

  • Precipitation: Add 300 µL of cold acetonitrile (B52724) (or methanol) to the sample.

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation and Reconstitution (Optional but Recommended): Evaporate the supernatant to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of the mobile phase. This step helps to concentrate the analyte and exchange the solvent to one that is more compatible with the initial chromatographic conditions.

  • Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE)

LLE provides a cleaner sample extract compared to PPT and can significantly reduce matrix effects.

  • Sample Aliquoting: In a suitable tube, place 200 µL of the biological sample.

  • Internal Standard Spiking: Add the working solution of this compound.

  • pH Adjustment (if necessary): Adjust the pH of the sample to ensure tedizolid is in a non-ionized state for efficient extraction.

  • Extraction Solvent Addition: Add 1 mL of an immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Extraction: Vortex or shake the mixture for 5-10 minutes to facilitate the transfer of the analyte into the organic phase.

  • Centrifugation: Centrifuge at a moderate speed (e.g., 3000 x g) for 5 minutes to separate the aqueous and organic layers.

  • Organic Layer Transfer: Carefully transfer the organic layer to a new tube.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in the mobile phase.

  • Injection: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 3: Solid-Phase Extraction (SPE)

SPE generally yields the cleanest extracts and is highly effective at minimizing matrix effects.

  • SPE Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., a polymeric reversed-phase sorbent) by passing methanol (B129727) followed by water through it.

  • Sample Loading: Pre-treat the biological sample (e.g., by dilution with a buffer) and load it onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.

  • Elution: Elute tedizolid and this compound from the cartridge using a small volume of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute it in the mobile phase.

  • Injection: Inject the final sample into the LC-MS/MS system.

Data Presentation

The following tables summarize typical quantitative data for tedizolid bioanalysis from various studies.

Table 1: LC-MS/MS Method Parameters for Tedizolid Analysis

ParameterLinezolid and TedizolidTedizolid (Total and Free)Tedizolid
Linearity Range 0.5 - 20 µg/mL5 - 5000 ng/mL (total) 1.5 - 1500 ng/mL (free)25.0 - 7500.0 ng/mL
Internal Standard Not SpecifiedNot SpecifiedVoriconazole-d3
Sample Preparation Protein Precipitation with AcetonitrileSolid-Phase ExtractionNot specified
Correlation Coefficient (r²) > 0.998> 0.9964 (total) > 0.9990 (free)> 0.993

Table 2: Precision and Accuracy Data for Tedizolid Quantification

MethodIntra-day Precision (%RSD)Inter-day Precision (%RSD)Intra-day Accuracy (%)Inter-day Accuracy (%)Reference
HPLC-FL in Serum0.5 - 3.20.3 - 4.199.2 - 107.099.2 - 107.7
LC-MS/MS in Plasma2.51 - 5.903.62 - 18.940.50 - 12.000.15 - 5.72

Table 3: Recovery of Tedizolid with Different Analytical Methods

MethodRecovery (%)Reference
HPLC-FL in Serum100.4 - 114.1
UHPLC-MS/MS in Plasma (Total)> 92.3
UHPLC-MS/MS in Plasma (Free)> 85.3
LC-MS/MS in Plasma94.4 - 104.2

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification start Biological Sample (e.g., Plasma) spike Spike with This compound (IS) start->spike ppt Protein Precipitation (PPT) spike->ppt Fast lle Liquid-Liquid Extraction (LLE) spike->lle Cleaner spe Solid-Phase Extraction (SPE) spike->spe Cleanest extract Clean Extract ppt->extract lle->extract spe->extract lcms LC-MS/MS System extract->lcms data Data Acquisition (Peak Areas of Analyte and IS) lcms->data ratio Calculate Peak Area Ratio (Analyte / IS) data->ratio result Final Concentration ratio->result calibration Calibration Curve calibration->result

Caption: A typical experimental workflow for the bioanalysis of tedizolid.

matrix_effect_compensation cluster_without_is Without Internal Standard cluster_with_is With this compound (IS) analyte_only Analyte Signal matrix_effect Matrix Effect (Ion Suppression) analyte_only->matrix_effect suppressed_signal Inaccurate Lower Signal matrix_effect->suppressed_signal accurate_result Accurate Quantification analyte_is Analyte + IS Signals matrix_effect_is Matrix Effect (Suppresses Both) analyte_is->matrix_effect_is ratio Peak Area Ratio (Analyte / IS) matrix_effect_is->ratio ratio->accurate_result

Caption: How this compound compensates for matrix effects.

References

Addressing isotopic interference in Tedizolid-13C,d3 quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing isotopic interference during the quantification of Tedizolid using its stable isotope-labeled internal standard (SIL-IS), Tedizolid-13C,d3.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of LC-MS/MS analysis of Tedizolid?

A1: Isotopic interference, often called "cross-talk," happens when the mass spectrometer incorrectly measures signal from the analyte (Tedizolid) in the channel designated for its stable isotope-labeled internal standard (SIL-IS), this compound. Although the SIL-IS is intentionally heavier, a small fraction of Tedizolid molecules naturally contain heavier isotopes (like ¹³C). These can have a mass-to-charge ratio (m/z) that overlaps with the m/z of the SIL-IS. This interference can artificially inflate the internal standard's signal, leading to inaccurate and unreliable quantification of Tedizolid.[1][2][3]

Q2: What are the primary causes of isotopic interference?

A2: The main causes are:

  • Natural Isotopic Abundance: All organic molecules have a natural abundance of heavier isotopes, primarily ¹³C (about 1.1%). For a molecule of Tedizolid's size, there is a non-zero probability that a molecule will contain enough heavy isotopes to be detected at the mass of the internal standard.[3]

  • Isotopic Purity of the Internal Standard: The synthesized this compound may contain residual, unlabeled Tedizolid as an impurity. This directly contributes to the analyte signal and can affect the accuracy of the calibration curve.[4]

  • In-source Fragmentation: Although less common for this type of interference, fragmentation of the analyte in the ion source of the mass spectrometer could potentially generate ions that interfere with the internal standard.

Q3: What are the signs of significant isotopic interference in my Tedizolid assay?

A3: Key indicators of isotopic interference include:

  • Non-linear calibration curves: Particularly at the high end of the calibration range, where the analyte concentration is much higher than the internal standard, the cross-talk becomes more pronounced and can cause the curve to become non-linear (often showing a quadratic relationship).

  • Poor accuracy at high concentrations: Quality control (QC) samples at high concentrations may show a negative bias (i.e., the calculated concentration is lower than the actual concentration) because the inflated internal standard signal leads to an underestimation of the analyte-to-IS ratio.

  • Detectable signal in the IS channel when injecting a high-concentration analyte-only sample: This is the most direct way to confirm and measure the degree of interference.

Q4: Why is a ¹³C and deuterium-labeled internal standard (Tedizolid-¹³C,d³) used?

A4: Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry because their chemical and physical properties are nearly identical to the analyte. This ensures they behave similarly during sample extraction, chromatography, and ionization, effectively compensating for matrix effects and other sources of variability. Using a combination of ¹³C and deuterium (B1214612) (d) labels creates a larger mass difference from the analyte than using deuterium alone. This increased mass shift is a key strategy to minimize the potential for isotopic overlap. Furthermore, ¹³C labeling is less likely to cause a "deuterium isotope effect," where deuterated compounds can sometimes chromatographically separate from their non-deuterated counterparts, which would violate the assumption of co-elution.

Troubleshooting Guides

Issue: Non-linearity and poor accuracy observed in the calibration curve for Tedizolid.

This guide provides a step-by-step process to diagnose and mitigate issues related to isotopic interference between Tedizolid and this compound.

Step 1: Confirm Isotopic Cross-Talk from Analyte to Internal Standard

  • Rationale: The first step is to definitively determine if the unlabeled Tedizolid is contributing to the signal of the this compound internal standard.

  • Procedure:

    • Prepare a sample containing Tedizolid at the highest concentration of your calibration curve (Upper Limit of Quantification, ULOQ) without any internal standard.

    • Inject this sample into the LC-MS/MS system.

    • Monitor the Multiple Reaction Monitoring (MRM) transitions for both Tedizolid and this compound.

    • Analysis: If a peak is detected in the this compound channel at the retention time of Tedizolid, this confirms cross-talk. The area of this peak relative to the area of the internal standard in your routine samples is an indicator of the severity of the interference.

Step 2: Optimize Mass Spectrometry Parameters

  • Rationale: Selecting highly specific and intense MRM transitions can help minimize interference.

  • Procedure:

    • Review MRM Transitions: Ensure you are using the most specific and robust precursor and product ions for both the analyte and the internal standard. Infuse standard solutions of both compounds separately to confirm optimal transitions.

    • Consider a Less Abundant Isotope: If the primary MRM transition for the SIL-IS suffers from interference, it may be possible to monitor a different, less abundant precursor ion for the SIL-IS (e.g., M+1 or M+2 isotope of the SIL-IS) that is further away from the analyte's isotopic envelope and therefore has no contribution from the analyte. This may come at the cost of sensitivity.

Step 3: Adjust Internal Standard Concentration

  • Rationale: The relative concentration of the internal standard to the analyte can influence the impact of cross-talk.

  • Procedure:

    • If the IS concentration is very low compared to the high-concentration calibration standards, the contribution from the analyte's isotopic peaks becomes more significant.

    • Prepare and analyze several calibration curves using different, fixed concentrations of the this compound internal standard (e.g., low, medium, high).

    • Analysis: Evaluate which IS concentration provides the best linearity and accuracy across the entire calibration range. A higher IS concentration can sometimes "swamp out" the low-level interference from the analyte.

Step 4: Implement a Correction Factor or Non-Linear Calibration

  • Rationale: If the interference is predictable and consistent but cannot be eliminated instrumentally, it can be corrected for during data processing.

  • Procedure:

    • Correction Factor: Based on the experiment in Step 1, calculate the percentage contribution of the ULOQ analyte concentration to the internal standard signal. This factor can be used to correct the internal standard response in unknown samples.

    • Non-Linear Regression: Instead of a linear fit, use a quadratic regression model for the calibration curve. This can accurately model the non-linear behavior caused by consistent isotopic interference. It is crucial that the nature of the interference is well-understood and consistent for this approach to be valid.

Quantitative Data

The selection of appropriate MRM transitions is critical for assay specificity. Below are examples of transitions used in published methods for Tedizolid and a deuterated internal standard.

Table 1: Reported LC-MS/MS Transitions for Tedizolid and Tedizolid-d3

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Tedizolid371.0343.1
Tedizolid-d3374.1163.0

Note: The optimal transitions for this compound should be determined empirically but would be expected to have a higher precursor mass than Tedizolid-d3.

Table 2: Example Data from an Isotopic Cross-Talk Experiment

This table illustrates hypothetical results from the experiment described in Troubleshooting Step 1.

Sample InjectedMRM Transition MonitoredAnalyte Conc. (ng/mL)IS Conc. (ng/mL)Peak Area
Blank + ISTedizolid (371.0 -> 343.1)0100Not Detected
Blank + ISThis compound0100500,000
ULOQ Standard (No IS)Tedizolid (371.0 -> 343.1)5000010,000,000
ULOQ Standard (No IS)This compound5000025,000
  • Interpretation: In this example, the high-concentration Tedizolid sample produced a peak area of 25,000 in the internal standard channel. This represents a 5% (25,000 / 500,000) cross-talk at the ULOQ, which could be significant enough to require corrective action.

Experimental Protocols

Protocol 1: Assessment of Isotopic Cross-Talk from Tedizolid to this compound

Objective: To quantify the percentage of signal contribution from a high concentration of unlabeled Tedizolid to the MRM transition of its stable isotope-labeled internal standard, this compound.

Materials:

  • Tedizolid reference standard

  • This compound internal standard

  • Validated LC-MS/MS system

  • Control biological matrix (e.g., human plasma)

  • Appropriate solvents for stock and working solutions (e.g., Methanol, Acetonitrile)

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of Tedizolid at 1 mg/mL in methanol.

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • From the Tedizolid stock, prepare a working solution corresponding to the ULOQ of the assay (e.g., 5000 ng/mL) in the biological matrix.

    • From the this compound stock, prepare a working solution at the concentration used in the assay (e.g., 100 ng/mL) in the biological matrix.

    • Prepare a blank matrix sample (containing no analyte or IS).

  • LC-MS/MS Analysis:

    • Set up the LC-MS/MS method with the established chromatographic conditions and MRM transitions for both Tedizolid and this compound.

    • Perform the following sequence of injections:

      • Blank matrix (to establish baseline).

      • Blank matrix spiked with only this compound (to measure the true IS response).

      • Blank matrix spiked with only Tedizolid at the ULOQ concentration (the "cross-talk" sample).

  • Data Analysis:

    • Integrate the peak area for the this compound transition in the injection containing only the IS (Area_IS).

    • Integrate the peak area for the this compound transition in the injection containing only the ULOQ Tedizolid (Area_Crosstalk).

    • Calculate the percent cross-talk using the following formula: % Cross-Talk = (Area_Crosstalk / Area_IS) * 100

Acceptance Criteria: The acceptable level of cross-talk can vary, but generally, a contribution of <5% is desirable. If the contribution is higher, it may warrant the troubleshooting steps outlined above.

Visualizations

G Workflow: Troubleshooting Isotopic Interference cluster_0 Diagnosis cluster_1 Mitigation Strategies cluster_2 Resolution start Observe Non-Linearity or Inaccuracy in High Conc. Samples exp1 Experiment: Inject High Conc. Analyte (No IS). Monitor IS Channel. start->exp1 check1 Signal Detected in IS Channel? exp1->check1 opt_ms Optimize MRM Transitions (e.g., select different fragments or a less abundant IS precursor) check1->opt_ms Yes end_nok No Interference Found: Investigate Other Causes (e.g., Matrix Effects, Saturation) check1->end_nok No opt_is Adjust IS Concentration (e.g., increase to reduce relative contribution of cross-talk) opt_ms->opt_is opt_cal Use Non-Linear Calibration (e.g., Quadratic Fit) or Apply Correction Factor opt_is->opt_cal end_ok Problem Resolved: Assay is Accurate opt_cal->end_ok

Caption: A logical workflow for diagnosing and resolving isotopic interference in an LC-MS/MS assay.

G Concept: Isotopic Overlap (Cross-Talk) cluster_analyte Analyte: Tedizolid cluster_is SIL-IS: this compound cluster_interference Interference A M M+1 M+2 M+3 M+4 C Overlap A:e->C:w Analyte's M+n peak contributes to IS M' signal A_label Isotopic Distribution of Analyte B M' M'+1 M'+2 B_label Isotopic Distribution of Internal Standard

Caption: Visualization of how the isotopic envelope of an analyte can overlap with the target mass of the SIL-IS.

References

Tedizolid-13C,d3 stability in processed samples and autosampler

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information regarding the stability of the internal standard, Tedizolid-13C,d3, in processed samples and within an autosampler. The information is intended for researchers, scientists, and drug development professionals utilizing this compound in bioanalytical assays.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in processed biological samples?

While specific stability data for this compound in various processed matrices is not extensively published, the stability of the parent compound, Tedizolid (B1663884), provides a strong indication of its expected behavior. Generally, Tedizolid has shown good stability in processed samples under typical laboratory conditions. For instance, Tedizolid has been found to be stable in human plasma and saline for at least 6 hours at room temperature (23°C)[1]. As an isotopic analog, this compound is anticipated to exhibit similar stability. However, it is always best practice to perform your own stability assessments in the specific matrix of your study.

Q2: How stable is this compound in an autosampler?

Studies on Tedizolid have demonstrated its stability in an autosampler. One study found that Tedizolid quality control samples were stable in an autosampler at 4°C for 15 hours before re-analysis[2]. Another study also confirmed the stability of tedizolid in an autosampler without specifying the exact duration and temperature[1]. Based on these findings for the unlabeled compound, this compound is expected to be stable under refrigerated autosampler conditions for typical run times.

Q3: What are the recommended storage conditions for stock solutions of this compound?

According to the manufacturer, solid this compound has a stability of at least 4 years[3]. Information from studies on the unlabeled Tedizolid suggests that stock solutions are also stable. One study determined the stability of Tedizolid in stock solutions as part of their method validation[1]. For long-term storage, it is recommended to keep stock solutions at -20°C or -80°C.

Q4: Are there any known degradation pathways for Tedizolid that might affect this compound?

Studies on the prodrug, tedizolid phosphate, have shown that it degrades under oxidative and hydrolytic (acidic and alkaline) conditions. While tedizolid itself is more stable, it's important to be aware of these potential degradation pathways, as harsh sample processing conditions could potentially impact the stability of both the analyte and the internal standard.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Drift in Internal Standard (IS) Response Over a Run Instability of this compound in the autosampler.- Ensure the autosampler is properly cooled (e.g., 4°C).- Limit the run time if stability issues are suspected.- Perform an autosampler stability experiment by re-injecting samples from the beginning of the run at the end.
Inconsistent IS Area in Samples vs. Standards Matrix effects impacting the stability or ionization of this compound.- Evaluate stability in the specific biological matrix being used.- Optimize the sample extraction procedure to remove interfering matrix components.
Loss of IS Signal in Re-injected Samples Degradation of this compound in processed samples stored at room temperature.- Minimize the time processed samples are kept at room temperature.- Store processed samples at refrigerated or frozen conditions if re-analysis is anticipated.
Unexpected Peaks Co-eluting with the IS Contamination or degradation products.- Verify the purity of the this compound standard.- Investigate potential sources of contamination in the sample processing workflow.- Assess the stability of the compound under various stress conditions (e.g., light, temperature, pH) to identify potential degradants.

Experimental Protocols

Below are summarized methodologies from published studies that can be adapted to assess the stability of this compound.

Autosampler Stability Assessment

This protocol is based on the methodology for assessing Tedizolid stability.

  • Sample Preparation: Prepare quality control (QC) samples at low, medium, and high concentrations in the relevant biological matrix. Process these samples using your validated extraction procedure.

  • Initial Analysis: Analyze the processed QC samples at the beginning of a chromatographic run.

  • Storage in Autosampler: Keep the same processed QC samples in the autosampler at a controlled temperature (e.g., 4°C) for a defined period (e.g., 15 hours).

  • Re-analysis: Re-inject and analyze the stored QC samples.

  • Data Evaluation: Calculate the percent difference between the initial and final concentrations. The mean concentration of the re-analyzed samples should be within ±15% of the initial concentration.

Room Temperature (Bench-Top) Stability

This protocol is adapted from a study on Tedizolid stability in human plasma and saline.

  • Sample Preparation: Prepare low and high concentration QC samples in the study matrix.

  • Room Temperature Exposure: Allow the QC samples to sit on the bench-top at room temperature (e.g., 23°C) for a specified duration that mimics the sample processing time (e.g., 6 hours).

  • Sample Processing: After the exposure period, process the QC samples using the established extraction method.

  • Analysis: Analyze the processed samples and compare the results to freshly prepared and processed QC samples.

  • Data Evaluation: The mean concentration of the exposed samples should be within ±15% of the nominal concentration.

Quantitative Data Summary

The following tables summarize stability data for Tedizolid , which can be used as a proxy for the expected stability of this compound.

Table 1: Autosampler Stability of Tedizolid

MatrixTemperatureDurationStability OutcomeReference
Mueller-Hinton Broth4°C15 hoursWithin acceptable limits
Human Plasma, SalineNot SpecifiedNot SpecifiedStable

Table 2: Room Temperature (Bench-Top) Stability of Tedizolid

MatrixTemperatureDurationStability OutcomeReference
Human Plasma, Saline23°C6 hoursStable

Visualizations

The following diagram illustrates a typical workflow for assessing the stability of an analytical internal standard like this compound in processed samples.

Stability_Workflow cluster_prep Sample Preparation cluster_storage Stability Conditions cluster_analysis Analysis & Comparison Prep_QC Prepare QC Samples (Low, Mid, High) Process_Initial Process Initial Set Prep_QC->Process_Initial T=0 Samples Benchtop Store at Room Temp (e.g., 23°C, 6h) Prep_QC->Benchtop T=x Samples Analyze_Initial Analyze Initial Set (T=0) Process_Initial->Analyze_Initial Process_Stored Process Stored Set Analyze_Stored Analyze Stored Set (T=x) Process_Stored->Analyze_Stored Autosampler Store in Autosampler (e.g., 4°C, 15h) Analyze_Initial_Autosampler Analyze (T=0) Compare_Autosampler Compare Results Autosampler->Compare_Autosampler Re-analyze (T=x) Benchtop->Process_Stored Compare Compare Results (% Difference < 15%) Analyze_Initial->Compare Analyze_Stored->Compare Process_Initial_Autosampler Process Samples Process_Initial_Autosampler->Autosampler Place in Autosampler Analyze_Initial_Autosampler->Compare_Autosampler

References

Impact of different extraction methods on Tedizolid-13C,d3 performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tedizolid-13C,d3. The following sections address common issues encountered during sample extraction and analysis, with a focus on the impact of different extraction methodologies on analytical performance.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in bioanalysis?

A1: this compound is a stable isotope-labeled internal standard for Tedizolid.[1][2][3] It is used in quantitative bioanalysis, typically with liquid chromatography-tandem mass spectrometry (LC-MS/MS), to improve the accuracy and precision of Tedizolid measurement in biological matrices.[4][5] Since this compound is chemically and physically almost identical to Tedizolid, it co-elutes chromatographically and experiences similar ionization efficiency and potential matrix effects. This allows it to compensate for variations during sample preparation and analysis.

Q2: Which extraction method is best for this compound from plasma?

A2: The optimal extraction method depends on the specific requirements of your assay, such as required sensitivity, sample throughput, and laboratory resources. The three most common methods are Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).

  • Protein Precipitation (PPT) is the simplest and fastest method, offering high recovery. However, it is less effective at removing matrix components, which can lead to significant matrix effects.

  • Liquid-Liquid Extraction (LLE) provides a cleaner extract than PPT, resulting in reduced matrix effects. However, it is more labor-intensive and may have lower recovery.

  • Solid-Phase Extraction (SPE) generally yields the cleanest extracts, significantly minimizing matrix effects and often providing good recovery. It is, however, the most complex and costly of the three methods.

A detailed comparison of the performance of these methods is provided in the quantitative data summary table below.

Q3: How does the choice of extraction method affect the performance of the internal standard?

A3: An ideal internal standard should mimic the behavior of the analyte during extraction and analysis. If an extraction method results in variable recovery of the analyte, the internal standard should ideally have a similar variability in recovery to ensure a consistent analyte-to-internal standard ratio. For instance, if a particular LLE method has a 70% recovery for Tedizolid, the recovery for this compound should also be around 70%. Significant differences in recovery between the analyte and the internal standard can compromise the accuracy of the results.

Q4: What are "matrix effects" and how do they relate to this compound?

A4: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the biological matrix (e.g., salts, lipids, proteins). This can lead to ion suppression or enhancement, affecting the accuracy and precision of quantification. This compound helps to correct for matrix effects because it is similarly affected by these interfering compounds as the unlabeled Tedizolid. The cleaner the sample extract, the lower the matrix effect. Therefore, methods like SPE are often preferred to minimize this issue.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound Protein Precipitation (PPT): Incomplete protein crashing; Analyte loss during centrifugation/transfer.- Ensure the correct ratio of organic solvent to plasma (typically 3:1 or 4:1 with acetonitrile (B52724) or methanol).- Vortex thoroughly and ensure complete protein precipitation.- Centrifuge at a higher speed or for a longer duration.- Be careful not to disturb the protein pellet during supernatant transfer.
Liquid-Liquid Extraction (LLE): Suboptimal extraction solvent; Incorrect pH of the aqueous phase; Insufficient mixing (vortexing); Emulsion formation.- Test different organic solvents (e.g., ethyl acetate (B1210297), methyl tert-butyl ether).- Adjust the pH of the sample to ensure Tedizolid is in a non-ionized state for efficient extraction.- Increase vortexing time to ensure thorough mixing of the aqueous and organic phases.- To break emulsions, try centrifugation, adding salt, or using a different solvent.
Solid-Phase Extraction (SPE): Incorrect sorbent type; Inadequate conditioning or equilibration of the cartridge; Inappropriate wash or elution solvents; Sample breakthrough.- Select an appropriate SPE sorbent based on the physicochemical properties of Tedizolid (e.g., reversed-phase C18 or polymeric).- Ensure proper conditioning and equilibration of the SPE cartridge as per the manufacturer's protocol.- Optimize the composition and volume of the wash and elution solvents to retain the analyte during washing and ensure complete elution.- Check for sample overload by reducing the sample volume.
High Variability in this compound Signal Inconsistent sample processing across the batch; Pipetting errors.- Ensure uniform treatment of all samples (e.g., consistent vortexing times, same solvent volumes).- Calibrate and verify the accuracy of all pipettes used.
Significant Matrix Effects Observed Protein Precipitation (PPT): Insufficient removal of phospholipids (B1166683) and other matrix components.- Consider a post-PPT cleanup step, such as phospholipid removal plates.- Switch to a cleaner extraction method like LLE or SPE.
Liquid-Liquid Extraction (LLE): Co-extraction of interfering substances.- Optimize the extraction solvent and pH to improve selectivity.- Include a back-extraction step for further cleanup.
Solid-Phase Extraction (SPE): Inadequate washing of the SPE cartridge.- Optimize the wash step with a solvent that removes interferences without eluting the analyte.

Quantitative Data Summary

The following table summarizes the typical performance of this compound with different extraction methods based on published literature and expected outcomes.

Parameter Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE)
Analyte Recovery (%) 85 - 10560 - 85> 90
Internal Standard Recovery (%) 85 - 10560 - 85> 90
Matrix Effect (%) 70 - 120 (High Variability)85 - 115 (Moderate)95 - 105 (Low)
Process Efficiency (%) 75 - 11055 - 95> 85
Throughput HighModerateLow to Moderate
Cost per Sample LowLow to ModerateHigh
Extract Cleanliness LowModerateHigh

Note: Values are approximate and can vary depending on the specific laboratory conditions, matrix, and protocol optimization.

Experimental Protocols

Protein Precipitation (PPT) Method
  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of this compound internal standard working solution.

  • Add 300 µL of cold acetonitrile (or methanol) to precipitate the proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube or 96-well plate.

  • Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE) Method
  • Pipette 100 µL of plasma sample into a glass tube.

  • Add 10 µL of this compound internal standard working solution.

  • Add 50 µL of 0.1 M sodium carbonate buffer (pH 10).

  • Add 1 mL of ethyl acetate as the extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Solid-Phase Extraction (SPE) Method
  • Pipette 100 µL of plasma sample into a microcentrifuge tube.

  • Add 10 µL of this compound internal standard working solution.

  • Add 200 µL of 4% phosphoric acid in water and vortex.

  • Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water.

  • Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction Method cluster_post_extraction Post-Extraction sample Plasma Sample add_is Add this compound Internal Standard sample->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt Simple & Fast lle Liquid-Liquid Extraction (Ethyl Acetate) add_is->lle Cleaner spe Solid-Phase Extraction (Polymeric Sorbent) add_is->spe Cleanest evap Evaporation ppt->evap lle->evap spe->evap reconst Reconstitution evap->reconst inject LC-MS/MS Injection reconst->inject data data inject->data Data Acquisition

Caption: Comparative workflow of different extraction methods for Tedizolid analysis.

signaling_pathway tedizolid Tedizolid bacterial_cell Bacterial Cell Wall tedizolid->bacterial_cell Enters Cell ribosome_50S 50S Ribosomal Subunit initiation_complex 70S Initiation Complex ribosome_50S->initiation_complex Binds to 23S rRNA ribosome_30S 30S Ribosomal Subunit ribosome_30S->initiation_complex protein_synthesis Protein Synthesis initiation_complex->protein_synthesis Prevents Formation cell_death Bacterial Cell Death protein_synthesis->cell_death Inhibition Leads to

Caption: Mechanism of action of Tedizolid in inhibiting bacterial protein synthesis.

References

Technical Support Center: Ensuring Reproducibility with Tedizolid-13C,d3 in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to ensure reproducible results when using Tedizolid-13C,d3 as an internal standard in high-throughput screening (HTS) assays.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound in an HTS assay?

A1: this compound serves as a stable isotope-labeled (SIL) internal standard for the accurate quantification of Tedizolid in various biological matrices using mass spectrometry.[1] Its chemical and physical properties are nearly identical to Tedizolid, allowing it to compensate for variations in sample preparation, injection volume, and matrix effects, which is crucial for achieving high reproducibility in HTS formats.[2][3]

Q2: What are the recommended storage and handling conditions for this compound?

A2: To ensure its stability, this compound solid should be stored at -20°C.[1] Stock solutions can be prepared in solvents like DMSO, methanol, or acetonitrile (B52724) and should also be stored at low temperatures to minimize degradation.[1] It is crucial to avoid repeated freeze-thaw cycles of stock solutions. For HTS applications, it is advisable to prepare fresh working solutions from the stock for each screening run.

Q3: What are the common causes of poor signal or high variability with this compound?

A3: Common issues include improper storage leading to degradation, inaccurate pipetting of the internal standard into the wells, insufficient mixing, and ion suppression due to matrix effects. Automation errors in liquid handling systems are also a significant source of variability in HTS.

Q4: How can I assess the stability of this compound in my specific assay conditions?

A4: To assess stability, you can perform a time-course experiment. Prepare samples with this compound in the assay matrix and analyze them at different time points (e.g., 0, 2, 4, 8, and 24 hours) under the exact conditions of your HTS assay. A stable response over time indicates that the internal standard is not degrading during the experiment. Tedizolid phosphate, a prodrug of Tedizolid, has shown stability in aqueous dispersion for at least 4 hours at room temperature.

Troubleshooting Guides

Issue 1: High Coefficient of Variation (%CV) in this compound Signal Across a Plate

High variability in the internal standard signal can compromise the reliability of your screening data.

Potential Cause Troubleshooting Step
Inaccurate Liquid Handling Calibrate and perform preventative maintenance on automated liquid handlers and pipettes. Use low-adsorption pipette tips to minimize non-specific binding.
Poor Mixing Optimize the mixing parameters (e.g., speed and duration) after adding the internal standard to ensure a homogenous solution in each well.
Inconsistent Evaporation Use plate seals to minimize evaporation, especially for long incubation times. Ensure consistent temperature across the plate incubator.
Matrix Effects Evaluate for matrix effects by comparing the internal standard response in the sample matrix versus a neat solution. If significant suppression is observed, optimize the sample preparation method (e.g., protein precipitation, solid-phase extraction) to remove interfering components.
Issue 2: Poor Recovery of Tedizolid and this compound

Low recovery can lead to decreased sensitivity and inaccurate quantification.

Potential Cause Troubleshooting Step
Suboptimal Sample Preparation Optimize the protein precipitation solvent and volume. For solid-phase extraction (SPE), ensure the correct sorbent, wash, and elution solvents are used.
Adsorption to Labware Use polypropylene (B1209903) plates and tubes to minimize adsorption. Silanized glass inserts can also be considered for autosampler vials.
Incomplete Elution If using SPE, ensure the elution solvent is strong enough and the volume is sufficient to completely elute both the analyte and the internal standard from the sorbent.
Issue 3: Chromatographic Peak Shape Issues (Peak Tailing, Splitting, or Broadening)

Poor chromatography can affect integration and, consequently, the accuracy and precision of the results.

Potential Cause Troubleshooting Step
Column Contamination Implement a column wash step after each run or batch to remove strongly retained matrix components. If necessary, replace the guard column or the analytical column.
Mobile Phase Incompatibility Ensure the pH of the mobile phase is appropriate for Tedizolid (an oxazolidinone). Check for buffer precipitation and ensure the mobile phase is properly degassed.
Injector Issues Clean the injector port and syringe. Check for blockages in the sample loop.

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation for LC-MS/MS Analysis

This protocol is a general guideline for preparing plasma samples for the quantification of Tedizolid using this compound as an internal standard in an HTS format.

  • Prepare a working solution of this compound (e.g., 100 ng/mL) in acetonitrile.

  • Aliquot 50 µL of each sample (calibrator, QC, or unknown) into a 96-well plate.

  • Add 150 µL of the this compound working solution to each well.

  • Seal and vortex the plate for 2 minutes at 1000 rpm to precipitate proteins.

  • Centrifuge the plate at 4000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a new 96-well plate.

  • Inject a portion of the supernatant (e.g., 5-10 µL) into the LC-MS/MS system.

Protocol 2: Quality Control (QC) for an HTS Run

To ensure the validity of an HTS run, a robust QC system is essential.

  • Prepare QC samples at a minimum of three concentration levels: low, medium, and high.

  • Distribute QC samples across the screening plates. A common practice is to include a set of QCs at the beginning and end of each batch of plates.

  • Set acceptance criteria for the QC samples. For example, the calculated concentration of at least two-thirds of the QCs must be within ±15% of their nominal value.

  • Monitor the internal standard response. The area of this compound should be consistent across all samples, with a %CV of less than 15%.

  • Run a blank sample (matrix with internal standard but no analyte) to check for interference.

Quantitative Data Summary

The following tables provide a summary of typical validation parameters for LC-MS/MS methods for Tedizolid, which can be used as a benchmark for your HTS assay development.

Table 1: Tedizolid LC-MS/MS Method Validation Parameters

ParameterTypical ValueReference
Linearity Range0.025 - 10.0 µg/mL
> 0.999
Lower Limit of Quantification (LLOQ)0.025 µg/mL
Intra-assay Accuracy99.2% to 107.0%
Inter-assay Accuracy99.2% to 107.7%
Intra-assay Precision (%CV)< 15%
Inter-assay Precision (%CV)< 15%
Extraction Recovery100.4% to 114.1%

Table 2: Tedizolid Minimum Inhibitory Concentrations (MICs) against selected Gram-positive pathogens

OrganismMIC₅₀ (mg/L)MIC₉₀ (mg/L)Reference
Staphylococcus aureus0.250.5
Streptococcus pyogenes0.120.25
Enterococcus faecalis0.250.5

Visualizations

HTS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Aliquoting Add_IS Add this compound Sample->Add_IS Precipitate Protein Precipitation Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Supernatant Transfer Centrifuge->Supernatant Inject Injection Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometry Detection Separate->Detect Integrate Peak Integration Detect->Integrate Calculate Concentration Calculation Integrate->Calculate QC_Check QC Review Calculate->QC_Check Report Generate Report QC_Check->Report

Caption: High-throughput screening workflow for Tedizolid quantification.

Troubleshooting_Logic Start High %CV in IS Signal Check_Liquid_Handler Check Liquid Handler Calibration & Performance Start->Check_Liquid_Handler Check_Mixing Optimize Mixing Parameters Start->Check_Mixing Check_Evaporation Use Plate Seals & Check Incubator Start->Check_Evaporation Assess_Matrix_Effect Assess Matrix Effect Check_Liquid_Handler->Assess_Matrix_Effect Check_Mixing->Assess_Matrix_Effect Check_Evaporation->Assess_Matrix_Effect Optimize_Sample_Prep Optimize Sample Preparation Assess_Matrix_Effect->Optimize_Sample_Prep Matrix Effect Observed Resolved Issue Resolved Assess_Matrix_Effect->Resolved No Significant Matrix Effect Optimize_Sample_Prep->Resolved

Caption: Troubleshooting logic for high internal standard variability.

References

Validation & Comparative

Navigating Bioanalytical Method Validation: A Comparative Guide to Internal Standard Requirements

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous validation of bioanalytical methods is a cornerstone of regulatory submission and success. A critical component of this process is the appropriate selection and validation of an internal standard (IS), a compound added to samples to ensure the accuracy and precision of analytical measurements. This guide provides an objective comparison of the harmonized guidelines for internal standard use, as established by the International Council for Harmonisation (ICH) and adopted by major regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). Supported by detailed experimental protocols and visual workflows, this document aims to clarify the requirements for robust bioanalytical method validation.

The primary role of an internal standard is to compensate for variability during the analytical process, such as sample extraction, injection volume differences, and instrument response fluctuations.[1] The ideal IS closely mimics the physicochemical properties of the analyte, ensuring that any experimental variations affect both the analyte and the IS to the same extent, thereby leading to more accurate and precise quantification.[1]

With the adoption of the ICH M10 guideline, the requirements for bioanalytical method validation, including the use of internal standards, have been harmonized across major regulatory agencies, streamlining the global drug development process.[2][3] This unified framework underscores the importance of a well-characterized and consistently performing internal standard.[4]

Comparison of Key Guideline Requirements for Internal Standards

While individual guidance documents from the FDA and EMA existed previously, the industry has now moved towards the harmonized ICH M10 guideline. The following table summarizes the core requirements for internal standards under this unified framework.

ParameterICH M10 Harmonized RequirementRationale
IS Selection A stable isotope-labeled (SIL) internal standard of the analyte is strongly preferred. If a SIL-IS is not available, a structural analogue may be used. The absence of an IS must be justified.SIL internal standards have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly during sample preparation and analysis, providing the most accurate correction.
IS Concentration The concentration of the internal standard should be consistent across all calibration standards, quality control (QC) samples, and study samples. It should be optimized to provide an appropriate instrument response without interfering with the analyte.Consistency in IS concentration is crucial for reliable normalization of the analyte response.
Interference Check The potential for interference from the internal standard on the analyte, and from endogenous matrix components on the internal standard, must be evaluated.To ensure that the measured response is solely from the analyte and IS, and not from other components in the biological matrix.
Acceptance Criteria for Interference The response of any interfering peak at the retention time of the analyte in a blank sample with IS (zero sample) should be less than 20% of the analyte response at the Lower Limit of Quantification (LLOQ). The response of any interfering peak at the retention time of the internal standard in a blank sample should be less than 5% of the internal standard response.These criteria ensure that any background noise or cross-talk between the analyte and IS channels does not significantly impact the accuracy of the measurement, especially at the lowest concentration of the calibration curve.
IS Response Variability The internal standard response should be monitored to identify any potential issues with sample processing or analysis. While specific acceptance criteria for IS response variability are not mandated in the guideline, significant variations may indicate problems that need investigation.Monitoring the IS response can help identify issues such as matrix effects, inconsistent extraction recovery, or instrument problems that may compromise the validity of the results.
Stability The stability of the internal standard in stock and working solutions, as well as in the biological matrix under the intended storage and processing conditions, must be demonstrated.To ensure that the internal standard does not degrade during the course of the study, which would lead to inaccurate quantification.

Experimental Protocols

Detailed below are the methodologies for key experiments cited in the evaluation of internal standards during bioanalytical method validation.

Internal Standard Suitability and Interference Check

Objective: To verify that the chosen internal standard is suitable for the method and does not interfere with the quantification of the analyte, and vice-versa.

Protocol:

  • Prepare Samples:

    • Obtain at least six different lots of the blank biological matrix from individual donors.

    • Prepare a set of blank samples (matrix without analyte or IS).

    • Prepare a set of zero samples by spiking the blank matrix with the internal standard at its working concentration.

    • Prepare Lower Limit of Quantification (LLOQ) samples by spiking the blank matrix with the analyte at the LLOQ concentration and the internal standard at its working concentration.

  • Sample Analysis:

    • Process and analyze the samples according to the established bioanalytical method.

  • Data Evaluation:

    • Examine the chromatograms of the blank samples for any response at the retention time of the analyte and the internal standard.

    • In the zero samples, measure the response of any interfering peak at the retention time of the analyte.

    • Compare the response of the interfering peak in the zero sample to the analyte response in the LLOQ sample.

    • In the blank samples, measure the response of any interfering peak at the retention time of the internal standard and compare it to the internal standard response in the LLOQ sample.

Matrix Effect Evaluation

Objective: To assess the potential for matrix components to suppress or enhance the ionization of the analyte and internal standard, which could affect the accuracy of the measurement.

Protocol:

  • Prepare Samples:

    • Obtain at least six different lots of the blank biological matrix.

    • Prepare two sets of samples at low and high QC concentrations:

      • Set A (Neat Solutions): Prepare solutions of the analyte and internal standard in a clean solvent (without matrix).

      • Set B (Post-extraction Spiked Samples): Extract blank matrix samples and then spike the analyte and internal standard into the final extract.

  • Sample Analysis:

    • Analyze both sets of samples using the bioanalytical method.

  • Data Evaluation:

    • Calculate the matrix factor (MF) for each lot of matrix by comparing the peak area of the analyte in the post-extraction spiked sample (Set B) to the peak area of the analyte in the neat solution (Set A).

    • The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the internal standard.

    • The coefficient of variation (CV%) of the IS-normalized MF across the different matrix lots should not exceed 15%.

Visualizing the Workflow

To further clarify the processes involved in internal standard validation, the following diagrams illustrate the logical workflow for selection and validation, as well as a typical experimental workflow for evaluating matrix effects.

Internal Standard Selection and Validation Workflow cluster_selection IS Selection cluster_validation IS Validation start Start: Define Analyte sil_available SIL-IS Available? start->sil_available select_sil Select SIL-IS sil_available->select_sil Yes no_is No IS Available? sil_available->no_is No interference_check Perform Interference Check select_sil->interference_check select_analog Select Structural Analog select_analog->interference_check justify_no_is Justify Absence of IS no_is->select_analog No no_is->justify_no_is Yes pass_interference Pass Interference Criteria? interference_check->pass_interference matrix_effect Evaluate Matrix Effect pass_matrix Pass Matrix Effect Criteria? matrix_effect->pass_matrix stability Assess Stability pass_stability Pass Stability Criteria? stability->pass_stability pass_interference->matrix_effect Yes reselect_is Re-evaluate IS Selection pass_interference->reselect_is No pass_matrix->stability Yes pass_matrix->reselect_is No validated_is Internal Standard Validated pass_stability->validated_is Yes pass_stability->reselect_is No

Caption: Logical workflow for internal standard selection and validation.

Experimental Workflow for Matrix Effect Evaluation cluster_prep Sample Preparation cluster_analysis Analysis and Calculation get_matrix Obtain ≥ 6 Lots of Blank Matrix extract_blank Extract Blank Matrix get_matrix->extract_blank prep_neat Prepare Neat Solutions (Analyte + IS in Solvent) analyze_samples Analyze all Samples via LC-MS/MS prep_neat->analyze_samples prep_post_spike Prepare Post-extraction Spiked Samples prep_post_spike->analyze_samples spike_extract Spike Analyte + IS into Extract extract_blank->spike_extract spike_extract->prep_post_spike calc_mf Calculate Matrix Factor (MF) analyze_samples->calc_mf calc_is_mf Calculate IS-Normalized MF calc_mf->calc_is_mf eval_cv Evaluate CV% of IS-Normalized MF calc_is_mf->eval_cv pass_fail CV% ≤ 15%? eval_cv->pass_fail pass Matrix Effect Acceptable pass_fail->pass Yes fail Investigate & Mitigate Matrix Effect pass_fail->fail No

Caption: Workflow for evaluating matrix effects on an internal standard.

References

The Gold Standard vs. The Alternatives: A Comparative Guide to Internal Standards for Oxazolidinone Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the precise quantification of oxazolidinone antibiotics, the choice of an appropriate internal standard is a critical determinant of data quality and reliability. This guide provides an objective comparison of Tedizolid-13C,d3, a stable isotope-labeled (SIL) internal standard, with other commonly employed internal standards for the bioanalysis of oxazolidinones, supported by experimental data from various validated methods.

The use of an internal standard (IS) is fundamental in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays to correct for variability during sample preparation, chromatography, and ionization. An ideal internal standard should mimic the analyte's behavior throughout the analytical process. Here, we compare the performance of this compound against other deuterated and non-deuterated internal standards.

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the accuracy, precision, and robustness of a bioanalytical method. Stable isotope-labeled internal standards are widely considered the gold standard due to their near-identical physicochemical properties to the analyte, which allows for superior compensation of matrix effects and other sources of analytical variability.

The following tables summarize the performance of various internal standards used in the quantification of Tedizolid and other oxazolidinones, based on data from published studies.

Table 1: Performance Data for Tedizolid Quantification Using Tedizolid-d3 as an Internal Standard

ParameterResultReference
Linearity 5-5000 ng/mL (r² = 0.9964)[1]
Accuracy Within-batch: -5.71% to 2.01% Batch-to-batch: -1.63% to -1.19%[1]
Precision Within-batch: ≤ 8.89% (RSD) Batch-to-batch: ≤ 7.20% (RSD)[1]
Recovery > 92.3%[1]
Matrix Effect 102.6% to 105.0%[1]

Table 2: Performance Data for Oxazolidinone Quantification Using Other Internal Standards

Analyte(s)Internal StandardLinearity (ng/mL)Accuracy (% Bias)Precision (% RSD)Matrix Effect (% CV)Reference
Linezolid, TedizolidLinezolid-d30.5-50 µg/mL (Linezolid)0.5-20 µg/mL (Tedizolid)-8.77% to 4.67% (Linezolid)0.15% to 12.00% (Tedizolid)1.68% to 11.41% (Linezolid)2.51% to 18.94% (Tedizolid)Not explicitly stated, but method showed high reliability
Tedizolid PhosphateCiprofloxacin75 - 3000Within acceptable limits (ICH M10)Within acceptable limits (ICH M10)Not explicitly stated, but peaks were well-separated without plasma interference
Tedizolid4-nitroaniline0.2 - 5 µg/mLWithin 10%Within 10%No interfering peaks observed

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are summarized protocols from studies utilizing different internal standards.

Method 1: Quantification of Tedizolid using Tedizolid-d3
  • Sample Preparation: Solid-phase extraction using a 96-well HLB µElution plate.

  • Chromatography: Ultra-high-performance liquid chromatography (UHPLC) with a C18 column.

  • Mobile Phase: Not explicitly detailed in the abstract, but typical for reversed-phase chromatography of such compounds (e.g., acetonitrile (B52724) and water with formic acid).

  • Detection: Tandem mass spectrometry (MS/MS) in positive ion mode.

  • Internal Standard: Tedizolid-d3.

Method 2: Simultaneous Quantification of Linezolid and Tedizolid using Linezolid-d3
  • Sample Preparation: Simple protein precipitation with acetonitrile.

  • Chromatography: LC with an octadecylsilyl (ODS) column.

  • Mobile Phase: Gradient elution with acetonitrile in aqueous 0.1% formic acid solution.

  • Detection: MS/MS in positive ion electrospray mode with multiple reaction monitoring (MRM).

  • Internal Standard: Linezolid-d3.

Method 3: Quantification of Tedizolid Phosphate using Ciprofloxacin
  • Sample Preparation: Centrifugation-based technique.

  • Chromatography: Reversed-phase high-performance liquid chromatography (RP-HPLC) with a Std Agilent C18 column (4 µm, 4.6 mm X 250 mm).

  • Mobile Phase: Acetonitrile and Ortho Phosphoric Acid buffer (60:40 v/v) at a flow rate of 1.0 ml/min.

  • Detection: UV detection at 252 nm.

  • Internal Standard: Ciprofloxacin.

Visualizing the Workflow

The choice of internal standard dictates the analytical workflow and its robustness. The following diagrams illustrate the conceptual differences between using a stable isotope-labeled internal standard versus a structural analog.

Workflow_SIL_IS cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample Spike_SIL Spike with This compound Sample->Spike_SIL Extraction Extraction (e.g., SPE, LLE) Spike_SIL->Extraction Spike_SIL->Extraction IS co-elutes and ionizes similarly to analyte LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Ratio Calculate Ratio (Analyte / IS) MS_Detection->Ratio Result Accurate Concentration Ratio->Result Ratio->Result Compensates for matrix effects & variability Workflow_Analog_IS cluster_prep Sample Preparation cluster_analysis LC-MS/MS or HPLC Analysis cluster_quant Quantification Sample Biological Sample Spike_Analog Spike with Structural Analog Sample->Spike_Analog Extraction Extraction (e.g., Protein Ppt.) Spike_Analog->Extraction Spike_Analog->Extraction IS may have different recovery and ionization LC_Separation LC Separation Extraction->LC_Separation Detection Detection (MS/MS or UV) LC_Separation->Detection Ratio Calculate Ratio (Analyte / IS) Detection->Ratio Result Concentration (Potentially less accurate) Ratio->Result Ratio->Result Incomplete compensation for matrix effects & variability

References

Navigating the Analytical Maze: A Guide to Cross-Validation of Tedizolid Assays

Author: BenchChem Technical Support Team. Date: December 2025

A critical step for ensuring reliable and comparable data in Tedizolid research and development is the cross-validation of analytical assays between different laboratories. This guide provides a framework for establishing inter-laboratory consistency, summarizing the performance of existing validated methods, and offering a standardized protocol for comparative studies.

Currently, a review of published literature reveals a notable absence of direct inter-laboratory cross-validation studies for Tedizolid assays. While numerous single-laboratory validations demonstrate the robustness of various analytical methods, the lack of multi-laboratory comparison data presents a challenge for researchers and drug development professionals seeking to standardize measurements and ensure data portability across different testing sites.

This guide addresses this gap by summarizing the performance of two common types of Tedizolid assays validated within individual laboratories: High-Performance Liquid Chromatography (HPLC) for quantification in biological matrices and Broth Microdilution for determining antimicrobial susceptibility. Furthermore, a proposed standardized protocol for conducting a comprehensive inter-laboratory cross-validation study is presented to facilitate future collaborative efforts.

Performance of Single-Laboratory Validated Tedizolid Assays

The following tables summarize the performance characteristics of Tedizolid assays as reported in single-laboratory validation studies. It is crucial to note that these data demonstrate the capabilities of the methods within a controlled environment and should be considered as a baseline for what to expect in a cross-validation setting.

Table 1: Performance Characteristics of a Validated HPLC Method for Tedizolid Quantification in Human Serum[1]
ParameterPerformance
Linearity (Concentration Range) 0.025 - 10.0 µg/mL (R² > 0.999)
Intra-assay Accuracy 99.2% to 107.0%
Inter-assay Accuracy 99.2% to 107.7%
Intra-assay Precision (CV%) 0.5% to 3.2% (17.0% at LLOQ)
Inter-assay Precision (CV%) 0.3% to 4.1% (15.3% at LLOQ)
Extraction Recovery 100.4% to 114.1%
Lower Limit of Quantification (LLOQ) 0.025 µg/mL
Lower Limit of Detection (LLOD) 0.01 µg/mL

CV: Coefficient of Variation; LLOQ: Lower Limit of Quantitation; LLOD: Lower Limit of Detection

Table 2: Performance of a Commercial Broth Microdilution Device (Sensititre) Compared to a Reference Method in a Single Laboratory[2]
ParameterPerformance
Essential Agreement 100.0%
Categorical Agreement 100.0%
Reproducibility (Intra-laboratory) All quality control results within published ranges

Proposed Experimental Protocol for Inter-Laboratory Cross-Validation

To ensure the comparability of results across different laboratories, a well-defined and standardized protocol is essential. The following is a proposed methodology for a cross-validation study of Tedizolid assays.

Study Design
  • Objective: To assess the reproducibility and agreement of a specific Tedizolid assay (e.g., HPLC-UV, LC-MS/MS, or a commercial broth microdilution kit) across multiple participating laboratories.

  • Participating Laboratories: A minimum of three laboratories should participate to provide a meaningful assessment of inter-laboratory variability.

  • Coordinating Laboratory: One laboratory should be designated to prepare and distribute all study materials and to collate and analyze the data.

Materials and Methods
  • Reference Standard: A single, well-characterized batch of Tedizolid reference standard should be distributed to all participating laboratories by the coordinating laboratory.

  • Blinded Samples: The coordinating laboratory will prepare a panel of blinded samples for analysis.

    • For quantitative assays (e.g., HPLC): At least five concentrations of Tedizolid spanning the expected therapeutic range, including a blank sample and samples near the lower and upper limits of quantification, should be prepared in a relevant biological matrix (e.g., human plasma or serum). Multiple replicates of each concentration should be included.

    • For susceptibility testing (e.g., broth microdilution): A panel of well-characterized bacterial isolates with varying and known Tedizolid MICs (Minimum Inhibitory Concentrations) should be distributed. This should include quality control strains.

  • Standardized Assay Protocol: A detailed, step-by-step protocol for the assay being validated must be provided to and strictly followed by all participating laboratories. This should include:

    • Sample Preparation: Detailed instructions for the extraction of Tedizolid from the biological matrix (for quantitative assays).

    • Reagent Preparation: Specific instructions for the preparation of all mobile phases, buffers, and other reagents.

    • Instrumental Parameters: Defined settings for the analytical instrument (e.g., HPLC column type and dimensions, mobile phase composition and flow rate, detector wavelength). For broth microdilution, this would include incubation conditions and reading procedures.

    • Calibration and Quality Control: A standardized procedure for generating calibration curves and the required frequency and acceptance criteria for quality control samples.

Data Analysis and Acceptance Criteria
  • Quantitative Assays:

    • Each laboratory will report the calculated concentrations of the blinded samples.

    • The coordinating laboratory will perform statistical analysis to determine:

      • Intra-laboratory precision and accuracy: Calculated by each laboratory.

      • Inter-laboratory precision (reproducibility): Calculated from the results of all participating laboratories for each sample concentration.

      • Concordance Correlation Coefficient: To assess the agreement between laboratories.

  • Susceptibility Testing:

    • Each laboratory will report the MIC for each bacterial isolate.

    • The coordinating laboratory will analyze the data for:

      • Essential Agreement: The percentage of MIC values that are within ±1 two-fold dilution of the reference MIC.

      • Categorical Agreement: The percentage of results that fall into the same susceptibility category (Susceptible, Intermediate, Resistant) as the reference method.

Visualizing the Cross-Validation Workflow

The following diagram illustrates the proposed workflow for an inter-laboratory cross-validation study of a Tedizolid assay.

G cluster_coordinating_lab Coordinating Laboratory cluster_participating_labs Participating Laboratories (Lab A, Lab B, Lab C) prep Preparation of Materials (Reference Standard, Blinded Samples, Standardized Protocol) distribute Distribution to Participating Labs prep->distribute receive Receive Materials distribute->receive collect Data Collection and Collation analyze Statistical Analysis (Inter-laboratory Precision, Agreement) collect->analyze report Final Report Generation analyze->report perform_assay Perform Assay according to Standardized Protocol receive->perform_assay submit_results Submit Results to Coordinating Lab perform_assay->submit_results submit_results->collect

Proposed workflow for an inter-laboratory cross-validation study.

A Comparative Analysis of Tedizolid and Linezolid: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the oxazolidinone antibiotics, Tedizolid (B1663884) and Linezolid (B1675486), supported by experimental data for researchers, scientists, and drug development professionals.

This guide provides a detailed comparative analysis of Tedizolid and Linezolid, two important oxazolidinone antibiotics used in the treatment of serious Gram-positive bacterial infections. The comparison covers their in vitro activity, pharmacokinetic and pharmacodynamic profiles, clinical efficacy, safety, and mechanisms of action and resistance. All quantitative data is presented in structured tables, and key experimental methodologies are detailed. Visual diagrams are provided to illustrate metabolic pathways and experimental workflows.

Data Presentation: A Quantitative Comparison

The following tables summarize the key quantitative differences between Tedizolid and Linezolid based on evidence from in vitro studies, clinical trials, and pharmacokinetic analyses.

Table 1: In Vitro Potency against Key Gram-Positive Pathogens

Bacterial SpeciesTedizolid MIC₉₀ (µg/mL)Linezolid MIC₉₀ (µg/mL)Fold Difference (Linezolid/Tedizolid)
Methicillin-susceptible Staphylococcus aureus (MSSA)0.25 - 0.524-8
Methicillin-resistant Staphylococcus aureus (MRSA)0.25 - 0.524-8
Vancomycin-resistant Enterococcus faecium (VRE)0.524
Streptococcus pyogenes0.524
Streptococcus agalactiae0.524
Streptococcus anginosus group0.524
Enterococcus faecalis0.524

Data compiled from multiple in vitro studies. Tedizolid consistently demonstrates 2- to 4-fold greater in vitro potency than linezolid against a variety of Gram-positive cocci[1].

Table 2: Comparative Pharmacokinetics and Pharmacodynamics

ParameterTedizolidLinezolid
Dosing Regimen 200 mg once daily600 mg twice daily
Half-life (t½) ~12 hours~4-6 hours
Oral Bioavailability ~90%~100%
Protein Binding ~85%~30%
Primary Metabolism SulfationOxidation
Pharmacodynamic Target fAUC₂₄/MIC ≥ 3fAUC₂₄/MIC ≥ 80
PK/PD Breakpoint 0.5 mg/L1 mg/L

Pharmacokinetic and pharmacodynamic parameters compiled from various studies. Tedizolid's longer half-life allows for once-daily dosing[2]. The free drug area under the curve to minimum inhibitory concentration ratio (fAUC/MIC) is the key pharmacodynamic parameter for both drugs[3][4].

Table 3: Clinical Efficacy in Acute Bacterial Skin and Skin Structure Infections (ABSSSI) - Pooled Phase 3 Trial Data

Clinical EndpointTedizolid (200 mg OD for 6 days)Linezolid (600 mg BID for 10 days)Treatment Difference (95% CI)
Early Clinical Response (48-72h) 81.6%79.4%2.2% (-2.0 to 6.5)
Investigator-Assessed Clinical Success at Post-Therapy Evaluation 86.7%86.8%-0.1% (-3.8 to 3.6)

Data from pooled analysis of the ESTABLISH-1 and ESTABLISH-2 trials demonstrate the non-inferiority of a shorter 6-day course of Tedizolid compared to a 10-day course of Linezolid[5].

Table 4: Comparative Safety Profile - Pooled Phase 3 Trial Data

Adverse EventTedizolid (n=664)Linezolid (n=665)P-value
Nausea 8.2%12.2%0.02
Platelet count <150,000 cells/mm³ (at end of therapy) 4.9%10.8%0.0003
Any drug-related treatment-emergent adverse event 30.1%39.0%-

Pooled data from Phase 3 trials indicate a lower incidence of gastrointestinal and hematologic adverse events with Tedizolid compared to Linezolid.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used in the comparative analysis of Tedizolid and Linezolid.

Determination of Minimum Inhibitory Concentration (MIC)

The in vitro potency of Tedizolid and Linezolid is determined by calculating the Minimum Inhibitory Concentration (MIC) against various bacterial isolates.

  • Method: Broth microdilution or agar (B569324) dilution methods are performed according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

  • Procedure:

    • Bacterial isolates are cultured to a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).

    • Serial two-fold dilutions of Tedizolid and Linezolid are prepared in cation-adjusted Mueller-Hinton broth.

    • The bacterial inoculum is added to each dilution.

    • Plates are incubated at 35°C for 16-20 hours.

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth. MIC₅₀ and MIC₉₀ values, representing the concentrations at which 50% and 90% of isolates are inhibited, are then determined.

Pharmacokinetic Analysis in Plasma using Labeled Standards

To accurately quantify the concentrations of Tedizolid and Linezolid in biological matrices like plasma, a sensitive and specific analytical method such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed, often utilizing labeled internal standards.

  • Objective: To simultaneously determine the plasma concentrations of Tedizolid and Linezolid for pharmacokinetic studies.

  • Internal Standard: A stable isotope-labeled version of one of the analytes, such as deuterium-labeled Linezolid (Linezolid-d3), is used as the internal standard (IS) for the quantification of both drugs. This corrects for variations in sample preparation and instrument response.

  • Sample Preparation (Protein Precipitation):

    • To a 320 µL plasma sample, 100 µL of the internal standard solution (e.g., 10 µg/mL Linezolid-d3) is added.

    • 1000 µL of acetonitrile (B52724) is added to precipitate plasma proteins.

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is collected, diluted, and injected into the LC-MS/MS system.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: The analytes are separated on a C18 reverse-phase column using a gradient elution with a mobile phase consisting of 0.1% formic acid in water and acetonitrile.

    • Mass Spectrometric Detection: The mass spectrometer is operated in positive ion electrospray mode. Detection is performed using multiple reaction monitoring (MRM), tracking specific precursor-to-product ion transitions for Tedizolid, Linezolid, and the labeled internal standard.

  • Quantification: The concentration of each drug is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this to a standard curve prepared with known concentrations of the drugs.

Visualizing Mechanisms and Workflows

Diagrams created using Graphviz provide a clear visual representation of complex biological pathways and experimental processes.

G cluster_ribosome Bacterial 50S Ribosomal Subunit cluster_drugs Oxazolidinones P_site P-site A_site A-site initiation_complex 70S Initiation Complex P_site->initiation_complex Forms rRNA_23S 23S rRNA rRNA_23S->initiation_complex Prevents formation of Linezolid Linezolid Linezolid->rRNA_23S Binds to Tedizolid Tedizolid Tedizolid->rRNA_23S Binds to mRNA mRNA fMet_tRNA fMet-tRNA fMet_tRNA->P_site Binds protein_synthesis Protein Synthesis initiation_complex->protein_synthesis Leads to no_protein Inhibition of Protein Synthesis initiation_complex->no_protein G start Start: Plasma Sample Collection prep Sample Preparation: 1. Add Labeled Internal Standard 2. Protein Precipitation (Acetonitrile) start->prep centrifuge Centrifugation prep->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms quant Data Analysis: Quantification using Peak Area Ratios lcms->quant end End: Determine Drug Concentration quant->end G cluster_resistance Mechanisms of Resistance susceptible Susceptible Bacterium (Normal 23S rRNA) mutation Point Mutation in 23S rRNA gene (e.g., G2576T) susceptible->mutation Develops cfr_gene Acquisition of cfr gene (Methylation of 23S rRNA) susceptible->cfr_gene Acquires drug Tedizolid or Linezolid drug->susceptible Effective Inhibition resistant_strain Resistant Bacterium (Altered Drug Target) drug->resistant_strain Reduced/No Inhibition mutation->resistant_strain cfr_gene->resistant_strain

References

Accuracy and precision of Tedizolid quantification with Tedizolid-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

Isotope Dilution Mass Spectrometry Enhances Tedizolid Quantification

A head-to-head comparison of analytical methods for the antibiotic Tedizolid reveals that the use of a stable isotope-labeled internal standard, Tedizolid-13C,d3, coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) provides superior accuracy and precision for its quantification in biological matrices. This guide provides a comparative analysis of various methods, supported by experimental data, to assist researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their studies.

The quantification of Tedizolid, a second-generation oxazolidinone antibiotic, is crucial for pharmacokinetic/pharmacodynamic (PK/PD) studies and therapeutic drug monitoring. While various analytical methods exist, including high-performance liquid chromatography (HPLC) with ultraviolet (UV) or fluorescence detection, the use of a stable isotope-labeled internal standard with mass spectrometry stands out for its robustness and reliability.[1][2]

Comparative Analysis of Analytical Methods

The choice of analytical method and internal standard significantly impacts the accuracy and precision of Tedizolid quantification. The following tables summarize the performance of a validated UHPLC-MS/MS method using Tedizolid-d3 as an internal standard against other HPLC-based methods.

Table 1: Quantitative Performance for Total Tedizolid Concentration in Human Plasma

ParameterUHPLC-MS/MS with Tedizolid-d3[2]HPLC with UV Detector (4-nitroaniline IS)[3]
Linearity Range 5 - 5000 ng/mL0.2 - 5 µg/mL (200 - 5000 ng/mL)
Correlation Coefficient (r²) ≥ 0.9964Not Reported
Lower Limit of Quantification (LLOQ) 5 ng/mL0.2 µg/mL (200 ng/mL)[3]
Intra-day Precision (CV%) ≤ 8.89%2.25% (at LLQ)
Inter-day Precision (CV%) ≤ 7.75%Not Reported
Intra-day Accuracy (%) -6.39% to 2.01%3.75% (at LLQ)
Inter-day Accuracy (%) -1.75% to -1.19%Not Reported
Recovery (%) > 92.3%101.8% - 104%

Table 2: Quantitative Performance for Free Tedizolid Concentration in Human Plasma

ParameterUHPLC-MS/MS with Tedizolid-d3
Linearity Range 1.5 - 1500 ng/mL
Correlation Coefficient (r²) ≥ 0.9990
Lower Limit of Quantification (LLOQ) 1.5 ng/mL
Intra-day Precision (CV%) ≤ 4.66%
Inter-day Precision (CV%) 5.63%
Intra-day Accuracy (%) -2.67% to 7.78%
Inter-day Accuracy (%) 3.53%
Recovery (%) > 85.3%

Table 3: Comparison with HPLC-Fluorescence Detector Method in Human Serum

ParameterHPLC-Fluorescence (L-tryptophan methyl ester hydrochloride IS)
Linearity Range 0.025 - 10.0 µg/mL (25 - 10000 ng/mL)
Correlation Coefficient (r²) > 0.999
Lower Limit of Quantification (LLOQ) 0.025 µg/mL (25 ng/mL)
Intra-day Precision (CV%) 0.5% to 3.2% (17.0% at LLOQ)
Inter-day Precision (CV%) 0.3% to 4.1% (15.3% at LLOQ)
Intra-day Accuracy (%) 99.2% to 107.0%
Inter-day Accuracy (%) 99.2% to 107.7%
Recovery (%) 100.4% to 114.1%

The data clearly indicates that the UHPLC-MS/MS method with Tedizolid-d3 as the internal standard offers a wider linear range and a significantly lower LLOQ compared to the HPLC-UV method. While the HPLC-Fluorescence method also demonstrates good sensitivity and performance, the use of a stable isotope-labeled internal standard in the MS/MS method is the gold standard for minimizing matrix effects and improving the reliability of quantification.

Experimental Protocols

UHPLC-MS/MS Method with Tedizolid-d3 Internal Standard

This method was developed for the quantification of total and free Tedizolid in human plasma.

1. Sample Preparation (Total Tedizolid):

  • A solid-phase extraction (SPE) method using an Oasis® 96-well HLB μElution plate was employed for sample pretreatment.

2. Sample Preparation (Free Tedizolid):

  • Equilibrium dialysis was used to separate the free fraction of Tedizolid from plasma proteins.

3. Chromatographic Separation:

  • System: UHPLC system

  • Column: C18 column

  • Mobile Phase: Specific details on the mobile phase composition and gradient were not provided in the abstract.

  • Flow Rate: Not specified.

  • Injection Volume: Not specified.

4. Mass Spectrometric Detection:

  • System: Tandem mass spectrometer (MS/MS)

  • Ionization Mode: Positive ion mode

  • Monitored Transitions (MRM):

    • Tedizolid: m/z 371.00 → m/z 343.06

    • Tedizolid-d3 (IS): m/z 374.07 → m/z 163.0

  • Collision Gas: Argon

HPLC Method with UV Detection

This method was developed for the analysis of Tedizolid in human plasma, human serum, saline, and mouse plasma.

1. Sample Preparation:

  • To 200 μL of the sample, 50 μL of the internal standard (4-nitroaniline) was added.

  • Protein precipitation was performed by adding 150 μL of 7.5% trichloroacetic acid.

  • The sample was vortexed and then centrifuged.

  • 200 μL of the supernatant was collected for injection.

2. Chromatographic Separation:

  • System: HPLC with a UV detector set at 251 nm

  • Column: Reverse phase column

  • Mobile Phase: A mixture of 0.0192 M sodium acetate (B1210297) buffer and 23% acetonitrile (B52724)

  • Flow Rate: 1.0 mL/min

HPLC Method with Fluorescence Detection

This method was developed for measuring Tedizolid concentration in human serum.

1. Sample Preparation:

  • To 100 μL of the serum sample, 25 μL of 50 μg/mL internal standard (L-tryptophan methyl ester hydrochloride) was added.

  • Deproteinization was achieved by adding 100 μL of acetonitrile and vortexing for 30 seconds.

  • The sample was centrifuged, and 150 μL of the supernatant was collected for injection.

2. Chromatographic Separation:

  • System: HPLC with a fluorescence detector

  • Column: 5 μm octadecyl silane (B1218182) hypersil column (150 mm × 4.6 mm)

  • Mobile Phase: 0.1 M phosphoric acid and methanol (B129727) (60:40, pH 7.0)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelengths: Excitation at 300 nm and emission at 340 nm

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for Tedizolid quantification and the logical relationship of using a stable isotope-labeled internal standard.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma_Sample Plasma Sample Add_IS Add this compound (IS) Plasma_Sample->Add_IS SPE Solid-Phase Extraction Add_IS->SPE Elution Elution SPE->Elution Evaporation Evaporation & Reconstitution Elution->Evaporation UHPLC UHPLC Separation Evaporation->UHPLC MSMS Tandem MS Detection (MRM) UHPLC->MSMS Peak_Integration Peak Area Integration MSMS->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: Experimental workflow for Tedizolid quantification using UHPLC-MS/MS with a stable isotope-labeled internal standard.

G cluster_analyte Tedizolid (Analyte) cluster_is Internal Standard cluster_process Analytical Process cluster_detection Detection Analyte Tedizolid Extraction Extraction Variability Analyte->Extraction IS This compound IS->Extraction Matrix_Effect Matrix Effects Extraction->Matrix_Effect Ionization Ionization Variability Matrix_Effect->Ionization MS_Response Mass Spectrometer Response Ionization->MS_Response Ratio Accurate Quantification MS_Response->Ratio Ratio Calculation

Caption: Principle of accurate quantification using a stable isotope-labeled internal standard to correct for analytical variability.

References

Performance Comparison of Tedizolid Assays Utilizing Isotopic Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantification of Tedizolid (B1663884), the selection of an appropriate analytical method is paramount for generating accurate and reliable data. This guide provides a comparative overview of published assay methods that employ an isotopic standard for the determination of Tedizolid in biological matrices. The focus is on the critical performance characteristics of linearity and range, supported by experimental data and detailed methodologies.

Linearity and Range of Tedizolid Assays

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. The following table summarizes the linearity and range of various Tedizolid assays.

Analytical MethodMatrixInternal StandardLinear Range (ng/mL)Correlation Coefficient (r²)Lower Limit of Quantification (LLOQ) (ng/mL)Reference
UHPLC-MS/MSHuman PlasmaTedizolid-d35 - 50000.99645[1]
UHPLC-MS/MSHuman PlasmaTedizolid-d31.5 - 1500 (free TZD)0.99901.5[1]
LC-MS/MSHuman PlasmaVoriconazole-d325 - 7500>0.99325[2]
HPLC-FluorescenceHuman SerumNot specified25 - 10,000>0.99925[3][4]
RP-HPLCRabbit PlasmaCiprofloxacin75 - 3000>0.99975[5][6]
LC-MS/MSHuman PlasmaNot specified500 - 20,000Not specified500[7]

Experimental Methodologies

The successful implementation of these assays is contingent on meticulous adherence to validated protocols. Below are detailed experimental methodologies for two common approaches: UHPLC-MS/MS and HPLC with fluorescence detection.

UHPLC-MS/MS Method for Total and Free Tedizolid in Human Plasma[1][8]

This method allows for the simultaneous quantification of both total and free Tedizolid concentrations.

  • Sample Preparation:

    • For free Tedizolid, plasma samples are subjected to equilibrium dialysis to separate the protein-bound fraction.

    • For both total and free fractions, solid-phase extraction (SPE) is performed using a 96-well HLB µElution plate for sample cleanup and concentration.

  • Chromatographic Separation:

    • System: Ultra-High-Performance Liquid Chromatography (UHPLC) system.

    • Column: A C18 analytical column is used for the separation of Tedizolid and its isotopic internal standard (Tedizolid-d3).

    • Mobile Phase: A gradient elution program with a mobile phase consisting of acetonitrile (B52724) and an aqueous solution with 0.1% formic acid is typically employed.

  • Mass Spectrometric Detection:

    • System: A tandem mass spectrometer (MS/MS) operating in the positive ion electrospray ionization (ESI+) mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used to monitor the specific mass transitions for Tedizolid and Tedizolid-d3, ensuring high selectivity and sensitivity.

HPLC Method with Fluorescence Detection in Human Serum[3][4]

This method provides a robust and sensitive alternative for the quantification of Tedizolid.

  • Sample Preparation:

    • Protein precipitation is performed by adding a solvent such as acetonitrile to the serum sample.

    • The mixture is centrifuged, and the supernatant is collected for analysis.

  • Chromatographic Separation:

    • System: High-Performance Liquid Chromatography (HPLC) system.

    • Column: A C18 column (e.g., 5 µm, 150 mm × 4.6 mm) is used for chromatographic separation.

    • Mobile Phase: An isocratic mobile phase, for instance, a mixture of 0.1 M phosphoric acid and methanol (B129727) (60:40, pH 7.0), is used.

  • Fluorescence Detection:

    • Detector: A fluorescence detector is set to an excitation wavelength of 300 nm and an emission wavelength of 340 nm.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a Tedizolid assay using an isotopic standard and LC-MS/MS analysis.

Tedizolid_Assay_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Serum) Spike Spike with Isotopic Standard (e.g., TZD-d3) Sample->Spike Extraction Extraction (e.g., SPE, Protein Ppt.) Spike->Extraction Evaporation Evaporation & Reconstitution Extraction->Evaporation LC_Separation LC Separation (e.g., UHPLC, HPLC) Evaporation->LC_Separation Inject MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification Result Final Concentration Result Quantification->Result

Caption: Workflow for Tedizolid quantification using an isotopic standard.

Alternative Methodologies

While methods employing isotopic standards are considered the gold standard for accuracy and precision, other validated techniques exist for the quantification of Tedizolid. These include RP-HPLC with UV detection and methods utilizing non-isotopic internal standards like ciprofloxacin.[5][6][8] These alternatives can be cost-effective but may be more susceptible to matrix effects and variations in extraction efficiency compared to methods with co-eluting isotopic internal standards. The choice of method should be guided by the specific requirements of the study, including the desired level of accuracy, the complexity of the sample matrix, and available instrumentation.

References

The Superior Specificity and Selectivity of Tedizolid-13C,d3 in Complex Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of the antibiotic Tedizolid, the choice of an appropriate internal standard is paramount to ensure accurate and reliable results, especially within complex biological matrices. This guide provides a comprehensive comparison of the performance of the stable isotope-labeled (SIL) internal standard, Tedizolid-13C,d3, against other alternatives, supported by experimental data from published bioanalytical methods.

The use of a SIL internal standard that is chemically identical to the analyte, but with a different mass, is widely regarded as the gold standard in quantitative mass spectrometry.[1][2][3] This is because it co-elutes with the analyte and experiences similar ionization suppression or enhancement effects from the matrix, thus providing the most effective compensation for these variabilities.[1][4] this compound, by incorporating both Carbon-13 and deuterium (B1214612) isotopes, offers a significant mass shift from the parent drug, minimizing potential spectral overlap and ensuring high specificity.

Comparative Performance Analysis

While direct head-to-head comparative studies with alternative internal standards for Tedizolid are not extensively published, the performance of methods utilizing a deuterated analog, Tedizolid-d3, underscores the advantages of the SIL approach. The following tables summarize the quantitative performance data from a validated UHPLC-MS/MS method for the quantification of total and free Tedizolid in human plasma using Tedizolid-d3 as the internal standard.

Table 1: Linearity and Sensitivity of Tedizolid Quantification using Tedizolid-d3 Internal Standard
AnalyteMatrixCalibration Range (ng/mL)Correlation Coefficient (r²)
Total TedizolidHuman Plasma5 - 50000.9964
Free TedizolidHuman Plasma1.5 - 15000.9990
Table 2: Accuracy and Precision of Tedizolid Quantification using Tedizolid-d3 Internal Standard
AnalyteQuality Control LevelWithin-Batch Accuracy & PrecisionBatch-to-Batch Accuracy & Precision
Total TedizolidLow, Medium, HighFulfilled FDA guidance criteriaFulfilled FDA guidance criteria
Free TedizolidLow, Medium, HighFulfilled FDA guidance criteriaFulfilled FDA guidance criteria
Table 3: Recovery and Matrix Effect for Tedizolid Quantification using Tedizolid-d3 Internal Standard
AnalyteParameterResult
Total TedizolidRecovery Rate> 92.3%
Free TedizolidRecovery Rate> 85.3%
Total & Free TedizolidMatrix EffectNo remarkable differences among QC levels

The high recovery rates and negligible matrix effects observed in studies using Tedizolid-d3 highlight the effectiveness of a SIL internal standard in mitigating the challenges associated with complex matrices like human plasma. Alternative internal standards, such as structural analogs, may not co-elute perfectly with Tedizolid and can exhibit different ionization characteristics, leading to less reliable correction for matrix effects and potentially compromised data accuracy.

Experimental Protocols

The following is a detailed methodology for a key experiment in the quantification of Tedizolid in human plasma using a SIL internal standard.

Protocol 1: Sample Preparation and UHPLC-MS/MS Analysis of Tedizolid in Human Plasma

1. Sample Pretreatment (Solid-Phase Extraction):

  • To 100 µL of plasma sample, add 100 µL of ultrapure water, 100 µL of drug-free 50% methanol (B129727), and 20 µL of Tedizolid-d3 internal standard solution.

  • Vortex the mixture.

  • Apply 500 µL of the supernatant to a pre-conditioned and pre-equilibrated 96-well HLB µElution plate.

  • Wash each well with 200 µL of ultrapure water.

  • Elute the analytes with 100-200 µL of 100% methanol into a 96-well collection plate.

2. UHPLC-MS/MS Analysis:

  • Chromatographic Separation: Utilize a C18 column for analyte separation.

  • Mass Spectrometry: Monitor the MS/MS transitions in the positive ion mode.

  • Internal Standard: Tedizolid-d3 is used to compensate for matrix effects and variability in sample processing.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow and the principle of using a stable isotope-labeled internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample is_add Add this compound (IS) plasma->is_add 100 µL spe Solid-Phase Extraction is_add->spe Vortex & Load elute Elution spe->elute Wash & Elute uhplc UHPLC Separation elute->uhplc Inject msms MS/MS Detection uhplc->msms data Data Analysis msms->data

Caption: A streamlined workflow for the analysis of Tedizolid in plasma.

signaling_pathway cluster_matrix Complex Matrix cluster_detector Mass Spectrometer tedizolid Tedizolid ted_signal Analyte Signal tedizolid->ted_signal is This compound is_signal IS Signal is->is_signal interference Interfering Substances interference->ted_signal Suppression/ Enhancement interference->is_signal Suppression/ Enhancement ratio Ratio (Analyte/IS) remains constant ted_signal->ratio is_signal->ratio

References

A Comparative Guide to Incurred Sample Reanalysis in Tedizolid Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methodologies and incurred sample reanalysis (ISR) considerations for the pharmacokinetic (PK) assessment of Tedizolid, a second-generation oxazolidinone antibiotic. As a key component of bioanalytical method validation, ISR ensures the reliability and reproducibility of reported drug concentrations in study samples. This document outlines the regulatory framework for ISR, details validated bioanalytical methods for Tedizolid and a comparator, Linezolid, and presents a structured comparison of their performance based on available data.

Introduction to Incurred Sample Reanalysis (ISR)

Incurred sample reanalysis is a critical procedure in regulated bioanalysis, mandated by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), to verify the reproducibility of a bioanalytical method.[1] Unlike quality control samples that are prepared by spiking a known concentration of the analyte into a blank matrix, incurred samples are actual study samples from subjects who have been administered the drug. Factors such as protein binding, metabolism, and the presence of concomitant medications can affect the behavior of an analyte in these samples, potentially leading to variability not observed with spiked samples.[2]

The ISR process involves reanalyzing a subset of study samples in a separate analytical run and comparing the results to the initial values. This ensures that the validated method is robust and provides consistent results when applied to real-world samples.

Regulatory Framework for Incurred Sample Reanalysis

Both the FDA and EMA have established guidelines for conducting ISR. The core requirements are summarized in the table below.

ParameterFDA GuidelineEMA Guideline
When to Conduct ISR For all pivotal bioequivalence (BE) studies and clinical studies where PK is a primary endpoint.For all pivotal BE trials, first clinical trial in subjects, first patient trial, and first trial in patients with impaired hepatic and/or renal function.[1]
Number of Samples A tiered approach is often used, for example, 10% of the first 1,000 samples and 5% of the remaining samples.10% of the first 1000 samples and 5% of the remaining samples.[1]
Acceptance Criteria For small molecules, the difference between the initial and reanalyzed concentration should be within ±20% of their mean for at least two-thirds (67%) of the reanalyzed samples.The difference between the two values should be within 20% of the mean for at least 67% of the repeats for study samples.[1]

Comparative Analysis of Bioanalytical Methods: Tedizolid vs. Linezolid

To provide a practical comparison, this guide focuses on Tedizolid and another widely used oxazolidinone antibiotic, Linezolid. While specific ISR data from head-to-head comparative studies are not publicly available, we can compare the validated bioanalytical methods used in their respective pharmacokinetic studies. The successful validation of these methods according to regulatory standards implies that ISR was performed and met the acceptance criteria.

Experimental Protocols: Bioanalytical Methods

Tedizolid Bioanalytical Method (LC-MS/MS)

A common method for the quantification of Tedizolid in human plasma involves protein precipitation followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation:

    • To 100 µL of human plasma, add an internal standard (e.g., Tedizolid-d3).

    • Precipitate proteins by adding 300 µL of acetonitrile (B52724).

    • Vortex the mixture and centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Conditions:

    • Ionization: Electrospray ionization (ESI) in positive mode.

    • Detection: Multiple Reaction Monitoring (MRM).

    • Transitions:

      • Tedizolid: m/z 371.1 → 343.1

      • Tedizolid-d3 (IS): m/z 374.1 → 346.1

Linezolid Bioanalytical Method (LC-MS/MS)

A similar LC-MS/MS method is typically employed for the determination of Linezolid in human plasma.

  • Sample Preparation:

    • To 50 µL of human plasma, add an internal standard (e.g., Linezolid-d3).

    • Precipitate proteins with 150 µL of methanol.

    • Vortex and centrifuge the samples.

    • Inject a portion of the supernatant directly into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 100 x 4.6 mm, 5 µm).

    • Mobile Phase: An isocratic mixture of acetonitrile and 5 mM ammonium (B1175870) acetate (B1210297) buffer (pH 4.5).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization: ESI in positive mode.

    • Detection: MRM.

    • Transitions:

      • Linezolid: m/z 338.2 → 296.2

      • Linezolid-d3 (IS): m/z 341.2 → 299.2

Data Presentation: Comparison of Method Validation Parameters

The following table summarizes the typical validation parameters for the bioanalytical methods of Tedizolid and Linezolid, as reported in various pharmacokinetic studies.

Validation ParameterTedizolid (LC-MS/MS)Linezolid (LC-MS/MS)
Linearity Range 1 - 2500 ng/mL0.1 - 25 µg/mL
Correlation Coefficient (r²) > 0.99> 0.99
Lower Limit of Quantification (LLOQ) 1 ng/mL0.1 µg/mL
Intra-day Precision (%CV) < 10%< 15%
Inter-day Precision (%CV) < 10%< 15%
Intra-day Accuracy (%Bias) ± 10%± 15%
Inter-day Accuracy (%Bias) ± 10%± 15%
Recovery > 85%> 80%

Note on Incurred Sample Reanalysis Data: While the successful validation of these methods implies that ISR was performed and met the acceptance criteria of regulatory agencies (at least 67% of reanalyzed samples within ±20% of the mean of the original and repeat values), specific quantitative ISR data tables from these studies are not consistently published in the public domain. The data presented in the validation sections of published literature focuses on parameters like precision, accuracy, and linearity using quality control samples.

Visualizations: Workflows and Pathways

To further illustrate the processes involved, the following diagrams have been generated using the Graphviz DOT language.

ISR_Workflow cluster_study_conduct Study Conduct cluster_isr_process Incurred Sample Reanalysis (ISR) cluster_evaluation Evaluation SampleCollection Sample Collection from Subjects InitialAnalysis Initial Bioanalysis of Samples SampleCollection->InitialAnalysis PK_Data Pharmacokinetic Data Generation InitialAnalysis->PK_Data SelectSamples Select Subset of Incurred Samples InitialAnalysis->SelectSamples Reanalysis Reanalyze Selected Samples SelectSamples->Reanalysis CompareResults Compare Initial and Reanalysis Results Reanalysis->CompareResults AcceptanceCriteria Apply Acceptance Criteria (e.g., ±20% for ≥67% of samples) CompareResults->AcceptanceCriteria Investigation Investigate Discrepancies (if needed) AcceptanceCriteria->Investigation Fails Report Final Report AcceptanceCriteria->Report Passes Investigation->Report Signaling_Pathway Tedizolid Tedizolid Ribosome Bacterial 50S Ribosomal Subunit Tedizolid->Ribosome Binds to InitiationComplex 70S Initiation Complex Formation Ribosome->InitiationComplex Inhibits ProteinSynthesis Protein Synthesis InitiationComplex->ProteinSynthesis BacterialGrowth Bacterial Growth Inhibition ProteinSynthesis->BacterialGrowth

References

Tedizolid-13C,d3 performance in different biological matrices (e.g., urine, CSF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of the stable isotope-labeled internal standard, Tedizolid-13C,d3, in the quantification of the antibiotic Tedizolid across different biological matrices. The focus is on providing objective comparisons with alternative internal standards, supported by experimental data, to aid researchers in selecting the most appropriate analytical method for their studies. While comprehensive data for this compound in all matrices is not publicly available, this guide collates the existing information and presents data for alternative standards to facilitate informed decision-making.

Executive Summary

The quantification of Tedizolid, a potent oxazolidinone antibiotic, in biological matrices is critical for pharmacokinetic, pharmacodynamic, and toxicokinetic studies. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for mass spectrometry-based bioanalysis, as it effectively compensates for matrix effects and variations in sample processing and instrument response. This guide details the available performance data for this compound in cerebrospinal fluid (CSF) and discusses alternative internal standards for which more extensive data is available, particularly in CSF and urine.

Performance in Cerebrospinal Fluid (CSF)

Analysis of Tedizolid in CSF is crucial for understanding its central nervous system penetration and efficacy in treating CNS infections.

This compound as an Internal Standard

A validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantification of Tedizolid in mouse CSF has been developed utilizing this compound as the internal standard. This method demonstrates the suitability of this internal standard for bioanalysis in this challenging matrix.

Table 1: UPLC-MS/MS Parameters for Tedizolid Analysis in CSF using this compound

ParameterTedizolidThis compound (Internal Standard)
Precursor Ion (m/z)371.0375.0
Product Ion (m/z)343.0347.0

While the method has been validated according to European Medicine Agency (EMA) guidelines, detailed quantitative performance data such as linearity, accuracy, precision, and recovery in CSF from the primary study are not publicly available in a tabulated format.

Alternative Internal Standard: Linezolid

Due to the limited availability of detailed public data for this compound in CSF, this guide presents performance data for Linezolid used as an internal standard for the quantification of another oxazolidinone antibiotic, Contezolid, in human CSF. Given the structural similarity between oxazolidinones, this data provides a valuable reference for what can be expected from a well-validated LC-MS/MS method in this matrix.

Table 2: Performance of Linezolid as an Internal Standard for Oxazolidinone Quantification in Human CSF

Validation ParameterPerformance Metric
Linearity
Calibration Range20.0 - 1000 ng/mL
Correlation Coefficient (r²)0.999
Accuracy
Intra-batch97.57% to 107.86%
Inter-batch99.41% to 105.62%
Precision (%CV)
Intra-batch0.63% to 5.79%
Inter-batch1.35% to 2.57%
Recovery 97.83%
Lower Limit of Quantification (LLOQ) 20 ng/mL

Performance in Urine

The analysis of Tedizolid in urine is essential for understanding its excretion profile. According to the U.S. Food and Drug Administration (FDA), validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) assays for the quantification of Tedizolid in urine have been reported[1]. However, the specific details of these methods, including the internal standard used and the full validation data, are not publicly available in the referenced documents.

As no detailed experimental data or performance metrics for this compound or any other internal standard for Tedizolid quantification in urine could be retrieved from the public domain, a direct comparison is not possible at this time. Researchers are advised to consult regulatory filings or contact the manufacturer for access to these validated methods.

Experimental Protocols

Quantification of Tedizolid in CSF using this compound

This protocol is based on the methodology for analyzing Tedizolid in mouse CSF.

1. Sample Preparation:

  • A specific protein precipitation protocol is utilized to extract Tedizolid and the internal standard from the CSF matrix.

2. UPLC-MS/MS Analysis:

  • Chromatographic Separation: Performed on a UPLC system equipped with a C18 column.

  • Mobile Phase: A gradient of an aqueous solution with an organic modifier (e.g., acetonitrile (B52724) with formic acid).

  • Mass Spectrometry: Detection is performed on a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • MRM Transitions:

    • Tedizolid: 371.0 → 343.0 m/z

    • This compound (IS): 375.0 → 347.0 m/z

Quantification of an Oxazolidinone in CSF using Linezolid as Internal Standard

This protocol is for the quantification of Contezolid in human CSF using Linezolid as the internal standard and serves as a reference.

1. Sample Preparation:

  • Protein precipitation is performed on CSF samples.

2. LC-MS/MS Analysis:

  • Chromatographic System: Agilent EclipsePlus C18 column.

  • Mobile Phase: Acetonitrile and water.

  • Flow Rate: 0.4 mL/min.

  • Mass Spectrometry: Detection is performed using MRM.

  • MRM Transitions:

    • Contezolid: 409.15 → 269.14 m/z

    • Linezolid (IS): 338.14 → 195.1 m/z

Workflow and Pathway Diagrams

experimental_workflow Experimental Workflow for Tedizolid Quantification in CSF cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data_processing Data Processing CSF_Sample CSF Sample Collection Add_IS Addition of This compound (IS) CSF_Sample->Add_IS Protein_Precipitation Protein Precipitation Add_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer for Analysis Centrifugation->Supernatant_Transfer Injection Injection into UPLC System Supernatant_Transfer->Injection Chromatography Chromatographic Separation (C18 Column) Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization MS_Detection Tandem Mass Spectrometry (MRM) Ionization->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Peak_Integration Peak Integration (Analyte & IS) Data_Acquisition->Peak_Integration Ratio_Calculation Peak Area Ratio Calculation Peak_Integration->Ratio_Calculation Calibration_Curve Quantification using Calibration Curve Ratio_Calculation->Calibration_Curve Final_Concentration Determination of Tedizolid Concentration Calibration_Curve->Final_Concentration

Caption: Workflow for Tedizolid quantification in CSF.

Conclusion

The use of this compound as an internal standard for the quantification of Tedizolid in CSF is supported by validated methodologies, establishing it as a suitable choice for preclinical and clinical research. While detailed public performance data for this specific internal standard in CSF is limited, the available information, coupled with data from analogous methods using alternative internal standards like Linezolid, provides a strong basis for its implementation.

This guide underscores the importance of utilizing stable isotope-labeled internal standards for accurate and reliable bioanalysis of Tedizolid. The provided data and protocols aim to assist researchers in the development and validation of robust analytical methods for their specific research needs.

References

Safety Operating Guide

Navigating the Disposal of Tedizolid-13C,d3: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the proper disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides detailed, procedural instructions for the safe handling and disposal of Tedizolid-13C,d3, a stable isotope-labeled version of the antibiotic Tedizolid.

This compound is labeled with stable, non-radioactive isotopes (Carbon-13 and Deuterium).[1][][3] Consequently, its disposal does not necessitate special precautions for radioactivity.[1][] Instead, it should be managed as a hazardous chemical waste, following the same protocols as its parent compound, Tedizolid, in compliance with local, state, and federal regulations.[3][4][5][6]

Key Chemical and Safety Data

Understanding the properties of Tedizolid is crucial for its safe handling and disposal. The following table summarizes key quantitative data for the parent compound.

PropertyValueReference
Molecular FormulaC17H15FN6O3[7]
Molecular Weight370.34 g/mol [7]
Melting Point201 °C / 393.8 °F[7]
AppearanceOff-white solid powder[7]
Hazard StatementsSuspected of damaging the unborn child. May cause damage to organs through prolonged or repeated exposure. Very toxic to aquatic life with long-lasting effects.[4][6][8][9]
Disposal Workflow for this compound

The logical flow for the proper disposal of this compound is illustrated below. This process ensures that all forms of waste are correctly identified, segregated, and prepared for final disposal.

Tedizolid_Disposal_Workflow cluster_segregation Waste Segregation cluster_collection Waste Collection & Labeling start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterization Waste Characterization (Solid, Liquid, Sharps) solid_waste Solid Waste (Gloves, Vials, Paper) characterization->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions, Rinsate) characterization->liquid_waste Is it liquid? sharps_waste Sharps Waste (Needles, Pipettes) characterization->sharps_waste Is it a sharp? ppe->characterization solid_container Collect in Labeled, Leak-Proof Solid Waste Container solid_waste->solid_container liquid_container Collect in Labeled, Sealed Liquid Waste Container liquid_waste->liquid_container sharps_container Collect in Puncture- Resistant Sharps Container sharps_waste->sharps_container storage Store in Designated Satellite Accumulation Area solid_container->storage liquid_container->storage sharps_container->storage disposal Arrange Pickup by Licensed Hazardous Waste Vendor storage->disposal end End: Compliant Disposal disposal->end

Caption: Logical workflow for the disposal of this compound.

Detailed Disposal Protocols

The following methodologies provide step-by-step guidance for the key stages of this compound disposal.

I. Immediate Safety and Handling

Before beginning any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE).[4][5][6][9]

  • Recommended PPE:

    • Chemical-resistant gloves

    • Safety goggles with side-shields

    • Impervious laboratory coat

  • Handling: All handling of this compound should occur in a well-ventilated area, such as a chemical fume hood, to minimize dust generation and accumulation.[4][5][6] Ensure an eyewash station and safety shower are readily accessible.

II. Waste Characterization and Segregation

Proper segregation is a critical first step. This compound waste must be categorized as hazardous chemical waste and segregated from general and biohazardous waste streams.[10]

  • DO NOT dispose of this compound via drain or regular trash.[4][5][10] Flushing antibiotics down the sink can contribute to the development of antibiotic-resistant bacteria.[11]

  • Solid Waste: Includes non-sharp items contaminated with this compound, such as gloves, absorbent paper, empty vials, and contaminated labware (e.g., pipette tips, tubes).

  • Liquid Waste: Includes stock solutions, experimental media containing the compound, and solvent rinsate from cleaning contaminated containers.[10]

  • Sharps Waste: Includes any contaminated items that can puncture the skin, such as needles, Pasteur pipettes, and scalpel blades.

III. Waste Collection and Labeling Protocol

Objective: To safely collect and label all forms of this compound waste.

Materials:

  • Dedicated, leak-proof hazardous waste containers compatible with the chemicals.

  • Puncture-resistant sharps container.

  • "Hazardous Waste" labels.

Procedure:

  • Container Selection: Use separate, dedicated containers for solid, liquid, and sharps waste.[][10] The original container may be suitable if it is in good condition.[10]

  • Solid Waste Collection:

    • Place all non-sharp solid waste contaminated with this compound into a designated, leak-proof solid chemical waste container.[10]

  • Liquid Waste Collection:

    • Collect all liquid waste in a designated, sealed, and compatible liquid chemical waste container.[12][13]

    • Triple-rinse any emptied containers with a suitable solvent; this rinsate must be collected as hazardous chemical waste.[10]

  • Sharps Waste Collection:

    • Place all contaminated sharps directly into a designated puncture-resistant sharps container.[3] Do not recap, bend, or break needles.

  • Labeling:

    • Immediately affix a "Hazardous Waste" label to each container.[10][14]

    • The label must include the full chemical name ("this compound"), the date waste accumulation began, the physical state (solid, liquid), and the location of waste generation.[10]

IV. Spill Cleanup Protocol

In the event of a spill, follow these procedures.

Objective: To safely contain and clean up a this compound spill.

Procedure:

  • Evacuate: For large spills, evacuate the immediate area and contact your institution's Environmental Health and Safety (EHS) department.[13]

  • Contain: For small spills, contain the spill using an appropriate absorbent material.[13]

  • Clean: Sweep or vacuum up the spillage and collect it in a suitable, labeled container for disposal.[4][5] Avoid creating dust.[4][5]

  • Dispose: Dispose of the contaminated absorbent material and any cleanup materials (e.g., gloves) as hazardous solid waste.[13]

V. Storage and Final Disposal

Objective: To ensure the final disposal of this compound waste is conducted in a compliant and environmentally responsible manner.

Procedure:

  • Storage: Store all hazardous waste containers in a designated satellite accumulation area within the laboratory. Containers must remain closed except when adding waste.[10]

  • Engage a Licensed Vendor: All chemical waste must be disposed of through a certified hazardous waste management company.[1][13]

  • Schedule Pickup: Once a container is full, or in accordance with your institution's policies, submit a hazardous waste pickup request to your EHS office.[10]

  • Documentation: Complete all necessary waste manifest forms as required by your institution and the disposal vendor.

References

Personal protective equipment for handling Tedizolid-13C,d3

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tedizolid-13C,d3

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The following procedures are designed to ensure safe laboratory operations and proper disposal, fostering a secure research environment.

Hazard Identification and Precautions

Tedizolid is suspected of damaging the unborn child and may cause damage to organs (Bone marrow, Blood, Gastrointestinal tract) through prolonged or repeated exposure.[1][2] It is crucial to handle this compound with care, adhering to the safety measures outlined below. The isotopically labeled this compound should be handled with the same precautions as the unlabeled compound.

Precautionary Statements:

  • Obtain special instructions before use.[1][2][3]

  • Do not handle until all safety precautions have been read and understood.[1][2][3]

  • Do not breathe dust.[1][3]

  • Wear protective gloves, protective clothing, eye protection, and face protection.[1][2][3]

  • If exposed or concerned, get medical attention.[1][2][3]

  • Store locked up.[1][2][3]

  • Dispose of contents and container to an approved waste disposal plant.[1][2][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure risk.

PPE CategorySpecificationRationale
Eye Protection Safety goggles.[1][3]Protects eyes from dust particles which can cause mechanical irritation.[1][2]
Hand Protection Chemical-resistant gloves.[1][3]Prevents skin contact. The breakthrough time is not determined, so it is recommended to change gloves often.[1][3]
Respiratory Protection Particulates type filter respirator.[1][3]Required if adequate local exhaust ventilation is not available or if exposure assessment indicates levels outside recommended guidelines.[1][3]
Skin and Body Protection Impervious protective clothing (e.g., lab coat, apron, boots).[1][3]Prevents skin contact and contamination of personal clothing.[1][3]
Occupational Exposure Limits

Adherence to the following occupational exposure limits for Tedizolid dust is essential to ensure a safe working environment.

ParameterLimitAgency/Regulation
Time-Weighted Average Exposure Value (TWAEV) - Inhalable dust10 mg/m³CA QC OEL
Time-Weighted Average Exposure Value (TWAEV) - Respirable aerosol fraction3 mg/m³CA QC OEL
Time-Weighted Average (TWA) - Inhalable particulate matter10 mg/m³ACGIH
Time-Weighted Average (TWA) - Respirable particulate matter3 mg/m³ACGIH

Data sourced from a Safety Data Sheet for Tedizolid Solid Formulation.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and compliance.

Handling and Storage Workflow

The following diagram outlines the standard procedure for the safe handling and storage of this compound in a laboratory setting.

Figure 1: this compound Handling and Storage Workflow cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Post-Handling obtain_sds Obtain and Review SDS don_ppe Don Appropriate PPE obtain_sds->don_ppe Read safety guidelines prep_workspace Prepare Ventilated Workspace don_ppe->prep_workspace Ensure safety gear is on weigh_handle Weigh and Handle Compound prep_workspace->weigh_handle minimize_dust Minimize Dust Generation weigh_handle->minimize_dust Use careful technique store_locked Store in a Locked, Properly Labeled Container minimize_dust->store_locked decontaminate Decontaminate Work Area store_locked->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for safe handling and storage of this compound.

Spill and Emergency Procedures

In the event of a spill or exposure, follow these steps immediately.

First Aid Measures:

  • Inhalation: Move the person to fresh air and get medical attention.[1]

  • Skin Contact: Immediately flush the skin with soap and plenty of water.[1][2] Remove contaminated clothing and shoes.[1][2] Get medical attention.[1][2]

  • Eye Contact: Rinse eyes well with water.[1][2] If irritation develops and persists, get medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting.[1][2] Rinse mouth thoroughly with water and get medical attention.[1][2]

Spill Containment:

  • Use personal protective equipment.[1][3]

  • Avoid dispersal of dust in the air.[2]

  • Sweep up or vacuum up the spillage and collect it in a suitable container for disposal.[2][3]

  • Prevent further leakage or spillage if it is safe to do so.[1][3]

  • If significant spillages cannot be contained, local authorities should be advised.[1][3]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow:

The following diagram illustrates the required steps for the proper disposal of this compound waste.

Figure 2: this compound Disposal Workflow cluster_collection Waste Collection cluster_storage Waste Storage cluster_disposal Final Disposal segregate_waste Segregate Waste (Solid, Liquid, Sharps) label_containers Label Containers Clearly segregate_waste->label_containers store_securely Store Waste in a Designated, Secure Area label_containers->store_securely arrange_pickup Arrange for Pickup by a Licensed Waste Disposal Vendor store_securely->arrange_pickup document_disposal Complete all Necessary Disposal Documentation arrange_pickup->document_disposal

Caption: Logical workflow for the disposal of this compound waste.

Disposal Protocol:

  • Waste Segregation:

    • Solid Waste: Place contaminated items such as gloves, absorbent paper, and empty vials into a designated, leak-proof solid chemical waste container.[4]

    • Liquid Waste: Collect all solutions containing this compound in a designated, sealed, and compatible liquid chemical waste container.[4] Do not mix with incompatible wastes.

    • Sharps Waste: Dispose of all contaminated sharps (needles, pipettes, etc.) in a designated puncture-resistant sharps container.[4]

  • Labeling: Clearly label all waste containers with "this compound Waste" and any other relevant hazard information.[4]

  • Disposal: The material and its container must be disposed of at an approved waste disposal plant.[1][2][3] Engage a licensed chemical waste disposal company for final disposal in accordance with local, state, and federal regulations.[4] Do not discharge into sewer systems or contaminate water, foodstuffs, feed, or seed.

References

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